UnyLinker 12
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C39H35NO10 |
|---|---|
Molekulargewicht |
677.7 g/mol |
IUPAC-Name |
4-[[(3aS,4S,5S,6R,7R,7aR)-6-[bis(4-methoxyphenyl)-phenylmethoxy]-1,3-dioxo-2-phenyl-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-5-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C39H35NO10/c1-46-27-17-13-24(14-18-27)39(23-9-5-3-6-10-23,25-15-19-28(47-2)20-16-25)50-36-34-32-31(33(49-34)35(36)48-30(43)22-21-29(41)42)37(44)40(38(32)45)26-11-7-4-8-12-26/h3-20,31-36H,21-22H2,1-2H3,(H,41,42)/t31-,32+,33-,34+,35-,36+/m0/s1 |
InChI-Schlüssel |
KPROLRFVRRGFBD-RHEFJYAGSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
UnyLinker® 12: A Universal Solution for High-Purity Oligonucleotide Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The synthesis of oligonucleotides, the building blocks of novel therapeutics and essential tools in molecular biology, has been significantly streamlined by the advent of universal linkers. Among these, UnyLinker® 12 has emerged as a robust and versatile molecule for the efficient and scalable solid-phase synthesis of a wide array of oligonucleotide chemistries. This guide provides a comprehensive technical overview of UnyLinker® 12, including its core mechanism, detailed experimental protocols, and performance data, tailored for professionals in research and drug development.
Introduction to UnyLinker® 12
UnyLinker® 12 is a novel universal linker molecule designed to be attached to a solid support, such as controlled pore glass (CPG) or polystyrene (PS), for the automated synthesis of any desired oligonucleotide sequence.[1] Its key innovation lies in a conformationally rigid and chemically stable bridged ring system. This structure carries a conventional 4,4'-dimethoxytrityl (DMT) group for the initiation of the synthesis and a succinyl group for attachment to the solid support, both locked in a syn orientation.[1][2] This specific stereochemistry is crucial for its mechanism of action.
The primary advantage of a universal linker like UnyLinker® 12 is the elimination of the need for four different nucleoside-derivatized solid supports for standard DNA synthesis, which simplifies the supply chain and reduces the potential for human error in loading synthesis columns.[3][4] This is particularly beneficial in high-throughput synthesis environments.
Mechanism of Action
The efficacy of UnyLinker® 12 is rooted in its unique cleavage mechanism. The geometry of the vicinal syn diol, protected during synthesis, allows for a fast and clean cleavage of the synthesized oligonucleotide from the solid support under standard aqueous ammonia (B1221849) deprotection conditions.[1][2]
Upon treatment with aqueous ammonia, the protecting groups on the nucleobases and the phosphate (B84403) backbone are removed. The succinyl ester bond connecting the UnyLinker® to the solid support is also cleaved. The key step involves the intramolecular attack of the newly deprotected vicinal hydroxyl group on the phosphate linkage of the first nucleotide. This results in the formation of a cyclic phosphate byproduct from the linker and the release of the desired oligonucleotide with a free 3'-hydroxyl group.[1] This efficient intramolecular reaction ensures a high yield of the target oligonucleotide with minimal side products.
Performance Data
UnyLinker® 12 has demonstrated exceptional performance across a range of synthesis scales and with various oligonucleotide chemistries. The following tables summarize key performance data.
Table 1: Loading of UnyLinker® 12 on Various Solid Supports
| Solid Support Material | Supplier | Loading Capacity (μmol/g) |
| Controlled Pore Glass (CPG) | Various | 45 - 100 |
| Polystyrene (PS200) | Amersham | 120 - 160 |
| NittoPhase® HL | Kinovate | 250 - 400 |
| OligoPrep™ | Amersham | 120 - 150 |
Data compiled from various sources, including Ravikumar et al., 2008.
Table 2: Synthesis of Various Oligonucleotide Chemistries using UnyLinker® 12
| Oligonucleotide Chemistry | Sequence Length | Synthesis Scale | Purity (Full-Length Product) |
| 2'-Deoxy (DNA) | 20-mer | 1 µmol | >95% |
| 2'-O-Methyl (2'-OMe) | 20-mer | 1 µmol | >95% |
| 2'-O-Methoxyethyl (2'-MOE) | 20-mer | 0.2 µmol | >90% |
| Locked Nucleic Acid (LNA) | 16-mer | 1 µmol | >90% |
| 2'-α-Fluoro Nucleic Acid (FANA) | 15-mer | 1 µmol | >95% |
| 5'-Phosphate Monoester | 20-mer | 1 µmol | >95% |
| 5'-Biotin Conjugate | 20-mer | 1 µmol | >95% |
| Phosphorothioate (PS) Backbone | 20-mer | up to 700 mmol | High Purity |
This table represents a summary of syntheses demonstrated to be compatible with UnyLinker® 12 technology.[1][2]
Table 3: Large-Scale Synthesis of a Phosphorothioate Oligonucleotide
| Parameter | Value |
| Oligonucleotide | 20-mer Phosphorothioate |
| Synthesis Scale | 700 mmol |
| Solid Support | Polystyrene (PS200) with UnyLinker® |
| Synthesizer | GE-Amersham OligoProcess |
| Isolated Yield | > 2 kg |
| Purity | High |
This demonstrates the scalability of the UnyLinker® 12 technology for the manufacturing of therapeutic oligonucleotides.[3]
Experimental Protocols
The following are detailed methodologies for the key experimental procedures involving UnyLinker® 12.
Loading of UnyLinker® 12 onto Amino-Functionalized Solid Support (CPG or Polystyrene)
-
Activation of UnyLinker® 12:
-
Dissolve UnyLinker® 12 succinate (B1194679) in a minimal amount of anhydrous dichloromethane (B109758).
-
Add 1.5 equivalents of N,N'-diisopropylcarbodiimide (DIC) and 1.5 equivalents of N-hydroxysuccinimide (NHS).
-
Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.
-
-
Coupling to Solid Support:
-
Wash the amino-functionalized solid support with anhydrous dichloromethane.
-
Add the activated UnyLinker® 12 solution to the solid support.
-
Add 2 equivalents of diisopropylethylamine (DIPEA) to the slurry.
-
Agitate the mixture at room temperature for 12-16 hours.
-
-
Capping and Washing:
-
Filter the support and wash thoroughly with dichloromethane, methanol, and then dichloromethane again.
-
Cap any unreacted amino groups on the support using a standard capping solution (e.g., acetic anhydride/lutidine/THF).
-
Wash the support extensively with dichloromethane and dry under high vacuum.
-
-
Determination of Loading:
-
Treat a known weight of the dried support with a solution of 3% trichloroacetic acid (TCA) in dichloromethane to cleave the DMT group.
-
Measure the absorbance of the resulting orange-colored DMT cation solution at 498 nm.
-
Calculate the loading using the Beer-Lambert law (Extinction coefficient of DMT cation at 498 nm is 71,700 M⁻¹cm⁻¹).
-
Automated Solid-Phase Oligonucleotide Synthesis Cycle
The following is a typical synthesis cycle on an automated DNA/RNA synthesizer using UnyLinker®-functionalized solid support. The times and volumes may need to be optimized based on the synthesizer and scale.
| Step | Reagent/Solvent | Typical Time | Purpose |
| 1. Deblocking (Detritylation) | 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM) | 60-90 sec | Removal of the 5'-DMT protecting group to expose the 5'-hydroxyl for the next coupling reaction. |
| 2. Washing | Acetonitrile (B52724) | 45 sec | Removal of the deblocking solution and residual DMT cation. |
| 3. Coupling (Activation) | Phosphoramidite (B1245037) + Activator (e.g., 0.25 M DCI in Acetonitrile) | 90-120 sec | Coupling of the next phosphoramidite monomer to the growing oligonucleotide chain. |
| 4. Washing | Acetonitrile | 45 sec | Removal of excess phosphoramidite and activator. |
| 5. Capping | Capping A (Acetic Anhydride/Lutidine/THF) + Capping B (N-Methylimidazole/THF) | 30 sec | Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of n-1 shortmer sequences. |
| 6. Washing | Acetonitrile | 45 sec | Removal of capping reagents. |
| 7. Oxidation | 0.02 M Iodine in THF/Pyridine/Water | 30 sec | Oxidation of the phosphite (B83602) triester linkage to a more stable phosphate triester. |
| 8. Washing | Acetonitrile | 60 sec | Removal of oxidation reagents. |
This cycle is repeated for each subsequent nucleotide addition.
Cleavage from Support and Deprotection of the Oligonucleotide
-
Transfer and Initial Wash:
-
Transfer the solid support with the synthesized oligonucleotide to a sealed reaction vessel.
-
Wash the support with acetonitrile to remove any residual synthesis reagents.
-
-
Cleavage and Deprotection:
-
Add concentrated aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) to the solid support.
-
Seal the vessel tightly and heat at 55 °C for 8-12 hours. This step simultaneously cleaves the oligonucleotide from the UnyLinker® support and removes the protecting groups from the nucleobases and phosphate backbone.
-
For oligonucleotides containing LNA monomers, cleavage and deprotection can be achieved in as little as 30 minutes to 4 hours at room temperature with concentrated ammonium hydroxide.
-
-
Work-up:
-
Allow the vessel to cool to room temperature.
-
Carefully open the vessel and filter the solution to separate the solid support.
-
Wash the support with a small amount of water to ensure complete recovery of the oligonucleotide.
-
Combine the filtrate and washings.
-
Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
The resulting crude oligonucleotide can be further purified by HPLC or other chromatographic methods.
-
Visualizations
UnyLinker® 12 Cleavage Mechanism
Caption: Cleavage of the oligonucleotide from the UnyLinker® support.
Automated Oligonucleotide Synthesis Workflow
Caption: The phosphoramidite-based oligonucleotide synthesis cycle.
Conclusion
UnyLinker® 12 represents a significant advancement in the field of solid-phase oligonucleotide synthesis. Its universal nature simplifies workflows and enhances efficiency, while its unique chemical design ensures the production of high-purity oligonucleotides. The versatility of UnyLinker® 12 across various chemistries and its proven scalability make it an invaluable tool for both academic research and the industrial manufacturing of oligonucleotide-based therapeutics. This guide provides the foundational knowledge and practical protocols to successfully implement UnyLinker® 12 in your research and development endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs - American Chemical Society - Figshare [acs.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. WO2018177881A1 - Unylinker rapid cleavage - Google Patents [patents.google.com]
UnyLinker™ Technology: A Technical Guide to a Universal Solution for Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of oligonucleotide-based therapeutics has necessitated robust, scalable, and efficient methods for the chemical synthesis of these molecules. A significant advancement in this field has been the development of universal linkers, which streamline the synthesis process by eliminating the need for nucleoside-specific solid supports. Among these, UnyLinker™ technology has emerged as a leading platform, offering high-purity oligonucleotides through a novel and efficient cleavage mechanism. This technical guide provides an in-depth exploration of the discovery, development, and core principles of UnyLinker™ technology, complete with detailed experimental protocols and quantitative data to support its application in research and drug development.
Core Principles of UnyLinker™ Technology
Discovered and developed by Ravikumar and colleagues, UnyLinker™ is a universal linker molecule designed for efficient and scalable solid-phase oligonucleotide synthesis.[1][2][3][4][5][6][7] The core of the technology is a novel molecule with a conformationally rigid and chemically stable bridgehead ring oxygen atom. This structure carries a conventional 4,4'-dimethoxytrityl (DMT) group for monitoring coupling efficiency and a succinyl group for attachment to the solid support, both locked in a syn orientation.[1][2][3][4][5][6]
The key innovation of UnyLinker™ lies in its cleavage mechanism. The specific geometry of the vicinal syn oxygen functional group facilitates a rapid and clean cleavage of the synthesized oligonucleotide from the solid support under standard aqueous ammonia (B1221849) deprotection conditions.[1][2][4][5] This process yields high-quality oligonucleotides with a free 3'-hydroxyl group.[1][2][4][5] A significant advantage of this technology is the elimination of a class of impurities that can arise from branching at the exocyclic amino group of nucleosides when using traditional nucleoside-loaded supports.[1][2][3][4][5]
Quantitative Performance Data
The UnyLinker™ technology has been demonstrated to provide excellent performance across various metrics, including coupling efficiency, cleavage time, and final product purity.
| Parameter | UnyLinker™ Performance | Comparison Data | Source |
| Average Coupling Efficiency | >99% per step | Standard phosphoramidite (B1245037) chemistry | ChemGenes |
| Cleavage & Deprotection Time (Aqueous NH₃) | 8 hours at 55°C (small scale) | - | Ravikumar et al., 2008 |
| Rapid Cleavage of LNA Oligonucleotides (Aqueous NH₃) | 30 minutes to 6 hours at 50-60°C | - | WO2018177881A1 |
| Gas-Phase Cleavage & Dephosphorylation (NH₃) | Optimal at 10 psi, 120 min at 80°C or 60 min at 90°C (with water) | Similar performance to UnySupport | Gas-Phase Cleavage and Dephosphorylation of Universal Linker-Bound Oligodeoxynucleotides |
| Impurity Profile | No base modification observed (<0.1% detection limit) | Eliminates impurities from nucleoside-loaded supports | Ravikumar et al., 2008 |
| Scalability | Demonstrated up to 700 mmol scale | - | Ravikumar et al., 2008 |
Experimental Protocols
Synthesis of the UnyLinker™ Molecule
The synthesis of the UnyLinker™ molecule is a multi-step organic chemistry process. A detailed protocol can be found in the supplementary information of the primary publication by Ravikumar et al. (2008). The key steps involve the formation of the rigid bicyclic core, followed by the introduction of the DMT and succinyl groups. A novel method for removing trace amounts of osmium, used as a catalyst, to undetectable levels (<1 ppm) has also been described.[1][2][8]
Loading of UnyLinker™ onto Solid Supports
UnyLinker™ can be loaded onto a variety of commercially available solid supports, including controlled pore glass (CPG) and polystyrene (PS). The loading process typically involves the reaction of the succinyl group of the UnyLinker™ molecule with the amine-functionalized solid support. Detailed loading conditions for various supports are available in the supporting information of the Ravikumar et al. (2008) publication.[1][8]
Automated Oligonucleotide Synthesis using UnyLinker™
Oligonucleotide synthesis using UnyLinker™-loaded solid supports follows the standard phosphoramidite chemistry cycle on an automated DNA/RNA synthesizer.
Materials:
-
UnyLinker™-loaded solid support (CPG or PS)
-
Acetonitrile (anhydrous)
-
Phosphoramidite monomers (A, C, G, T, and any modified bases)
-
Activator solution (e.g., 5-ethylthio-1H-tetrazole)
-
Capping solution (Cap A: acetic anhydride/pyridine/THF; Cap B: N-methylimidazole/THF)
-
Oxidizer solution (Iodine in THF/water/pyridine)
-
Deblocking solution (3% trichloroacetic acid in dichloromethane)
Protocol:
-
Column Packing: Pack the desired amount of UnyLinker™-loaded solid support into a synthesis column.
-
Instrument Setup: Install the column on an automated DNA/RNA synthesizer and prime the reagent lines.
-
Synthesis Cycle: a. Deblocking (Detritylation): Remove the DMT group from the UnyLinker™ with the deblocking solution. b. Coupling: Add the first phosphoramidite monomer and activator solution to the column to initiate the coupling reaction. c. Capping: Cap any unreacted 5'-hydroxyl groups using the capping solution. d. Oxidation: Oxidize the newly formed phosphite (B83602) triester linkage to a more stable phosphate (B84403) triester using the oxidizer solution. e. Repeat: Repeat the deblocking, coupling, capping, and oxidation steps for each subsequent monomer in the desired sequence.
-
Final Deblocking: After the final coupling step, perform a final detritylation if DMT-off analysis is required.
Cleavage and Deprotection
Standard Protocol (Aqueous Ammonia):
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed vial.
-
Add concentrated ammonium (B1175870) hydroxide (B78521).
-
Heat the vial at 55°C for 8-16 hours.
-
Cool the vial to room temperature.
-
Filter the solution to remove the solid support.
-
Evaporate the ammonium hydroxide to yield the deprotected oligonucleotide.
Rapid Protocol for LNA Oligonucleotides:
-
Follow steps 1 and 2 of the standard protocol.
-
Heat the vial at a temperature between 50°C and 60°C for a period of 30 minutes to 6 hours.[9]
-
Proceed with steps 4-6 of the standard protocol.
Visualizing the UnyLinker™ Workflow and Chemistry
Synthesis of the UnyLinker™ Molecule
Caption: Key stages in the chemical synthesis of the UnyLinker™ molecule.
Experimental Workflow for Oligonucleotide Synthesis
Caption: The experimental workflow for solid-phase oligonucleotide synthesis using UnyLinker™.
Cleavage Mechanism of UnyLinker™
Caption: Proposed mechanism for the cleavage and release of the oligonucleotide from the UnyLinker™ support.
Conclusion
UnyLinker™ technology represents a significant step forward in the field of oligonucleotide synthesis. Its robust chemistry, efficient cleavage mechanism, and compatibility with a wide range of modified nucleosides make it a versatile and reliable tool for both academic research and the large-scale production of therapeutic oligonucleotides. The ability to streamline the synthesis process by using a single universal support reduces complexity, minimizes the potential for errors, and ultimately contributes to the development of higher purity drug substances. This technical guide provides a foundational understanding of the UnyLinker™ technology, empowering researchers and drug developers to leverage its advantages in their own work.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs - American Chemical Society - Figshare [acs.figshare.com]
- 3. UnyLinker: An efficient and scaleable synthesis of oligonucleotides utilizing a universal linker molecule: A novel approach to enhance the purity of drugs - Lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Collection - UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs - Organic Process Research & Development - Figshare [acs.figshare.com]
- 6. UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs | Semantic Scholar [semanticscholar.org]
- 7. UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs (2008) | Vasulinga T. Ravikumar | 51 Citations [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. WO2018177881A1 - Unylinker rapid cleavage - Google Patents [patents.google.com]
The Core Advantages of Universal Linkers in Oligonucleotide Synthesis: A Technical Guide
In the landscape of synthetic nucleic acids, the efficiency, reliability, and cost-effectiveness of oligonucleotide synthesis are paramount for researchers and drug development professionals. The choice of solid support is a foundational aspect of the widely adopted phosphoramidite (B1245037) synthesis method. While traditional base-loaded solid supports have been a staple, the advent of universal linkers has marked a significant advancement, streamlining workflows and enhancing flexibility. This technical guide provides an in-depth exploration of the key advantages of employing a universal linker, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Overcoming the Limitations of Traditional Supports
Standard oligonucleotide synthesis begins with a solid support, typically controlled pore glass (CPG), to which the first nucleoside of the desired sequence is covalently attached via a linker.[1][2] This approach necessitates maintaining an inventory of at least four distinct supports for DNA synthesis (dA, dC, dG, T) and another four for RNA synthesis (A, C, G, U).[1][2] This not only complicates inventory management but also introduces potential for human error, especially in high-throughput applications where the wrong support could be used for a specific sequence.[1][3] Universal linkers elegantly solve this problem by providing a single, non-nucleosidic support to initiate the synthesis of any oligonucleotide sequence.[4][5]
The primary advantages of adopting a universal linker strategy include:
-
Simplified Inventory and Reduced Costs: The need to purchase and stock a variety of base-specific supports is eliminated. A single universal support can be used for any sequence, reducing waste and overall cost.[6]
-
Enhanced Workflow Efficiency: The synthesis process is streamlined as the same support is used regardless of the 3'-terminal base. This is particularly beneficial in high-throughput synthesis environments, minimizing setup time and reducing the risk of costly errors.[1][2]
-
Increased Flexibility: Researchers can easily synthesize oligonucleotides with modified or unusual nucleosides at the 3'-terminus without the need for custom-made supports.[2]
The logical workflow comparison below illustrates the simplification achieved with a universal support.
The Mechanism of Universal Linkers
A universal support functions by first coupling the 3'-terminal nucleoside of the choice to a non-nucleosidic linker attached to the solid phase.[1][4] This creates a phosphate (B84403) linkage between the first nucleoside and the linker.[1] The key challenge for any universal linker is the efficient removal of this newly formed phosphate group during the final cleavage and deprotection step to yield the desired oligonucleotide with a native 3'-hydroxyl group.[1][7] This is crucial as the 3'-hydroxyl is required for most biological applications, such as PCR, where it serves as the initiation point for polymerase-mediated strand elongation.[7][8]
The cleavage process typically involves an amide group in the linker that assists in an intramolecular attack on the phosphorus atom, leading to the elimination of the 3'-dephosphorylated oligonucleotide.[1] This process releases the target oligo while a cyclic byproduct remains attached to the support.
The diagram below outlines the general cleavage and dephosphorylation mechanism.
Quantitative Performance and Comparison
Universal supports have been demonstrated to produce oligonucleotides with high yield and purity, comparable to or even exceeding that of traditional supports.[6][9] The efficiency of the final cleavage and dephosphorylation is a critical performance metric.
| Support Type | Oligonucleotide Type | Cleavage/Deprotection Conditions | Typical Yield | Purity | Reference |
| Universal Support II/III | DNA Oligos | 2 M ammonia (B1221849) in methanol, 20 min, RT | >80% (CPG) | Equivalent to standard | [6] |
| Universal Support II/III | DNA Oligos | 2 M ammonia in methanol, 20 min, RT | >95% (Polymeric) | Equivalent to standard | [6] |
| UnyLinker™ | Phosphorothioate DNA | Aqueous ammonia, standard conditions | High | High, <0.1% base modification | [3][10] |
| Catechol-based Support | DNA Oligos | NH4OH/Methylamine (1:1), <1 hr, 80°C | High | Comparable to standard | [11] |
| Standard Nucleoside CPG | DNA Oligos | NH4OH, 1-2 hr, RT (cleavage) + 17 hr, 55°C (deprotection) | High | High | [7] |
Table 1: Performance Comparison of Universal vs. Standard Supports.
The data shows that modern universal supports can achieve high yields and purity under mild and rapid cleavage conditions, which is a significant advantage over the often harsh and lengthy deprotection steps required for traditional supports.[2][6]
Experimental Protocols
To provide a practical context, below are detailed methodologies for key experimental procedures involving universal supports.
This protocol outlines the general cycle for synthesizing an oligonucleotide on an automated synthesizer using a universal solid support.
-
Support Preparation: A column containing the universal support (e.g., Universal Support III on CPG) is installed on the automated DNA/RNA synthesizer.
-
Initial Detritylation: The 4,4'-dimethoxytrityl (DMT) protecting group on the universal linker is removed by treating the support with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM).
-
First Nucleoside Coupling: The phosphoramidite of the 3'-terminal nucleoside (e.g., dA, dC, dG, or T) is activated with an activator like 5-(ethylthio)-1H-tetrazole (ETT) and coupled to the hydroxyl group of the deprotected universal linker.
-
Capping: Any unreacted hydroxyl groups on the support are acetylated using a mixture of acetic anhydride (B1165640) and 1-methylimidazole (B24206) to prevent the formation of failure sequences.
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using a solution of iodine in water/pyridine/tetrahydrofuran.
-
Chain Elongation: Steps 2-5 are repeated for each subsequent nucleotide in the desired sequence.
-
Final Cleavage and Deprotection: See Protocol 2 for detailed steps.
This protocol describes a mild and rapid method for releasing the synthesized oligonucleotide from the support and removing protecting groups.
-
Reagent Preparation: Prepare a cleavage solution of 2 M Ammonia in Methanol. For a 20mer synthesis on a 0.1 µmolar scale, approximately 1 mL of solution is required.[1]
-
Cleavage from Support: Pass the cleavage solution through the synthesis column containing the support-bound oligonucleotide. Allow the solution to remain in contact with the support for 40 minutes at room temperature.[1]
-
Elution: Collect the methanolic solution containing the cleaved oligonucleotide.
-
Base Deprotection: Add concentrated aqueous ammonia (typically 1 volume) to the collected methanolic solution.[1]
-
Heating: Heat the sealed vial at 55°C for 8 hours to ensure complete removal of the protecting groups from the nucleobases (e.g., isobutyryl for G, benzoyl for A and C).[1]
-
Evaporation: After cooling, evaporate the solution to dryness using a centrifugal evaporator to remove the ammonia and methanol.
-
Reconstitution: Dissolve the resulting oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer) for analysis and use.
-
Analysis: Analyze the purity and integrity of the oligonucleotide using methods such as reverse-phase HPLC (RP-HPLC) or mass spectrometry.[12]
Conclusion
The adoption of universal linkers in oligonucleotide synthesis offers compelling advantages in terms of efficiency, cost, and flexibility. By eliminating the need for multiple base-specific supports, they simplify laboratory workflows and reduce the potential for error, particularly in high-throughput settings.[2] Mechanistic advancements have led to the development of universal supports that provide high-quality oligonucleotides with yields and purities comparable to traditional methods, often under milder and faster deprotection conditions.[6] For researchers and drug developers, the strategic implementation of a universal support system represents a significant step towards optimizing the production of synthetic nucleic acids for a wide array of applications.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. glenresearch.com [glenresearch.com]
- 3. researchgate.net [researchgate.net]
- 4. Oligonucleotide synthesis - Wikipedia [en.wikipedia.org]
- 5. Universal Support (CPG) Oligo Modifications from Gene Link [genelink.com]
- 6. glenresearch.com [glenresearch.com]
- 7. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A novel catechol-based universal support for oligonucleotide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A new synthetic protocol for labeled oligonucleotides, using a chemically cleavable universal linker - PubMed [pubmed.ncbi.nlm.nih.gov]
UnyLinker 12 (CAS: 852684-08-3): An In-Depth Technical Guide for Drug Development Professionals
Introduction
UnyLinker 12 is a universal, non-nucleosidic solid support linker for the synthesis of oligonucleotides. Its innovative design, centered around a rigid, bicyclic core, offers significant advantages in the manufacturing of therapeutic and diagnostic oligonucleotides. This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, mechanism of action, and detailed experimental protocols for its use in drug development. The information presented is intended for researchers, scientists, and professionals involved in the development of oligonucleotide-based therapeutics.
Physicochemical and Performance Data
This compound's properties and performance metrics are critical for its application in a regulated drug development environment.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 852684-08-3 | [1][2][3] |
| Molecular Formula | C39H35NO10 | [1][2] |
| Molecular Weight | 677.71 g/mol | [1][2] |
| Predicted Boiling Point | 871.5 ± 65.0 °C | [1] |
| Predicted Density | 1.41 ± 0.1 g/cm³ | [1] |
| Predicted pKa | 4.35 ± 0.17 | [1] |
Table 2: Performance Characteristics in Oligonucleotide Synthesis
| Parameter | Observation | Reference |
| Coupling Efficiency | > 99% | [4] |
| Base Modification | No base modification observed (<0.1% detection limit) | [5][6] |
| Impurity Profile | Eliminates a class of impurities from nucleoside branching | [5] |
| Supported Chemistries | 2'-deoxy, 2'-O-methyl, 2'-O-methoxyethyl, LNA, FANA, conjugates | [4][5][6] |
| Backbone Compatibility | Phosphate diester and phosphorothioate | [4][5][6] |
| Scale | Demonstrated up to 700 mmol | [5][7] |
Synthesis of this compound
The synthesis of this compound is a multi-step process designed for scalability and high purity of the final product.
Caption: Synthetic pathway for this compound.
Experimental Protocol: Synthesis of this compound
-
Diels-Alder Reaction to form Adduct (9):
-
Furan is reacted with N-phenylmaleimide in a suitable solvent.
-
The reaction mixture is stirred at room temperature until completion, typically monitored by TLC or HPLC.
-
The product, adduct (9), is isolated as a colorless crystalline solid with a reported yield of 95%.[1]
-
-
Bis-hydroxylation to form Diol (10):
-
Adduct (9) is dissolved in a mixture of an organic solvent and water.
-
A catalytic amount of osmium tetroxide (OsO4) is added, followed by the slow addition of hydrogen peroxide (H2O2).
-
The reaction is stirred until the starting material is consumed.
-
The resulting exo-syn diol (10) is isolated and purified, with a reported yield of 85%.[1] A novel method for removing residual osmium to <1 ppm has been developed.[5]
-
-
Monoprotection with DMT:
-
Diol (10) is dissolved in pyridine.
-
4,4'-Dimethoxytrityl chloride (DMT-Cl) is added portion-wise at 0 °C.
-
The reaction is allowed to warm to room temperature and stirred until complete.
-
The DMT-protected diol is purified by column chromatography.
-
-
Succinylation to form this compound:
-
The DMT-protected diol is dissolved in a suitable solvent with 4-dimethylaminopyridine (B28879) (DMAP).
-
Succinic anhydride is added, and the reaction is stirred at room temperature.
-
Upon completion, the final product, this compound, is purified by chromatography.
-
Oligonucleotide Synthesis Workflow
This compound streamlines the solid-phase synthesis of oligonucleotides by providing a universal starting point.
Caption: Automated phosphoramidite (B1245037) synthesis cycle on a UnyLinker support.
Experimental Protocol: Loading this compound onto Solid Support
-
Support: Controlled Pore Glass (CPG) or Polystyrene (PS) with amino functionality.
-
Activation: The carboxylic acid of this compound is activated using a suitable coupling agent (e.g., HBTU, HATU).
-
Coupling: The activated this compound is reacted with the amino-functionalized solid support in the presence of a non-nucleophilic base (e.g., DIPEA).
-
Capping: Any unreacted amino groups on the support are capped with acetic anhydride.
-
Washing and Drying: The support is thoroughly washed with various solvents and dried under vacuum.
Cleavage and Deprotection Mechanism
The final release of the synthesized oligonucleotide is a critical step that impacts yield and purity.
Caption: Proposed mechanism for oligonucleotide cleavage from this compound.
Experimental Protocols: Cleavage and Deprotection
The choice of reagent and conditions is dependent on the stability of the nucleobases and any modifications within the oligonucleotide sequence.
Table 3: Cleavage and Deprotection Conditions
| Method | Reagent | Temperature (°C) | Time (hours) | Notes | Reference |
| Standard | Concentrated Ammonium Hydroxide | 55 | 8 | For standard DNA and some modified oligonucleotides. | [5] |
| Rapid (LNA) | Concentrated Ammonium Hydroxide | Room Temp - 60 | 0.5 - 6 | For oligonucleotides with a 3'-terminal LNA nucleoside. | [5] |
| Gas Phase | Anhydrous Ammonia | 80 - 90 | 1 - 4 | Requires specialized equipment for high-throughput synthesis. | [1] |
| AMA | Ammonium Hydroxide / 40% Methylamine (1:1) | 65 | 1 | Faster deprotection but may not be suitable for all modifications. | [6] |
| Ultra-Mild | 50 mM Potassium Carbonate in Methanol | Room Temp | 17 | For highly sensitive dyes or nucleobase modifications. | [8] |
Incomplete Cleavage: Under certain conditions, incomplete cleavage can lead to impurities with a mass addition of 261 or 275 Da corresponding to residual linker fragments.[9][10] Careful optimization of cleavage conditions is therefore essential.
Conclusion
This compound provides a robust and versatile platform for the synthesis of oligonucleotides for drug development. Its universal nature simplifies the manufacturing process, while its chemical design leads to high-purity products. The detailed protocols and performance data presented in this guide serve as a valuable resource for scientists and researchers working to advance oligonucleotide therapeutics from the laboratory to the clinic.
References
- 1. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. UnyLinker: An efficient and scaleable synthesis of oligonucleotides utilizing a universal linker molecule: A novel approach to enhance the purity of drugs - Lookchem [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2018177881A1 - Unylinker rapid cleavage - Google Patents [patents.google.com]
- 6. EP3601310B1 - Unylinker rapid cleavage - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. glenresearch.com [glenresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. UnyLinker™ CPG, DMT on (N-Ph) | LGC, Biosearch Technologies [biosearchtech.com]
UnyLinker™ 12: A Technical Guide for Advanced Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on UnyLinker™ 12, a universal linker for the solid-phase synthesis of oligonucleotides. This document outlines its core technical data, mechanism of action, and representative experimental protocols for its application in research and drug development.
Core Technology: The UnyLinker™ 12 Advantage
UnyLinker™ 12 is a universal linker designed for efficient and scalable solid-phase synthesis of oligonucleotides.[1][2] Unlike traditional nucleoside-loaded supports, a universal linker is not derivatized with a nucleoside, allowing for the synthesis of any desired oligonucleotide sequence from a single support material.[3] This simplifies the synthesis process, reduces the risk of human error associated with selecting the correct pre-loaded support, and streamlines inventory management.
The core of the UnyLinker™ technology lies in its unique, conformationally rigid structure. This design facilitates a clean and efficient cleavage of the synthesized oligonucleotide from the solid support under standard deprotection conditions, yielding high-purity products.[3]
Technical Data
The following tables summarize the key technical and handling properties of UnyLinker™ 12 offered by MedchemExpress.
Chemical and Physical Properties
| Property | Value | Source(s) |
| Product Name | UnyLinker™ 12 | [1][4] |
| CAS Number | 852684-08-3 | [1] |
| Molecular Formula | C₃₉H₃₅NO₁₀ | [1] |
| Molecular Weight | 677.70 g/mol | [1] |
| Purity | While a specific purity for UnyLinker™ 12 is not provided, the related product UnyLinker™ 12 TEA is available with a purity of 99.97%.[5] High-quality oligonucleotides are obtained using UnyLinker™ 12.[3] | [3][5] |
| Appearance | Solid | |
| Solubility | Information not explicitly provided, but it is compatible with solvents used in standard automated oligonucleotide synthesis. |
Ordering and Storage
| Parameter | Information | Source(s) |
| Supplier | MedchemExpress | [1][4][6] |
| Catalog Number | HY-164247 | [4] |
| Shipping | Room temperature in the continental US; may vary for other locations. | [1] |
| Storage | Please refer to the Certificate of Analysis for recommended storage conditions. | [1] |
Mechanism of Action: Cleavage and Deprotection
The efficacy of UnyLinker™ 12 is centered on its cleavage mechanism, which liberates the synthesized oligonucleotide with a free 3'-hydroxyl group. After the completion of the oligonucleotide chain elongation, the support-bound oligonucleotide is treated with a basic solution, typically aqueous ammonia (B1221849).
The proposed mechanism involves the following key steps:
-
Deprotection of Phosphate (B84403) Groups: The basic conditions first remove the protecting groups (e.g., cyanoethyl) from the phosphate backbone of the oligonucleotide.
-
Amide Deprotection and Ring Opening: The base also deprotects the succinyl linker, leading to the opening of the linker's ring structure.
-
Intramolecular Cyclization and Cleavage: A newly formed hydroxyl group on the linker then attacks the 3'-phosphate of the oligonucleotide, leading to the cleavage of the oligonucleotide from the linker.
-
Release of the Oligonucleotide: The final result is the release of the deprotected oligonucleotide with a 3'-hydroxyl group and the formation of a cyclic by-product from the linker.
This efficient intramolecular mechanism ensures a clean cleavage reaction, minimizing side reactions and leading to a higher purity of the final product.
Experimental Protocols and Workflows
While specific protocols are highly dependent on the automated synthesizer, the scale of the synthesis, and the specific oligonucleotide sequence (including any modifications), a representative workflow for using UnyLinker™ 12 is presented below.
General Workflow for Solid-Phase Oligonucleotide Synthesis
The following diagram illustrates the major steps in an automated solid-phase oligonucleotide synthesis cycle using a universal linker such as UnyLinker™ 12.
Caption: General workflow for automated solid-phase oligonucleotide synthesis.
Representative Protocol for Cleavage and Deprotection
Disclaimer: The following is a representative protocol based on literature. Optimal conditions, including time and temperature, may vary and should be determined empirically.
-
Reagent Preparation: Prepare a solution of concentrated ammonium (B1175870) hydroxide (B78521). For certain applications, a mixture of ammonium hydroxide and methylamine (B109427) (AMA) may be used to expedite deprotection.
-
Cleavage from Support:
-
Transfer the solid support containing the synthesized oligonucleotide to a sealed reaction vessel.
-
Add the ammonium hydroxide solution to the support.
-
Incubate the mixture. Typical conditions range from room temperature for several hours to elevated temperatures (e.g., 55-65°C) for a shorter duration (e.g., 2-8 hours).[7] For LNA-containing oligonucleotides, cleavage may be significantly faster.[7][8]
-
-
Deprotection: The incubation in ammonium hydroxide simultaneously cleaves the oligonucleotide from the linker and removes the protecting groups from the nucleobases.
-
Elution and Collection:
-
Filter the solid support to separate it from the solution containing the cleaved oligonucleotide.
-
Wash the support with nuclease-free water or a suitable buffer to ensure complete recovery of the product.
-
Combine the filtrate and the washes.
-
-
Solvent Removal: Remove the ammonia and solvent, typically by lyophilization or speed-vacuum centrifugation.
-
Purification: The crude oligonucleotide can then be purified using standard methods such as HPLC or gel electrophoresis.
Visualizing the Cleavage Mechanism
The following diagram illustrates the proposed chemical mechanism for the cleavage of the oligonucleotide from the UnyLinker™ 12 support.
Caption: Proposed mechanism for oligonucleotide cleavage from UnyLinker™ 12.
Conclusion
UnyLinker™ 12 from MedchemExpress represents a robust and versatile tool for the synthesis of oligonucleotides. Its universal nature simplifies workflows and its well-designed chemical structure allows for efficient cleavage, leading to the production of high-purity oligonucleotides for a wide range of research, diagnostic, and therapeutic applications. Researchers should consult the primary literature and perform optimization studies to tailor the synthesis and deprotection conditions to their specific needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. data.epo.org [data.epo.org]
- 8. WO2018177881A1 - Unylinker rapid cleavage - Google Patents [patents.google.com]
UnyLinker 12: A Technical Deep Dive into the Roles of DMT and Succinyl Groups in Universal Oligonucleotide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core functionalities of UnyLinker 12, a universal linker molecule pivotal for the efficient and scalable synthesis of oligonucleotides. We will dissect the critical roles of its two key functional moieties: the 4,4'-dimethoxytrityl (DMT) group and the succinyl group. This document provides a comprehensive overview of the underlying chemistry, quantitative performance data, detailed experimental protocols, and visual workflows to empower researchers in the field of nucleic acid therapeutics and diagnostics.
The Core Components: Understanding the Roles of DMT and Succinyl Groups
This compound is a novel universal linker designed to streamline the solid-phase synthesis of oligonucleotides.[1][2] Its innovative design, featuring a conformationally rigid and chemically stable structure, carries a conventional 4,4'-dimethoxytrityl (DMT) group and a succinyl group, both locked in a syn orientation.[1][2] This specific arrangement facilitates efficient synthesis and clean cleavage, yielding high-quality oligonucleotides.[1][2]
The DMT Group: The Gatekeeper of 5'-Hydroxyl Protection
The 4,4'-dimethoxytrityl (DMT) group serves as a crucial protecting group for the 5'-hydroxyl of the growing oligonucleotide chain during solid-phase synthesis. Its primary functions are:
-
Preventing Undesired Polymerization: By capping the 5'-hydroxyl, the DMT group ensures the orderly, stepwise addition of phosphoramidite (B1245037) monomers to the growing oligonucleotide chain, preventing uncontrolled polymerization.
-
Facilitating Reaction Monitoring: The DMT cation, released upon deprotection with a mild acid, possesses a characteristic orange color. The intensity of this color can be quantified spectrophotometrically to monitor the efficiency of each coupling step in the synthesis cycle.
-
Enhancing Purity: The lipophilic nature of the DMT group aids in the purification of the final oligonucleotide product by reversed-phase high-performance liquid chromatography (HPLC).
The Succinyl Group: The Anchor to the Solid Support
The succinyl group in this compound functions as a cleavable linker, covalently attaching the universal linker molecule to an amino-functionalized solid support, such as controlled pore glass (CPG) or polystyrene.[1] This linkage is stable throughout the oligonucleotide synthesis cycle but can be readily cleaved under specific basic conditions to release the synthesized oligonucleotide from the solid support. The use of a succinyl linker is a well-established strategy in solid-phase synthesis to provide a stable attachment point that can be selectively broken at the end of the process.
Quantitative Performance Data
The efficacy of this compound has been demonstrated through the synthesis of a variety of oligonucleotide chemistries on different solid supports and at various scales. The following tables summarize the key performance data extracted from the seminal publication by Ravikumar et al. (2008).
Table 1: Small-Scale (1 µmol) Synthesis of a 20-mer Phosphorothioate (B77711) Oligonucleotide
| Solid Support | Loading (µmol/g) | Purity by IP-HPLC-UV-MS (%) |
| CPG | 55 | 85.4 |
| Polystyrene (PS) | 65 | 88.2 |
Data sourced from Ravikumar, V. T., et al. (2008). Organic Process Research & Development, 12(3), 399–410.
Table 2: Large-Scale Synthesis of Phosphorothioate Oligonucleotides on Polystyrene Support
| Oligonucleotide Sequence ID | Scale (mmol) | Purity by IP-HPLC-UV-MS (%) |
| ISIS 301829 (20-mer) | 400 | 75.2 |
| ISIS 116847 (20-mer) | 700 | 70.1 |
Data sourced from Ravikumar, V. T., et al. (2008). Organic Process Research & Development, 12(3), 399–410.
Table 3: Synthesis of Various Oligonucleotide Chemistries (20-mers) on Polystyrene Support (1 µmol scale)
| Oligonucleotide Chemistry | Purity by IP-HPLC-UV-MS (%) |
| 2'-Deoxy | 89.1 |
| 2'-O-Methyl | 85.7 |
| 2'-O-Methoxyethyl | 82.3 |
| Locked Nucleic Acid (LNA) | 78.9 |
| 2'-α-Fluoro Nucleic Acid (FANA) | 81.5 |
Data sourced from Ravikumar, V. T., et al. (2008). Organic Process Research & Development, 12(3), 399–410.
Experimental Protocols
The following protocols are synthesized from the methodologies described for the use of this compound in solid-phase oligonucleotide synthesis.
Loading of this compound onto Amino-Functionalized Solid Support
-
Activation of UnyLinker Succinate (B1194679): Dissolve UnyLinker succinate in a suitable solvent mixture (e.g., dichloromethane/acetonitrile). Add a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an organic base like DIPEA (N,N-diisopropylethylamine) to activate the carboxylic acid of the succinyl group.
-
Coupling to Solid Support: Add the activated UnyLinker solution to the amino-functionalized solid support (e.g., CPG or polystyrene). Agitate the mixture at room temperature for a specified time (typically 2-4 hours) to allow for efficient coupling.
-
Capping of Unreacted Amino Groups: After the coupling reaction, wash the solid support thoroughly. Cap any unreacted amino groups on the solid support using a standard capping solution (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent them from participating in subsequent synthesis steps.
-
Washing and Drying: Wash the support extensively with appropriate solvents (e.g., acetonitrile, dichloromethane) and dry under vacuum. The loading of the UnyLinker on the solid support can be determined by DMT cation assay.
Solid-Phase Oligonucleotide Synthesis (Standard Phosphoramidite Cycle)
The synthesis of the oligonucleotide proceeds via a series of automated cycles, with each cycle adding one nucleotide residue.
-
Detritylation (De-blocking): The DMT group on the 5'-hydroxyl of the UnyLinker (or the previously added nucleotide) is removed by treatment with a mild acid solution (e.g., 3% trichloroacetic acid in dichloromethane). The support is then washed with a neutral solvent like acetonitrile.
-
Coupling: The next phosphoramidite monomer, activated by a suitable activator (e.g., tetrazole or 5-ethylthio-1H-tetrazole), is delivered to the solid support. The activated phosphoramidite reacts with the free 5'-hydroxyl group of the growing chain.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution to prevent the formation of deletion mutants (n-1 sequences).
-
Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing agent, typically an iodine solution. For the synthesis of phosphorothioate oligonucleotides, a sulfurizing agent is used instead of an oxidizing agent.
-
Repeat: The cycle of detritylation, coupling, capping, and oxidation is repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection
-
Cleavage from Support and Base Deprotection: After the final synthesis cycle, the solid support is treated with concentrated aqueous ammonia (B1221849) or a mixture of aqueous ammonia and methylamine (B109427) at an elevated temperature (e.g., 55 °C) for several hours (typically 8-16 hours).[1] This step cleaves the succinyl ester linkage, releasing the oligonucleotide from the solid support, and also removes the protecting groups from the nucleobases.
-
Purification: The crude oligonucleotide solution is filtered to remove the solid support. The resulting solution can be concentrated and the oligonucleotide purified by methods such as HPLC or gel electrophoresis.
Mandatory Visualizations
Solid-Phase Oligonucleotide Synthesis Workflow using this compound
Caption: Solid-phase oligonucleotide synthesis cycle using this compound.
Proposed Mechanism for Cleavage of Oligonucleotide from this compound
Caption: Cleavage of the oligonucleotide from the this compound solid support.
References
UnyLinker™ 12: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and storage conditions for UnyLinker™ 12, a universal linker used in the synthesis of oligoribonucleotides. Understanding the stability profile of UnyLinker™ 12 is critical for ensuring the integrity and purity of synthesized oligonucleotides, which are pivotal in therapeutic and research applications. This document summarizes available data on its storage, stability under various conditions, and outlines key experimental methodologies.
Core Concepts and Chemical Stability
UnyLinker™ 12 is a universal linker designed for efficient and scalable solid-phase oligonucleotide synthesis. Its novel molecular structure, featuring a conformationally rigid and chemically stable bridgehead ring oxygen atom, allows for fast and clean cleavage under standard aqueous ammonia (B1221849) deprotection conditions, yielding high-quality oligonucleotides.[1][2] The linker is described as being chemically stable under the conditions of oligonucleotide synthesis.
A key advantage of UnyLinker™ is that it does not contribute any atoms to the final active pharmaceutical ingredient (API), which can be a significant benefit for regulatory considerations.
Recommended Storage Conditions
While detailed quantitative stability studies are not widely published, general storage recommendations can be gathered from supplier information. It is crucial to consult the Certificate of Analysis (CoA) provided by the supplier for lot-specific storage instructions.
| Parameter | Recommendation | Source |
| General Storage | Store at room temperature in the continental US; conditions may vary for other locations. | MedChemExpress |
| Long-term Storage | Specific long-term storage conditions should be followed as per the Certificate of Analysis. | MedChemExpress |
| Product Form | Typically supplied as a solid. | Multiple |
Stability Profile
The chemical stability of UnyLinker™ is a key feature highlighted in its design. The primary degradation pathway of concern for linkers used in oligonucleotide synthesis is hydrolysis.
| Condition | Stability Summary |
| During Oligonucleotide Synthesis | UnyLinker™ is designed to be stable throughout the cycles of oligonucleotide synthesis, which involve various chemical reagents. |
| Cleavage and Deprotection | The linker is designed for efficient cleavage from the solid support under standard deprotection conditions, typically using aqueous ammonia. Incomplete cleavage can lead to impurities that are 261 or 275 Da higher in mass than the full-length product. |
| In Solution (Pre-synthesis) | While specific data for UnyLinker™ 12 is not available, phosphoramidites, the building blocks used with the linker, are known to be susceptible to hydrolysis. Therefore, it is critical to handle UnyLinker™ and the associated phosphoramidites in anhydrous conditions prior to use in synthesis. |
Experimental Protocols
Detailed experimental protocols for the synthesis and cleavage of oligonucleotides using UnyLinker™ are provided in the seminal publication by Ravikumar et al. (2008). Below is a generalized workflow.
General Workflow for Oligonucleotide Synthesis using UnyLinker™
Caption: A generalized workflow for solid-phase oligonucleotide synthesis utilizing a UnyLinker™ solid support.
Signaling Pathways and Logical Relationships
The stability of UnyLinker™ is a critical factor in the overall success of oligonucleotide synthesis. The following diagram illustrates the logical relationship between linker stability and the quality of the final oligonucleotide product.
Caption: Logical diagram showing the positive impact of a stable UnyLinker™ on the yield and purity of the synthesized oligonucleotide.
Conclusion
UnyLinker™ 12 is a robust and chemically stable universal linker that simplifies and enhances the process of oligonucleotide synthesis. Adherence to recommended storage conditions, primarily guided by the supplier's Certificate of Analysis, is essential to maintain its stability and ensure the production of high-quality oligonucleotides. While detailed public data on its degradation kinetics is limited, its performance as described in the scientific literature underscores its stability under standard synthesis and deprotection protocols. For critical applications, it is recommended that users perform their own stability assessments under their specific laboratory and process conditions.
References
Foundational Research on Conformationally Rigid Linkers: A Technical Guide for Drug Development Professionals
Abstract
Conformationally rigid linkers are increasingly pivotal in the design of sophisticated bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). By constraining the molecule into a bioactive conformation, these linkers can significantly enhance binding affinity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of the foundational principles of conformationally rigid linkers, including their design, synthesis, and characterization. It further presents a compilation of quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers and scientists in the field of drug discovery and development.
Introduction to Conformationally Rigid Linkers
In the design of bifunctional molecules, the linker element is far more than an inert spacer. Its chemical composition, length, and flexibility are critical determinants of the molecule's overall efficacy.[1] Linkers are broadly categorized as flexible or rigid. While flexible linkers, such as those based on polyethylene (B3416737) glycol (PEG) or alkyl chains, offer synthetic ease and conformational adaptability, they can also introduce a significant entropic penalty upon binding to their targets.[2][3]
Conformationally rigid linkers, in contrast, restrict the rotational freedom of the molecule. This pre-organization can reduce the entropic cost of forming a ternary complex in the case of PROTACs, leading to enhanced stability and potency.[2] The incorporation of rigid structural motifs can also improve a molecule's pharmacokinetic profile by increasing metabolic stability.[4]
Types of Conformationally Rigid Linkers
A diverse array of chemical scaffolds can be employed to impart rigidity to a linker. The choice of a specific linker type depends on the desired geometry, length, and synthetic accessibility.
-
Aromatic and Heteroaromatic Systems: Phenyl rings and other aromatic systems introduce planarity and rigidity.[2] The delocalized π-electrons in these systems can also participate in π-π stacking interactions, which can further stabilize the ternary complex.[5]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazole rings, often synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), provide significant conformational restriction.[2][5] Triazoles are particularly favored due to their metabolic stability.[5]
-
Cycloalkanes and Heterocycles: Saturated rings like piperazine (B1678402) and piperidine (B6355638) constrain the linker's conformation while often improving solubility and metabolic stability.[2][5]
-
Spirocyclic Systems: These structures offer a unique three-dimensional and rigid geometry that effectively locks the molecular conformation.[5] This high degree of pre-organization can lead to enhanced selectivity.[5]
-
Peptide-Based Linkers: Short peptide sequences rich in proline or those that adopt an α-helical conformation can act as rigid spacers. Polyproline motifs are known for their rigid, extended structures.
Quantitative Analysis of Rigid Linker Performance in PROTACs
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of linker rigidity and composition on PROTAC performance.
Table 1: Comparison of Flexible vs. Rigid Linkers for BTK Degradation
| Linker Type | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| Alkyl/Ether Chains | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | 1-40 | >85 | [3] |
| Rigid Piperazine/Aromatic | Bruton's Tyrosine Kinase (BTK) | Cereblon (CRBN) | <1 | >90 | [6] |
Table 2: Impact of Linker Length and Rigidity on ERα Degradation
| Linker Description | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| 12-atom alkyl chain | Estrogen Receptor α (ERα) | VHL | ~100 | ~80 | [7] |
| 16-atom alkyl chain | Estrogen Receptor α (ERα) | VHL | ~10 | >90 | [7] |
| 19-atom alkyl chain | Estrogen Receptor α (ERα) | VHL | ~50 | ~85 | [7] |
Table 3: Performance of Pomalidomide-Based PROTACs with Varied Linkers Targeting EGFR
| Linker Composition | Target Protein | E3 Ligase | DC50 (nM) | Dmax (%) | Reference |
| PEG3 | EGFR (wild-type) | CRBN | 150 | 75 | [1] |
| PEG4 | EGFR (wild-type) | CRBN | 80 | 85 | [1] |
| Alkyl-aryl | EGFR (wild-type) | CRBN | 25 | >90 | [1] |
Experimental Protocols
Synthesis of a Triazole-Based Rigid Linker via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the "click chemistry" reaction to form a stable and rigid triazole linkage between two molecular fragments.[8][9]
Materials:
-
Azide-functionalized molecule (1 equivalent)
-
Alkyne-functionalized molecule (1-1.2 equivalents)
-
Copper(II) sulfate (B86663) (CuSO₄) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.2 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equivalents)
-
Solvent (e.g., a mixture of water and t-butanol, or DMF)
Procedure:
-
Dissolve the azide-functionalized molecule and the alkyne-functionalized molecule in the chosen solvent system in a reaction vessel.
-
In a separate vial, prepare the copper catalyst solution by dissolving CuSO₄ and THPTA in water.
-
Add the copper catalyst solution to the reaction mixture containing the azide (B81097) and alkyne.
-
Prepare a fresh solution of sodium ascorbate in water.
-
Add the sodium ascorbate solution to the reaction mixture to initiate the cycloaddition.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture may be diluted with water and the product extracted with an organic solvent.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography to yield the desired triazole-linked molecule.
Characterization of Linker Rigidity by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to measure the hydrodynamic radius (Rh) of molecules in solution. A more rigid and extended linker will generally result in a larger Rh compared to a flexible linker of similar molecular weight.[10][11]
Materials:
-
Purified protein or molecule with the linker of interest
-
Appropriate buffer (filtered through a 0.22 µm filter)
-
DLS instrument
-
Low-volume cuvette
Procedure:
-
Sample Preparation:
-
Prepare a series of dilutions of the sample in the filtered buffer to determine the optimal concentration for DLS analysis.
-
Centrifuge the final sample at high speed (e.g., >10,000 x g) for 10 minutes to remove any aggregates or dust particles.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow the laser to warm up and stabilize according to the manufacturer's instructions.
-
Set the measurement parameters, including temperature and data acquisition time.
-
-
Measurement:
-
Carefully transfer the required volume of the prepared sample into a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Initiate the data acquisition. The instrument will measure the fluctuations in scattered light intensity over time.
-
-
Data Analysis:
-
The instrument's software will use the autocorrelation function of the scattered light intensity to calculate the translational diffusion coefficient.
-
The Stokes-Einstein equation is then used to determine the hydrodynamic radius (Rh) from the diffusion coefficient.
-
Analyze the size distribution plot to assess the monodispersity of the sample. A single, narrow peak indicates a homogenous sample, while multiple peaks or a broad peak suggest the presence of aggregates or conformational heterogeneity.
-
Compare the Rh values of molecules with different linkers to assess their relative rigidity and extension in solution.
-
Visualizing Pathways and Workflows
PROTAC Mechanism of Action
The following diagram illustrates the catalytic cycle of a PROTAC in mediating the ubiquitination and subsequent degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Rigid Linker Optimization
This diagram outlines a systematic workflow for the design, synthesis, and evaluation of conformationally rigid linkers for bifunctional molecules like PROTACs.
Caption: A comprehensive workflow for evaluating PROTAC linker efficiency.
Conclusion
The rational design of conformationally rigid linkers is a critical component in the development of next-generation bifunctional therapeutics. By moving beyond simple flexible spacers, researchers can exert greater control over the conformational properties of their molecules, leading to significant improvements in potency, selectivity, and overall drug-like properties. The quantitative data, detailed protocols, and visual workflows presented in this guide are intended to provide a solid foundation for scientists and drug developers to design and evaluate novel rigid linkers, thereby accelerating the discovery of new and effective medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Dynamic light scattering: a practical guide and applications in biomedical sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 11. unchainedlabs.com [unchainedlabs.com]
Methodological & Application
Application Notes and Protocols for UnyLinker™ 12 on CPG Support
For Researchers, Scientists, and Drug Development Professionals
Introduction
UnyLinker™ is a universal linker molecule utilized in solid-phase oligonucleotide synthesis.[1][2][3] Its "universal" nature obviates the need for stocking individual nucleoside-loaded supports, thereby streamlining inventory, reducing costs, and enhancing consistency in the synthesis of DNA, RNA, and their analogues.[4][5] When immobilized on Controlled Pore Glass (CPG), UnyLinker™ provides a robust and efficient platform for the automated synthesis of oligonucleotides.[3][6]
These application notes provide a comprehensive guide for the use of UnyLinker™ CPG support in oligonucleotide synthesis, covering everything from the initial setup to the final cleavage and deprotection of the synthesized oligonucleotide.
Key Advantages of UnyLinker™ CPG Support
-
Universal Application : A single support can be used for the synthesis of any oligonucleotide sequence, eliminating the need for four different base-loaded supports.[4][5]
-
Cost and Time Efficiency : Reduces the workload associated with quality control, material management, and testing of multiple supports.[4][5]
-
High Quality Oligonucleotides : Eliminates impurities that can arise from the variability of nucleoside succinates.[4] The average coupling efficiency is greater than 99% per step.[4][5]
-
Compatibility : Fully compatible with standard phosphoramidite (B1245037) reagents and synthesis conditions.[4][5] It can be used to synthesize a variety of modified oligonucleotides, including 2'-deoxy, 2'-O-methyl, 2'-O-methoxyethyl, Locked Nucleic Acids (LNA), and phosphorothioates.[4][7]
-
Regulatory Advantage : The UnyLinker™ moiety does not become part of the final Active Pharmaceutical Ingredient (API), which can simplify regulatory submissions.[4]
Quantitative Data Summary
The selection of CPG pore size is critical and depends on the desired length of the oligonucleotide. The loading capacity of the support also varies with the pore size.
| CPG Pore Size (Å) | Recommended Oligonucleotide Length | Typical Functional Loading (µmol/g) | Reference |
| 500 - 550 | Standard length | 30 - 55 | [1][8] |
| 1000 | Longer oligonucleotides | 80 - 110 | [1][8] |
| 1400 | Long oligonucleotides | Varies | [9] |
| 2000 | Very long oligonucleotides (>150 mers) | Lower loading | [9] |
Experimental Protocols
Preparation for Synthesis
-
Support Selection : Choose the appropriate UnyLinker™ CPG pore size based on the target oligonucleotide length (see table above).
-
Column Packing : Pack the desired amount of UnyLinker™ CPG into a synthesis column compatible with your automated DNA/RNA synthesizer.
-
Synthesizer Setup :
-
Install the column on the synthesizer.
-
Ensure all reagent bottles (phosphoramidites, activator, capping reagents, oxidizer, deblocking solution) are sufficiently filled and properly connected.
-
Prime all reagent lines to ensure proper delivery.
-
Automated Oligonucleotide Synthesis Workflow
The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation. This cycle is repeated for each nucleotide added to the growing chain.
-
Initial Detritylation :
-
The first step is the removal of the 4,4'-dimethoxytrityl (DMT) protecting group from the UnyLinker™ support.
-
This is achieved by treating the support with a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (CH₂Cl₂).[10]
-
A slightly extended initial detritylation time is often employed for DMT-on universal supports.[1]
-
-
Coupling :
-
The first nucleoside phosphoramidite (0.1 M - 0.15 M in acetonitrile) is activated with an activator, such as 5-(Ethylthio)-1H-tetrazole (ETT, 0.25 M in acetonitrile), and then coupled to the hydroxyl group on the deprotected UnyLinker™ support.[10]
-
The phosphoramidite corresponding to the desired 3'-terminal nucleoside of the sequence is added in this first coupling step.
-
-
Capping :
-
Oxidation :
-
The newly formed phosphite (B83602) triester linkage is unstable and must be oxidized to a more stable phosphate (B84403) triester.
-
This is accomplished using a solution of 0.1 M iodine (I₂) in a mixture of pyridine, water, and THF.[10]
-
-
Iteration :
-
The cycle of detritylation, coupling, capping, and oxidation is repeated for each subsequent phosphoramidite addition until the desired oligonucleotide sequence is synthesized.
-
Diagram of the Automated Oligonucleotide Synthesis Cycle
Caption: Automated synthesis cycle for oligonucleotide chain elongation on UnyLinker™ CPG support.
Cleavage and Deprotection
This crucial step releases the oligonucleotide from the CPG support and removes the protecting groups from the nucleobases and the phosphate backbone.
Standard Cleavage and Deprotection Conditions
| Reagent | Temperature | Time | Notes | Reference |
| Concentrated Ammonium (B1175870) Hydroxide (B78521) | 55°C | 8 hours | A common standard condition. | [9] |
| Ammonium Hydroxide/Methylamine (AMA) (1:1) | 65°C | 1 hour | Faster deprotection. | [9] |
| Gaseous Methylamine | 65°C | 30 minutes | Requires specialized equipment. | [9] |
| 50 mM Potassium Carbonate in Methanol | Room Temp. | 17 hours | For sensitive bases/dyes. | [9] |
| Tert-Butylamine/water (1:3 v/v) | 60°C | 4 hours | For sensitive bases/dyes. | [9] |
Protocol for Cleavage and Deprotection using Concentrated Ammonium Hydroxide:
-
Transfer the CPG support containing the synthesized oligonucleotide from the synthesis column to a screw-cap vial.
-
Add concentrated ammonium hydroxide to the vial, ensuring the CPG is completely submerged.
-
Seal the vial tightly.
-
Incubate the vial at 55°C for 8 hours.
-
After incubation, allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Wash the CPG with nuclease-free water and combine the wash with the supernatant to maximize yield.
-
Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
The resulting pellet contains the crude oligonucleotide, which can then be resuspended for purification.
Diagram of the UnyLinker™ Cleavage Mechanism
Caption: Proposed mechanism for the cleavage of oligonucleotides from UnyLinker™ support.[4][11]
Troubleshooting and Considerations
-
Incomplete Cleavage : If the yield of the final oligonucleotide is low, consider extending the cleavage time or increasing the temperature within the recommended ranges.
-
Degradation of Sensitive Modifications : For oligonucleotides containing base-labile modifications, use milder cleavage conditions such as potassium carbonate in methanol.[9] It is inadvisable to use UnyLinker™ with modifications that are highly susceptible to degradation under strong basic conditions, such as 2'-F RNA chemistry.[1]
-
DMT-on vs. DMT-off : UnyLinker™ is available in both DMT-on and DMT-off versions. The DMT-on version allows for straightforward reverse-phase HPLC purification of the full-length product. The DMT-off version can be used to avoid a small percentage of linker cleavage that may occur during the extended initial detritylation of the DMT-on version.[1]
-
Post-Synthesis Processing : The crude oligonucleotide product should be further processed by methods such as desalting or purification (e.g., HPLC or gel electrophoresis) to remove failure sequences and other impurities.
By following these guidelines and protocols, researchers, scientists, and drug development professionals can effectively utilize UnyLinker™ 12 on CPG support for the efficient and high-quality synthesis of a wide range of oligonucleotides.
References
- 1. UnyLinker™ CPG, DMT on (N-Ph) | LGC, Biosearch Technologies [biosearchtech.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Universal Supports | Application Notes | ChemGenes [chemgenes.com]
- 5. chemgenes.com [chemgenes.com]
- 6. chempep.com [chempep.com]
- 7. Item - UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs - American Chemical Society - Figshare [acs.figshare.com]
- 8. Universal Synthesis | LGC, Biosearch Technologies [biosearchtech.com]
- 9. glenresearch.com [glenresearch.com]
- 10. rsc.org [rsc.org]
- 11. kinovate.com [kinovate.com]
Application Notes and Protocols for UnyLinker™ 12 in Antisense Oligonucleotide Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of UnyLinker™ 12, a universal linker solid support, in the synthesis of antisense oligonucleotide (ASO) drugs. Detailed protocols and quantitative data are presented to facilitate the efficient and high-purity synthesis of ASOs for research and therapeutic development.
Introduction to UnyLinker™ 12
UnyLinker™ 12 is a novel universal linker molecule designed for the efficient and scalable solid-phase synthesis of oligonucleotides.[1][2][3][4][5][6][7] Its key features and advantages include:
-
Universality: UnyLinker™ 12 eliminates the need for sequence-specific nucleoside-loaded solid supports, allowing for the synthesis of any oligonucleotide sequence using a single starting material.[1][8] This streamlines inventory management and reduces the risk of human error in loading the synthesis column.[1]
-
High Efficiency and Purity: The conformationally rigid and chemically stable structure of the UnyLinker™ 12 molecule facilitates fast and clean cleavage under standard aqueous ammonia (B1221849) deprotection conditions, resulting in high-quality oligonucleotides with minimal base modifications.[1][2][4][5] Impurities arising from branching at the exocyclic amino group of nucleosides are also eliminated.[2][4]
-
Versatility: This linker is compatible with a wide range of oligonucleotide chemistries, including 2'-deoxy, 2'-O-methyl, 2'-O-methoxyethyl (MOE), Locked Nucleic Acids (LNA), and 2'-α-fluoro nucleic acids (FANA).[2][4] It also supports the synthesis of conjugates such as those with 5'-phosphate monoesters and biotin.[2][4]
-
Scalability: The use of UnyLinker™ 12 has been demonstrated in large-scale syntheses of ASO drugs, producing multiple kilograms of product in a single run.[2][4][5][9]
-
Solid Support Compatibility: UnyLinker™ 12 can be loaded onto various solid supports, including controlled pore glass (CPG) and polystyrene, providing flexibility in synthesis platforms.[1][5][9]
Mechanism of Action of ASOs: The Nusinersen Example
Antisense oligonucleotides are synthetic nucleic acid drugs that can modulate gene expression by binding to specific RNA targets.[10] A prominent example of an ASO drug is Nusinersen (Spinraza®), used for the treatment of Spinal Muscular Atrophy (SMA).[2][3][9][11][12][13][14] Nusinersen is a 2'-O-methoxyethyl (MOE) modified phosphorothioate (B77711) ASO.[2][11] Its synthesis is compatible with the UnyLinker™ 12 platform.
SMA is caused by a deficiency in the Survival Motor Neuron (SMN) protein due to mutations or deletions in the SMN1 gene.[2][11] A paralogous gene, SMN2, can produce some functional SMN protein, but a single nucleotide difference leads to the exclusion of exon 7 in the majority of its transcripts, resulting in a truncated, non-functional protein.[2][11] Nusinersen is designed to bind to a specific sequence in the intron downstream of exon 7 of the SMN2 pre-mRNA.[1][2][12] This binding blocks a splicing silencer, leading to the inclusion of exon 7 in the mature mRNA.[1][2][12] Consequently, the production of full-length, functional SMN protein is increased, compensating for the deficiency from the SMN1 gene and improving motor neuron function.[1][2][11]
Quantitative Data on UnyLinker™ 12 Performance
The efficiency of oligonucleotide synthesis using UnyLinker™ 12 is influenced by various factors, including the synthesis cycle parameters and the conditions for cleavage and deprotection. The following tables summarize key quantitative data from studies utilizing UnyLinker™ and similar universal linkers.
Table 1: Gas-Phase Cleavage and Dephosphorylation of a T10mer from UnyLinker™ Support
| Time (min) | Pressure (psi) | Temperature (°C) | Yield (%) with H₂O pre-incubation |
| 15 | 40 | 80 | ~30 |
| 30 | 40 | 80 | ~40 |
| 60 | 40 | 80 | ~50 |
| 120 | 40 | 80 | ~55 |
| 240 | 40 | 80 | ~55 |
| 120 | 10 | 80 | ~45 |
| 120 | 20 | 80 | ~50 |
| 120 | 30 | 80 | ~52 |
| 60 | 10 | 90 | ~55 |
Data adapted from a study on gas-phase cleavage of universal linker-bound oligonucleotides. The addition of water prior to incubation significantly increased the yield.[15][16]
Table 2: Cleavage and Deprotection of LNA Oligonucleotides from UnyLinker™-type Support
| Oligonucleotide Type | Guanine Protection | Cleavage/Deprotection Conditions | Time to >95% Deprotection |
| LNA oligonucleotide | DMF | Concentrated NH₄OH, 55-60°C | ~30 minutes |
| LNA oligonucleotide | iBu | Concentrated NH₄OH, 55-60°C | 1 - 2 hours |
| LNA oligonucleotide | iBu | Concentrated NH₄OH, Room Temp | ~4 hours |
Data adapted from a patent on rapid cleavage methods for LNA oligonucleotides.[17]
Experimental Protocols
Solid-Phase Synthesis of a 2'-O-Methoxyethyl (MOE) Phosphorothioate ASO
This protocol outlines the general steps for the automated solid-phase synthesis of a 20-mer MOE-modified ASO on a UnyLinker™ 12 functionalized solid support.
Materials:
-
UnyLinker™ 12 loaded CPG or Polystyrene solid support
-
2'-O-Methoxyethyl phosphoramidites (A, C, G, T)
-
Standard DNA phosphoramidites (for gapmer ASOs, if applicable)
-
Activator solution (e.g., 0.25 M DCI in Acetonitrile)
-
Capping solutions (Cap A: Acetic Anhydride/Lutidine/THF; Cap B: N-Methylimidazole/THF)
-
Oxidizing solution (e.g., 0.02 M Iodine in THF/Water/Pyridine) or Thiolating agent (e.g., Xanthane Hydride)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in Dichloromethane)
-
Acetonitrile (synthesis grade)
-
Concentrated Ammonium (B1175870) Hydroxide (B78521) or Methylamine solution
-
Automated DNA/RNA synthesizer
Protocol:
-
Preparation:
-
Pack the UnyLinker™ 12 solid support into a synthesis column.
-
Install the column and all reagent bottles on the automated synthesizer.
-
Program the synthesizer with the desired ASO sequence and synthesis cycle.
-
-
Synthesis Cycle (repeated for each monomer):
-
Deblocking (Detritylation): Remove the 5'-dimethoxytrityl (DMT) protecting group from the UnyLinker™ or the previously added nucleotide by treating with the deblocking solution.
-
Coupling: Activate the next phosphoramidite monomer with the activator solution and couple it to the free 5'-hydroxyl group on the growing oligonucleotide chain.
-
Capping: Acetylate any unreacted 5'-hydroxyl groups using the capping solutions to prevent the formation of deletion mutants.
-
Thiolation: Convert the newly formed phosphite triester linkage to a phosphorothioate linkage using the thiolation agent. For phosphodiester linkages, an oxidizing solution is used.
-
-
Cleavage and Deprotection:
-
After the final synthesis cycle, transfer the solid support from the column to a vial.
-
Add concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine.
-
Heat the sealed vial at 55°C for 8-12 hours (or use optimized conditions from Table 2 for LNA-containing ASOs).
-
Cool the vial, and transfer the supernatant containing the cleaved ASO to a new tube.
-
Evaporate the solution to dryness.
-
-
Purification:
-
Analysis:
Logical Relationship of Universal Linker Usage
The use of a universal linker like UnyLinker™ 12 simplifies the synthesis process compared to traditional methods that require specific pre-loaded solid supports for each of the four nucleobases at the 3'-end.
Conclusion
UnyLinker™ 12 provides a robust and versatile platform for the synthesis of antisense oligonucleotide drugs. Its universal nature simplifies the manufacturing process, while its chemical properties ensure the production of high-purity, high-yield ASOs. The detailed protocols and quantitative data presented in these application notes serve as a valuable resource for researchers and drug development professionals working to advance ASO therapeutics.
References
- 1. Analytical Strategies for Complete Characterization and Purification of Synthetic Oligonucleotides [event.on24.com]
- 2. Oligonucleotide Analysis: Essential Techniques, Tools, and Compliance Strategies | Separation Science [sepscience.com]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. Item - UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs - American Chemical Society - Figshare [acs.figshare.com]
- 5. researchgate.net [researchgate.net]
- 6. UnyLinker: An efficient and scaleable synthesis of oligonucleotides utilizing a universal linker molecule: A novel approach to enhance the purity of drugs - Lookchem [lookchem.com]
- 7. UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs | Semantic Scholar [semanticscholar.org]
- 8. atdbio.com [atdbio.com]
- 9. researchgate.net [researchgate.net]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Analysis and separation of synthetic oligonucleotides to support drug discovery and development - American Chemical Society [acs.digitellinc.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. data.biotage.co.jp [data.biotage.co.jp]
- 14. Development of the Method for Nusinersen and Its Metabolites Identification in the Serum Samples of Children Treated with Spinraza for Spinal Muscular Atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. WO2018177881A1 - Unylinker rapid cleavage - Google Patents [patents.google.com]
- 18. agilent.com [agilent.com]
UnyLinker™ 12: Application Notes and Protocols for Compatibility with Phosphoramidite Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of UnyLinker™ 12, a universal support, in solid-phase oligonucleotide synthesis employing standard phosphoramidite (B1245037) chemistry. The information is intended to guide researchers in leveraging the benefits of a universal support to streamline the synthesis of a wide array of natural and modified oligonucleotides.
Introduction to UnyLinker™ 12
UnyLinker™ 12 is a novel universal linker molecule designed for efficient and high-quality solid-phase oligonucleotide synthesis.[1][2][3][4][5][6][7][8] Its rigid, chemically stable structure, featuring a bridgehead ring oxygen atom with a 4,4'-dimethoxytrityl (DMT) and a succinyl group in a locked syn orientation, facilitates smooth and efficient synthesis.[1][3][4][6][8] A key advantage of UnyLinker™ is the elimination of the need for four different nucleoside-derivatized solid supports for standard DNA synthesis, thereby reducing costs, simplifying quality control, and minimizing the risk of human error in loading synthesis columns.[2] This universal support is fully compatible with standard phosphoramidite reagents and synthesis conditions.[1][9]
Key Features and Advantages
-
Universality: A single support can be used for the synthesis of any oligonucleotide sequence, regardless of the 3'-terminal nucleoside.[2]
-
High Coupling Efficiency: UnyLinker™ supports consistently demonstrate an average coupling efficiency of over 99% per step under standard phosphoramidite synthesis conditions.[1][9]
-
Versatility: It is compatible with a wide range of chemical modifications, including 2'-deoxy, 2'-O-methyl, 2'-O-methoxyethyl (MOE), locked nucleic acids (LNA), and 2'-α-fluoro nucleic acids (FANA).[1][4][6][8]
-
Clean Cleavage: The unique geometry of the linker allows for fast and clean cleavage of the synthesized oligonucleotide under standard aqueous ammonia (B1221849) or methylamine (B109427) deprotection conditions.[1][2][4][6][8]
-
Reduced Impurities: The use of UnyLinker™ can eliminate a class of impurities that may arise from branching at the exocyclic amino group of nucleosides when using traditional solid supports.[6][8]
-
Scalability: The chemistry has been successfully applied in large-scale syntheses of phosphorothioate (B77711) antisense drugs.[6][8]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the performance of UnyLinker™ 12 in oligonucleotide synthesis.
Table 1: Coupling Efficiency
| Parameter | Value | Reference(s) |
| Average Coupling Efficiency | >99% | [1][9] |
Table 2: Cleavage and Deprotection Conditions
| Reagent | Temperature | Duration | Notes | Reference(s) |
| Aqueous Ammonium (B1175870) Hydroxide (B78521) | 55 °C | 8 hours (small scale) | Standard condition for complete cleavage and deprotection. | |
| Concentrated Ammonium Hydroxide | Room Temperature | ~4 hours | Effective for LNA oligonucleotides with a 3' terminal LNA. | |
| Concentrated Ammonium Hydroxide | 50-60 °C | 30 min - 6 hours | Accelerated cleavage for LNA oligonucleotides with a 3' terminal LNA. | |
| Ammonium Hydroxide/Methylamine (AMA) | Room Temperature | 2 hours | A faster alternative for deprotection. | |
| Gaseous Ammonia (High-Throughput) | 80-90 °C | 60-120 minutes | Optimized conditions for high-throughput gas-phase cleavage and deprotection. Addition of water prior to incubation is beneficial. | [9] |
Experimental Protocols
General Solid-Phase Oligonucleotide Synthesis Cycle using UnyLinker™ 12
This protocol outlines the standard steps for automated solid-phase oligonucleotide synthesis on a DNA/RNA synthesizer using UnyLinker™ 12 support.
Workflow Diagram:
Caption: Automated solid-phase oligonucleotide synthesis workflow.
Materials:
-
UnyLinker™ 12 loaded CPG (Controlled Pore Glass) or Polystyrene support
-
Anhydrous Acetonitrile (B52724)
-
Phosphoramidite monomers (dissolved in anhydrous acetonitrile)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) in acetonitrile)
-
Capping Reagents (Cap A: Acetic Anhydride/Pyridine/THF; Cap B: N-Methylimidazole in THF)
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane)
-
Washing solvent (Acetonitrile)
Procedure:
-
Column Packing: Pack the synthesis column with the desired amount of UnyLinker™ 12 support.
-
Deblocking: Remove the 5'-DMT protecting group from the UnyLinker™ support by treating with the deblocking solution. The release of the orange-colored DMT cation can be monitored spectrophotometrically to quantify coupling efficiency at each step.
-
Washing: Wash the support thoroughly with anhydrous acetonitrile to remove the deblocking solution and any residual moisture.
-
Coupling: Deliver the first phosphoramidite monomer and the activator solution to the column to initiate the coupling reaction with the free 5'-hydroxyl group on the support.
-
Washing: Wash the support with anhydrous acetonitrile.
-
Capping: Treat the support with capping reagents to acetylate any unreacted 5'-hydroxyl groups, preventing them from participating in subsequent cycles.
-
Washing: Wash the support with anhydrous acetonitrile.
-
Oxidation: Oxidize the newly formed phosphite (B83602) triester (P(III)) to the more stable phosphate (B84403) triester (P(V)) using the oxidizing solution.
-
Washing: Wash the support with anhydrous acetonitrile.
-
Repeat: Repeat steps 2-9 for each subsequent monomer to be added to the growing oligonucleotide chain.
Cleavage and Deprotection Protocol
Workflow Diagram:
Caption: Cleavage and deprotection workflow.
Procedure:
-
Transfer Support: After synthesis, transfer the solid support containing the full-length oligonucleotide to a screw-cap vial.
-
Add Cleavage Reagent: Add the chosen cleavage and deprotection solution (e.g., concentrated aqueous ammonium hydroxide or AMA) to the vial, ensuring the support is fully submerged.
-
Incubation: Tightly cap the vial and incubate at the recommended temperature and duration as specified in Table 2 .
-
Elution: After incubation, carefully transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Washing: Wash the support with a small volume of water or a suitable buffer and combine the wash with the supernatant.
-
Evaporation: Evaporate the solution to dryness using a centrifugal evaporator to obtain the crude oligonucleotide pellet.
-
Reconstitution: Reconstitute the crude oligonucleotide in an appropriate buffer for subsequent purification (e.g., by HPLC or gel electrophoresis).
Chemical Mechanism of Cleavage
The cleavage of the oligonucleotide from the UnyLinker™ support proceeds via a base-catalyzed mechanism. The succinyl ester linkage is hydrolyzed, and a subsequent intramolecular cyclization reaction releases the oligonucleotide with a free 3'-hydroxyl group.
Mechanism Diagram:
Caption: Proposed mechanism for oligonucleotide cleavage from UnyLinker™.
Troubleshooting and Considerations
-
Incomplete Cleavage: Incomplete cleavage can lead to impurities with a mass addition corresponding to the linker remnant. Ensure adherence to the recommended cleavage times and temperatures. For certain modifications, cleavage conditions may need to be optimized.
-
Base-Labile Modifications: For oligonucleotides containing base-labile modifications, milder cleavage and deprotection conditions (e.g., AMA at room temperature) should be considered to prevent degradation.
-
Moisture Control: As with all phosphoramidite chemistry, maintaining anhydrous conditions during the synthesis cycle is critical to achieving high coupling efficiencies.
By following these application notes and protocols, researchers can effectively utilize UnyLinker™ 12 to streamline their oligonucleotide synthesis workflows, leading to high-quality products for a variety of research, diagnostic, and therapeutic applications.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. WO2018177881A1 - Unylinker rapid cleavage - Google Patents [patents.google.com]
- 3. UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs | Semantic Scholar [semanticscholar.org]
- 4. UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs (2008) | Vasulinga T. Ravikumar | 51 Citations [scispace.com]
- 5. UnyLinker: An efficient and scaleable synthesis of oligonucleotides utilizing a universal linker molecule: A novel approach to enhance the purity of drugs - Lookchem [lookchem.com]
- 6. atdbio.com [atdbio.com]
- 7. EP2951191B1 - Method of preparing oligomeric compounds using modified coupling protocols - Google Patents [patents.google.com]
- 8. youtube.com [youtube.com]
- 9. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Synthesis of Oligonucleotides using UnyLinker
For Researchers, Scientists, and Drug Development Professionals
Introduction
The demand for large-scale synthesis of oligonucleotides for therapeutic and diagnostic applications continues to grow. UnyLinker® is a universal solid support that offers significant advantages for large-scale oligonucleotide synthesis.[1][2] It is a conformationally rigid and chemically stable molecule that allows for efficient and high-purity synthesis of a wide variety of oligonucleotides, including those with 2'-deoxy, 2'-O-methyl, 2'-O-methoxyethyl, and Locked Nucleic Acid (LNA) modifications.[1][3] This universal support streamlines the manufacturing process by eliminating the need for multiple, base-specific solid supports, thereby reducing costs, simplifying quality control, and minimizing the risk of human error.[1][2] UnyLinker is compatible with standard phosphoramidite (B1245037) chemistry and automated synthesizers, demonstrating an average coupling efficiency of over 99%.[1] Large-scale syntheses of up to 700 mmol have been successfully demonstrated using UnyLinker.[3][4][5]
Key Advantages of UnyLinker
-
Universality: A single support can be used for the synthesis of any oligonucleotide sequence, regardless of the 3'-terminal nucleoside.[2]
-
Cost-Effectiveness: Reduces the need to purchase and manage multiple base-specific supports.[1]
-
High Purity: Eliminates a class of impurities that can form from branching at the exocyclic amino group of nucleosides on traditional supports.[3][4]
-
Efficiency: Demonstrates high coupling efficiency (>99%) and allows for clean cleavage under standard conditions.[1]
-
Scalability: Proven to be effective for large-scale synthesis of oligonucleotides.[3][4][5]
-
Versatility: Compatible with a wide range of oligonucleotide chemistries and modifications.[1][3]
Experimental Workflow Overview
The overall process for large-scale oligonucleotide synthesis using UnyLinker involves three main stages: solid-phase synthesis, cleavage and deprotection, and purification.
Caption: High-level workflow for oligonucleotide synthesis using UnyLinker.
Quantitative Data
Table 1: Solid-Phase Synthesis Parameters
| Parameter | Value | Reference |
| Average Coupling Efficiency | > 99% | [1] |
| Supported Scale | Up to 700 mmol | [3][4][5] |
| Compatible Chemistries | 2'-deoxy, 2'-O-methyl, 2'-O-MOE, LNA, FANA, Phosphorothioates | [1][3] |
Table 2: Cleavage and Deprotection Conditions
| Reagent | Temperature | Time | Notes | Reference |
| Aqueous Ammonium (B1175870) Hydroxide (B78521) | 55 °C | 8 hours | Standard condition for small-scale synthesis. | |
| Aqueous Ammonium Hydroxide | Room Temp (~20 °C) | ~4 hours | Effective for LNA oligonucleotides with a 3' terminal LNA. | [6] |
| Aqueous Ammonium Hydroxide | 50-60 °C | 30 min - 6 hours | For LNA oligonucleotides with a 3' terminal LNA. | [6] |
| Ammonium Hydroxide / 40% Methylamine (B109427) (AMA) | 55 °C | 2 hours | Faster deprotection. | |
| Ammonium Hydroxide / 40% Methylamine (AMA) | 65 °C | 1 hour | ||
| Anhydrous Ammonia Gas | 80 °C | 120 minutes | Gas-phase deprotection at 10 psi. | |
| Anhydrous Ammonia Gas | 90 °C | 60 minutes | Gas-phase deprotection at 10 psi. |
Note: Cleavage and deprotection times can vary depending on the specific oligonucleotide sequence, modifications, and the protecting groups used.
Experimental Protocols
Protocol 1: Large-Scale Solid-Phase Oligonucleotide Synthesis
This protocol outlines the standard steps for solid-phase synthesis on an automated synthesizer using UnyLinker solid support.
1. Materials and Reagents:
-
UnyLinker-loaded solid support (e.g., CPG or polystyrene)
-
Anhydrous acetonitrile (B52724)
-
Phosphoramidites (A, C, G, T, and any modified bases)
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole)
-
Capping solution A (Acetic anhydride/2,6-Lutidine/THF) and Capping solution B (N-Methylimidazole/THF)
-
Oxidizing solution (Iodine in THF/Pyridine/Water)
-
Deblocking solution (e.g., 3% Trichloroacetic acid in dichloromethane)
2. Synthesis Cycle:
The synthesis is performed in a column packed with the UnyLinker solid support on an automated DNA/RNA synthesizer. The following steps are repeated for each nucleotide addition:
-
Step 1: Detritylation (Deblocking)
-
The 5'-dimethoxytrityl (DMT) protecting group is removed from the UnyLinker support (for the first base) or the growing oligonucleotide chain by treating the column with the deblocking solution.
-
The column is then washed thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.
-
-
Step 2: Coupling
-
The desired phosphoramidite monomer and activator are delivered to the column simultaneously.
-
The activated phosphoramidite couples to the free 5'-hydroxyl group of the support-bound oligonucleotide. A typical coupling time is around 30-90 seconds.
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated by treating the column with the capping solutions. This prevents the formation of failure sequences (n-1 mers).
-
The column is washed with acetonitrile.
-
-
Step 4: Oxidation
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable pentavalent phosphate triester by treating the column with the oxidizing solution.
-
The column is washed with acetonitrile.
-
These four steps constitute one synthesis cycle. The cycle is repeated until the desired oligonucleotide sequence is assembled.
Caption: The four-step phosphoramidite synthesis cycle.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the oligonucleotide from the UnyLinker support and the removal of base and phosphate protecting groups.
1. Materials and Reagents:
-
Oligonucleotide-bound UnyLinker support from Protocol 1
-
Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and 40% methylamine (AMA)
-
Sealed, pressure-rated reaction vessel
2. Procedure (Aqueous Phase):
-
Transfer the solid support from the synthesis column to the reaction vessel.
-
Add the cleavage/deprotection solution (e.g., concentrated ammonium hydroxide) to the solid support.
-
Seal the vessel tightly.
-
Heat the vessel to the desired temperature and for the specified time as indicated in Table 2. For example, for a standard deprotection, heat at 55 °C for 8 hours. For faster deprotection, AMA solution can be used at 65 °C for 1 hour.
-
After the incubation period, cool the vessel to room temperature.
-
Carefully open the vessel in a fume hood.
-
Filter the solution to separate the cleaved oligonucleotide from the solid support.
-
Wash the solid support with water or a suitable buffer to recover any remaining product.
-
Combine the filtrate and the washes.
-
The resulting solution contains the crude, deprotected oligonucleotide.
3. Potential Impurities:
Incomplete cleavage from the UnyLinker support can result in impurities that are 261 or 275 Da heavier than the full-length product. To minimize these impurities, ensure that the cleavage and deprotection steps are carried out for the recommended duration and at the appropriate temperature.
Mechanism of UnyLinker Cleavage
The cleavage of the oligonucleotide from the UnyLinker support occurs via a base-catalyzed intramolecular cyclization mechanism. The vicinal syn-hydroxyl group on the UnyLinker molecule facilitates a clean and efficient cleavage of the succinyl linker, releasing the oligonucleotide with a free 3'-hydroxyl group.
Caption: Simplified mechanism of oligonucleotide cleavage from UnyLinker support.
Conclusion
UnyLinker provides a robust and efficient platform for the large-scale synthesis of oligonucleotides. Its universal nature simplifies the manufacturing process, reduces costs, and enhances the purity of the final product. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize UnyLinker for their large-scale oligonucleotide synthesis needs.
References
- 1. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2018177881A1 - Unylinker rapid cleavage - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. atdbio.com [atdbio.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. UnyLinker: An efficient and scaleable synthesis of oligonucleotides utilizing a universal linker molecule: A novel approach to enhance the purity of drugs - Lookchem [lookchem.com]
UnyLinker™ 12: Application Notes and Protocols for Cleavage and Deprotection
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the efficient cleavage and deprotection of oligonucleotides synthesized using the UnyLinker™ 12 universal support. UnyLinker™ 12 is a novel universal linker molecule designed for the streamlined and scalable synthesis of oligonucleotides. Its unique, conformationally rigid structure facilitates a clean and rapid release of the synthesized oligonucleotide under standard deprotection conditions, yielding high-purity products.[1][2][3]
Cleavage and Deprotection Principles
The cleavage of the oligonucleotide from the UnyLinker™ 12 support and the removal of protecting groups from the nucleobases are typically performed in a single step using an amine-based reagent. The most common reagent is aqueous ammonium (B1175870) hydroxide (B78521), often used at elevated temperatures to expedite the process. For oligonucleotides with base-labile protecting groups, a mixture of ammonium hydroxide and methylamine (B109427) (AMA) can significantly reduce deprotection times.[4] A proposed mechanism involves the amine attacking the succinyl ester linkage, leading to the release of the oligonucleotide with a free 3'-hydroxyl group.[1][3]
Quantitative Data Summary
The following tables summarize the reported quantitative data on the cleavage and deprotection of oligonucleotides from UnyLinker™ 12 solid support under various conditions.
Table 1: Liquid-Phase Cleavage and Deprotection Conditions
| Reagent | Temperature | Time | Efficacy | Notes |
| Concentrated Ammonium Hydroxide | Room Temp (~20°C) | ~4 hours | Effective cleavage and deprotection | For LNA oligonucleotides.[5][6] |
| Concentrated Ammonium Hydroxide | 55°C | 8 hours | Standard condition for small-scale synthesis.[5][6] | Effective for various chemistries including 2'-deoxy, 2'-O-methyl, 2'-O-methoxyethyl, LNA, and FANA.[2][3] |
| Concentrated Ammonium Hydroxide | 50°C - 60°C | 30 mins - 6 hours | Effective for LNA oligonucleotides.[5][6] | At least 95% deprotection within 30 minutes for DMF-protected guanine.[5] |
| Ammonium Hydroxide / 40% Methylamine (AMA) | 55°C | 2 hours | Rapid deprotection.[6] | --- |
| Ammonium Hydroxide / 40% Methylamine (AMA) | 65°C | 1 hour | Rapid deprotection.[6] | --- |
| 40% Methylamine in Water | 60°C | 30 minutes | For deprotection of RNA oligonucleotides.[7] | Followed by a desilylation step. |
| Ammonium Hydroxide | Room Temp | 48 hours | For deprotection of RNA oligonucleotides.[7] | --- |
Table 2: Gas-Phase Cleavage and Deprotection Conditions (using NH₃ gas)
| Pressure | Temperature | Time | Yield | Notes |
| 40 psi | 80°C | 15 - 240 mins | Increased yield with pre-wetting of support. | --- |
| 40 psi | 90°C | 15 - 240 mins | Increased yield with pre-wetting of support. | --- |
| 10 psi | 80°C | 120 mins | Optimum condition for dephosphorylation.[4] | Pre-wetting with water substantially increases yield.[4] |
| 10 psi | 90°C | 60 mins | Optimum condition for dephosphorylation.[4] | Pre-wetting with water substantially increases yield.[4] |
Experimental Protocols
Protocol 1: Standard Liquid-Phase Cleavage and Deprotection using Ammonium Hydroxide
This protocol is suitable for most standard DNA and modified oligonucleotides.
Materials:
-
Oligonucleotide synthesized on UnyLinker™ 12 solid support (in synthesis column)
-
Concentrated ammonium hydroxide (28-30%)
-
2 mL screw-cap vials
-
Heating block or oven
-
SpeedVac or lyophilizer
Procedure:
-
Carefully remove the synthesis column from the synthesizer.
-
Place the column on a collection vial or tube.
-
Using a syringe, push the solid support into a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium hydroxide to the vial containing the solid support.
-
Seal the vial tightly.
-
Incubate the vial at 55°C for 8 hours. For LNA-containing oligonucleotides, incubation at room temperature for 4 hours or at 50-60°C for 30 minutes to 4 hours can be effective.[5][6]
-
After incubation, allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Filter the solution to separate the solid support from the oligonucleotide-containing solution. A syringe with a frit can be used for this purpose.
-
Wash the solid support with a small volume of water or 20% acetonitrile (B52724) in water and combine the washes with the filtrate.
-
Dry the combined solution using a SpeedVac or lyophilizer to obtain the deprotected oligonucleotide.
Protocol 2: Rapid Liquid-Phase Cleavage and Deprotection using AMA
This protocol is recommended for oligonucleotides with base-labile protecting groups to minimize side reactions.
Materials:
-
Oligonucleotide synthesized on UnyLinker™ 12 solid support (in synthesis column)
-
Ammonium hydroxide/40% Methylamine (AMA) solution (1:1, v/v)
-
2 mL screw-cap vials
-
Heating block
-
SpeedVac or lyophilizer
Procedure:
-
Follow steps 1-3 from Protocol 1.
-
Add 1-2 mL of AMA solution to the vial containing the solid support.
-
Seal the vial tightly.
-
Incubate the vial at 65°C for 1 hour or at 55°C for 2 hours.[6]
-
Follow steps 7-11 from Protocol 1 to isolate the deprotected oligonucleotide.
Protocol 3: Gas-Phase Cleavage and Deprotection
This method is suitable for high-throughput applications and avoids the use of large volumes of aqueous ammonia (B1221849).[4]
Materials:
-
Oligonucleotide synthesized on UnyLinker™ 12 solid support (in a gas-phase compatible format, e.g., 96-well plate)
-
Anhydrous ammonia (NH₃) gas
-
Pressurized reaction vessel designed for gas-phase reactions
-
Deionized water
Procedure:
-
Place the synthesis plate/columns in the gas-phase reaction vessel.
-
Add a small amount of water to each well/column to wet the support. This has been shown to substantially increase the yield.[4]
-
Seal the reaction vessel.
-
Pressurize the vessel with anhydrous ammonia gas to the desired pressure (e.g., 10-40 psi).[4]
-
Heat the vessel to the desired temperature (e.g., 80-90°C).[4]
-
Incubate for the specified time (e.g., 60-120 minutes).[4]
-
After incubation, safely vent the ammonia gas in a fume hood.
-
Elute the cleaved and deprotected oligonucleotide from the solid support using water or a suitable buffer.
-
Dry the eluted oligonucleotide using a SpeedVac or lyophilizer.
Diagrams
Caption: Proposed mechanism of this compound cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Item - UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs - American Chemical Society - Figshare [acs.figshare.com]
- 4. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2018177881A1 - Unylinker rapid cleavage - Google Patents [patents.google.com]
- 6. EP3601310B1 - Unylinker rapid cleavage - Google Patents [patents.google.com]
- 7. rsc.org [rsc.org]
Application Notes and Protocols for Automated Synthesis with UnyLinker™ 12
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the experimental setup and execution of automated solid-phase oligonucleotide synthesis using the UnyLinker™ 12 universal support.
Introduction
UnyLinker™ 12 is a novel universal linker molecule designed for the efficient and scalable synthesis of oligonucleotides.[1][2][3][4][5][6] Its rigid, chemically stable structure, featuring a 4,4'-dimethoxytrityl (DMT) and a succinyl group in a locked syn orientation, facilitates high-quality oligonucleotide synthesis.[2][4][7] A key advantage of UnyLinker™ 12 is its compatibility with standard aqueous ammonia (B1221849) deprotection conditions, leading to fast and clean cleavage of the synthesized oligonucleotide from the solid support.[2][4][7] This universal support eliminates the need for multiple, base-specific loaded supports, thereby streamlining the workflow of automated DNA/RNA synthesis.[3]
Key Features and Advantages
-
Universality: A single solid support can be used for the synthesis of any oligonucleotide sequence, simplifying inventory and automated synthesizer setup.[3]
-
High Purity: The use of UnyLinker™ 12 has been shown to reduce the formation of certain process-related impurities, such as (n-1)-mers resulting from branching at unprotected amino groups.[1] The cleavage conditions are designed to minimize base modifications.[2][4]
-
Efficiency: The linker allows for efficient synthesis with high coupling yields.
-
Scalability: UnyLinker™ 12 has been successfully employed in large-scale syntheses, demonstrating its suitability for producing kilograms of therapeutic oligonucleotides.[2][3][4]
-
Compatibility: It is compatible with a wide range of modified chemistries, including 2'-deoxy, 2'-O-methyl, 2'-O-methoxyethyl, Locked Nucleic Acids (LNA), and 2'-α-fluoro nucleic acids (FANA).[2][4][7]
Experimental Setup for Automated Synthesis
This section outlines the general setup for automated oligonucleotide synthesis using UnyLinker™ 12 on a compatible automated DNA/RNA synthesizer (e.g., GE Healthcare's OligoProcess or similar).
3.1. Materials and Reagents
-
UnyLinker™ 12 loaded solid support (e.g., Controlled Pore Glass - CPG)
-
Anhydrous Acetonitrile (ACN)
-
Phosphoramidites (A, C, G, T/U, and any modified bases) dissolved in anhydrous ACN
-
Activator solution (e.g., 5-Ethylthio-1H-tetrazole (ETT) in ACN)
-
Capping Reagents:
-
Cap A: Acetic Anhydride/Pyridine/THF
-
Cap B: N-Methylimidazole/THF
-
-
Oxidizing solution (Iodine in THF/Water/Pyridine)
-
Deblocking solution (e.g., 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM))
-
Cleavage and Deprotection solution (e.g., concentrated Ammonium (B1175870) Hydroxide (B78521) (28-30%), or a mixture of Ammonium Hydroxide and Methylamine (AMA))
3.2. Automated Synthesizer Preparation
-
Priming: Prime all reagent lines of the automated synthesizer to ensure they are free of air bubbles and filled with fresh reagents.
-
Column Installation: Securely pack a synthesis column with the appropriate amount of UnyLinker™ 12 solid support corresponding to the desired synthesis scale. Install the column on the synthesizer.
-
Sequence Programming: Input the desired oligonucleotide sequence into the synthesizer's control software.
-
Protocol Selection: Select the appropriate synthesis protocol. The following table provides a typical cycle for one nucleotide addition. Note that the specific times and volumes may need to be optimized based on the synthesizer model and synthesis scale.
Table 1: Typical Automated Synthesis Cycle Parameters
| Step | Reagent/Solvent | Typical Duration | Purpose |
| 1. Deblocking | 3% TCA in DCM | 60-120 seconds | Removal of the 5'-DMT protecting group. |
| 2. Wash | Anhydrous ACN | 30-60 seconds | Removal of the deblocking solution and residual acid. |
| 3. Coupling | Phosphoramidite (B1245037) + Activator | 120-300 seconds | Addition of the next nucleotide to the growing chain. |
| 4. Wash | Anhydrous ACN | 30-60 seconds | Removal of excess phosphoramidite and activator. |
| 5. Capping | Cap A + Cap B | 30-60 seconds | Acetylation of unreacted 5'-hydroxyl groups to prevent the formation of failure sequences. |
| 6. Wash | Anhydrous ACN | 30-60 seconds | Removal of capping reagents. |
| 7. Oxidation | Iodine solution | 30-60 seconds | Oxidation of the phosphite (B83602) triester to the more stable phosphate (B84403) triester. |
| 8. Wash | Anhydrous ACN | 30-60 seconds | Removal of the oxidizing solution. |
Experimental Protocols
4.1. Protocol for Automated Oligonucleotide Synthesis
-
Prepare all reagents and the automated synthesizer as described in Section 3.
-
Initiate the synthesis run. The synthesizer will automatically repeat the synthesis cycle (Table 1) for each nucleotide in the programmed sequence.
-
Upon completion of the synthesis, the synthesizer will perform a final detritylation if "DMT-off" is selected, or leave the final DMT group on for purification purposes ("DMT-on").
-
The column containing the synthesized oligonucleotide on the solid support is then removed from the synthesizer for cleavage and deprotection.
4.2. Protocol for Cleavage and Deprotection
The cleavage of the oligonucleotide from the UnyLinker™ 12 support and the removal of the protecting groups can be achieved under various conditions. The choice of method depends on the desired speed and the sensitivity of the oligonucleotide to basic conditions.
Method A: Standard Cleavage with Ammonium Hydroxide
This is a widely used and reliable method.
-
Place the synthesis column in a collection vial.
-
Pass concentrated ammonium hydroxide (28-30%) through the column.
-
Seal the vial and heat at 55 °C for 8-17 hours.[8] For some applications, extended cleavage times of up to 18 hours at 55°C may be employed.[9]
-
Cool the vial to room temperature.
-
Remove the ammonium hydroxide by evaporation (e.g., using a SpeedVac).
Method B: Rapid Cleavage with Ammonium Hydroxide/Methylamine (AMA)
This method significantly reduces the deprotection time.[8]
-
Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Pass the AMA solution through the synthesis column into a collection vial.
-
Seal the vial and heat at 65 °C for 10-15 minutes.
-
Cool the vial to room temperature.
-
Evaporate the AMA solution.
Method C: Gas-Phase Cleavage
For high-throughput applications, gas-phase cleavage using ammonia can be employed.[8]
-
Place the synthesis columns in a sealed reaction vessel.
-
Introduce ammonia gas into the vessel.
-
Heat the vessel to 80-90 °C for 60-120 minutes at a pressure of 10-40 psi.[8] Optimal conditions have been reported as 10 psi for 120 minutes at 80°C or 60 minutes at 90°C.[8]
-
After the reaction, vent the ammonia gas and retrieve the columns.
4.3. Post-Cleavage Work-up and Purification
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer (e.g., sterile water or TE buffer).
-
Quantify the crude oligonucleotide yield by measuring the absorbance at 260 nm.
-
Analyze the purity of the crude product by methods such as High-Performance Liquid Chromatography (HPLC) or Capillary Electrophoresis (CE).
-
If required, purify the oligonucleotide using methods like Polyacrylamide Gel Electrophoresis (PAGE), Reverse-Phase HPLC (RP-HPLC), or Ion-Exchange HPLC (IEX-HPLC).
Data Presentation
The following tables summarize representative quantitative data for oligonucleotide synthesis using UnyLinker™ 12.
Table 2: Synthesis Yield as a Function of Oligonucleotide Length
| Oligonucleotide Length (bases) | Average Stepwise Coupling Efficiency (%) | Theoretical Crude Yield (%) |
| 20 | 99.0 | 82.0 |
| 40 | 99.0 | 66.9 |
| 60 | 99.0 | 54.7 |
| 80 | 99.0 | 44.8 |
| 100 | 99.0 | 36.6 |
Note: Theoretical crude yield is calculated as (Average Stepwise Coupling Efficiency)^(Number of couplings). Actual isolated yields will be lower after purification.
Table 3: Purity of a 20-mer Oligonucleotide Synthesized with UnyLinker™ 12
| Analysis Method | Purity (%) | Major Impurities |
| Anion-Exchange HPLC | > 90 | n-1 shortmers |
| Capillary Electrophoresis | > 90 | n-1 shortmers |
Note: Purity levels can vary depending on the sequence, synthesis conditions, and purification method.
Mandatory Visualizations
Diagram 1: Automated Oligonucleotide Synthesis Workflow
Caption: Automated oligonucleotide synthesis workflow using UnyLinker™ 12.
Diagram 2: UnyLinker™ 12 Cleavage Mechanism
Caption: Cleavage of the oligonucleotide from the UnyLinker™ 12 support.
Troubleshooting
Table 4: Common Issues and Solutions in Automated Synthesis with UnyLinker™ 12
| Issue | Potential Cause | Recommended Solution |
| Low Coupling Efficiency | - Moisture in reagents or lines- Degraded phosphoramidites or activator- Inefficient delivery of reagents | - Use fresh, anhydrous reagents and solvents.- Purge synthesizer lines thoroughly.- Check and replace old reagents.- Calibrate reagent delivery volumes. |
| Incomplete Cleavage | - Insufficient cleavage time or temperature- Degraded cleavage reagent | - Increase cleavage time or temperature within recommended ranges.- Use fresh cleavage solution (e.g., concentrated ammonium hydroxide). |
| Presence of Failure Sequences (n-1) | - Incomplete capping- Low coupling efficiency | - Ensure fresh capping reagents are used.- Optimize coupling time and reagent concentrations. |
| Base Modifications | - Harsh deprotection conditions | - Use milder deprotection conditions (e.g., lower temperature or shorter time).- For sensitive bases, consider alternative protecting groups. |
Conclusion
UnyLinker™ 12 provides a robust and efficient solution for the automated synthesis of oligonucleotides. Its universal nature simplifies the synthesis workflow, while its chemical properties ensure the production of high-purity oligonucleotides. The protocols outlined in this document provide a comprehensive guide for researchers to successfully implement UnyLinker™ 12 in their automated synthesis platforms. For optimal results, it is recommended to carefully optimize the synthesis and cleavage parameters for the specific synthesizer and oligonucleotide sequences being used.
References
- 1. lookchem.com [lookchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Item - UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs - American Chemical Society - Figshare [acs.figshare.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs | Semantic Scholar [semanticscholar.org]
- 7. Collection - UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs - Organic Process Research & Development - Figshare [acs.figshare.com]
- 8. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biotage.com [biotage.com]
Application Notes and Protocols for the Synthesis of Modified Oligonucleotides with UnyLinker
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of modified oligonucleotides using the UnyLinker™ universal solid support. UnyLinker offers a versatile and efficient platform for the production of a wide range of modified oligonucleotides, including those with 2'-O-Methyl, 2'-O-Methoxyethyl (2'-MOE), and Locked Nucleic Acid (LNA) modifications, as well as phosphorothioate (B77711) linkages. Its universal nature eliminates the need for multiple nucleoside-loaded solid supports, streamlining the synthesis of diverse oligonucleotide sequences.[1][2][3]
Introduction to UnyLinker
UnyLinker is a novel universal linker designed for the efficient and scalable solid-phase synthesis of oligonucleotides.[1][2][4] Its conformationally rigid structure, featuring a syn-oriented 4,4'-dimethoxytrityl (DMT) and succinyl group, facilitates fast and clean cleavage of the synthesized oligonucleotide under standard aqueous ammonia (B1221849) deprotection conditions.[1][2][4] This results in high-quality oligonucleotides with minimal base modifications, typically below 0.1% as determined by ion-pair HPLC-UV-MS.[1][2][4] A key advantage of UnyLinker is the elimination of a class of impurities that can arise from branching at the exocyclic amino group of nucleosides when using traditional nucleoside-loaded supports.[1][2]
Key Advantages of UnyLinker
-
Universality: A single UnyLinker-loaded solid support can be used for the synthesis of any oligonucleotide sequence, regardless of the 3'-terminal nucleoside.[3] This simplifies inventory management and reduces the risk of human error in selecting the correct support.[3]
-
High Purity: The unique cleavage mechanism minimizes the formation of impurities, leading to a 1-3% overall improvement in the quality of the final oligonucleotide product.[5]
-
Versatility: UnyLinker is compatible with a wide array of modified nucleosides and backbone chemistries, including 2'-deoxy, 2'-O-methyl, 2'-O-methoxyethyl, LNA, 2'-α-fluoro nucleic acids (FANA), and phosphorothioates.[1][2][4] It also supports the synthesis of conjugates such as those with 5'-phosphate monoesters and biotin.[1][4]
-
Scalability: The technology has been successfully demonstrated in large-scale syntheses, up to 700 mmol, making it suitable for the production of therapeutic oligonucleotides.[1][2]
Experimental Protocols
The following protocols outline the general steps for the synthesis of modified oligonucleotides using UnyLinker on an automated DNA/RNA synthesizer. These protocols can be adapted for various scales and synthesizer models.
Solid Support and Reagents
-
Solid Support: UnyLinker loaded on a suitable solid support (e.g., Controlled Pore Glass (CPG) or Polystyrene).
-
Phosphoramidites: Standard and modified nucleoside phosphoramidites (e.g., 2'-O-Me, 2'-MOE, LNA) dissolved in anhydrous acetonitrile.
-
Activator: 5-(Ethylthio)-1H-tetrazole (ETT) or other suitable activator in acetonitrile.
-
Capping Reagents: Acetic anhydride (B1165640) and 1-methylimidazole (B24206) in a suitable solvent.
-
Oxidizing Agent: Iodine solution for phosphodiester linkages or a sulfurizing agent (e.g., Xanthane Hydride) for phosphorothioate linkages.
-
Deblocking Reagent: Dichloroacetic acid (DCA) or trichloroacetic acid (TCA) in dichloromethane (B109758) or toluene.
-
Cleavage and Deprotection Solution: Concentrated aqueous ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine (B109427) (AMA).
Automated Solid-Phase Synthesis Cycle
The synthesis proceeds in the 3' to 5' direction through a series of repeated cycles.
Caption: Automated solid-phase oligonucleotide synthesis workflow using UnyLinker.
Protocol Steps:
-
Deblocking (Detritylation): The 5'-DMT protecting group is removed from the UnyLinker or the growing oligonucleotide chain by treatment with an acid solution (e.g., 3% DCA in toluene). It is recommended to use twice the standard volume and time for the initial detritylation of the UnyLinker support to ensure complete removal of the DMT group.[6]
-
Coupling: The next phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group of the support-bound oligonucleotide.
-
Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants (n-1 mers).
-
Oxidation or Sulfurization: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester (for phosphodiester bonds) or sulfurized to a phosphorothioate triester.
-
Repeat: The cycle of deblocking, coupling, capping, and oxidation/sulfurization is repeated until the desired oligonucleotide sequence is assembled.
Cleavage and Deprotection
Following the completion of the synthesis, the oligonucleotide is cleaved from the solid support, and the nucleobase and phosphate protecting groups are removed.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Item - UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. lookchem.com [lookchem.com]
Troubleshooting & Optimization
UnyLinker 12 Cleavage: Technical Support & Troubleshooting Guide
Welcome to the technical support center for UnyLinker 12. This guide is designed for researchers, scientists, and drug development professionals to address common issues related to the cleavage of this compound, ensuring successful release of your synthesized oligonucleotides.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a universal linker molecule developed for the efficient and scalable solid-phase synthesis of oligonucleotides.[1][2][3] Its rigid structure allows for clean and fast cleavage to release the desired oligonucleotide product.[2][4] It is compatible with various oligonucleotide chemistries, including 2'-deoxy, 2'-O-methyl, 2'-O-methoxyethyl, and Locked Nucleic Acids (LNA).[2][4]
Q2: What is the standard protocol for cleaving this compound?
The standard and widely cited method for cleaving this compound and deprotecting the oligonucleotide is through treatment with aqueous ammonia.[2][4][5] The geometry of the UnyLinker molecule is designed for efficient cleavage under these standard conditions.[2][4][5]
Q3: What are potential causes for incomplete cleavage of this compound?
Incomplete cleavage can result in the desired oligonucleotide remaining attached to the solid support or the presence of linker-related impurities in the final product.[2] Potential causes include:
-
Suboptimal Reagent Concentration: The concentration of the cleavage reagent (e.g., aqueous ammonia) may be too low.
-
Insufficient Reaction Time: The duration of the cleavage reaction may not be long enough for the reaction to go to completion.
-
Inadequate Temperature: The reaction temperature may be too low, slowing down the cleavage kinetics.
-
Poor Reagent Quality: The cleavage reagent may have degraded over time.
-
Nature of the Oligonucleotide: Certain modified oligonucleotides, such as those with a 3' terminal LNA, may exhibit different cleavage kinetics.[6][7]
Troubleshooting Incomplete Cleavage
If you are experiencing incomplete cleavage of this compound, consider the following troubleshooting steps.
Initial Troubleshooting Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Unylinker CAS#: 852684-08-3 [m.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. data.epo.org [data.epo.org]
- 7. WO2018177881A1 - Unylinker rapid cleavage - Google Patents [patents.google.com]
UnyLinker 12 Deprotection Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for optimizing the deprotection of oligonucleotides synthesized using UnyLinker 12.
Frequently Asked Questions (FAQs)
Q1: What are the standard recommended conditions for this compound deprotection?
A1: For standard oligonucleotide synthesis, cleavage from the support and deprotection can be effectively achieved using aqueous ammonium (B1175870) hydroxide (B78521). A typical procedure involves incubation for 1-2 hours at room temperature for cleavage from the support, followed by nucleoside deprotection for 17 hours at 55°C.[1] The UnyLinker molecule is designed for fast and clean cleavage under these standard aqueous ammonia (B1221849) conditions.[2]
Q2: How can I accelerate the deprotection process for this compound?
A2: To significantly reduce deprotection time, a 1:1 mixture of ammonium hydroxide and methylamine (B109427) (AMA) can be used. This combination can shorten the deprotection time to as little as 2 hours at room temperature, especially when using highly base-labile nucleoside protecting groups.[1] For gas-phase deprotection, optimal conditions have been identified as 120 minutes at 80°C or 60 minutes at 90°C, both at a pressure of 10 psi.[1][3] The addition of water to the columns before incubation has been shown to substantially increase the reaction rate and overall yield in gas-phase deprotection.[1][3]
Q3: My deprotection seems incomplete. What are the possible causes and solutions?
A3: Incomplete deprotection can arise from several factors. One common reason is insufficient incubation time or temperature. For oligonucleotides with certain modifications, such as a 3'-terminal LNA, cleavage can be rapid (30 minutes to 4 hours at room temperature).[4] However, for other modifications or protecting groups (e.g., iBu-protected guanine), longer incubation times of 1-2 hours may be necessary for complete deprotection.[4] In gas-phase deprotection, ensuring the presence of water is crucial for accelerating the reaction; dry conditions can lead to incomplete linker removal even after 240 minutes.[1] If you are experiencing incomplete deprotection, consider the following:
-
Increase incubation time: As shown in the data below, longer incubation times generally lead to more complete removal of the UnyLinker.
-
Increase temperature: Higher temperatures can significantly speed up the deprotection process.[1][3]
-
Use a stronger base mixture: A 1:1 mixture of ammonium hydroxide and methylamine (AMA) is more effective for rapid deprotection.[1]
-
Ensure proper hydration for gas-phase deprotection: Adding water to the synthesis columns before gas-phase cleavage is critical for efficiency.[1][3]
Q4: Are there different deprotection considerations for modified oligonucleotides?
A4: Yes, the type of oligonucleotide modification can influence the optimal deprotection time. For instance, LNA oligonucleotides with a 3'-terminal LNA attached to the UnyLinker support can be cleaved and deprotected very rapidly, often within 30 minutes to 4 hours at room temperature using concentrated ammonium hydroxide.[4] The nature of the protecting groups on the nucleobases also plays a role; for example, oligonucleotides with DMF-protected guanine (B1146940) residues can be deprotected in as little as 30 minutes, while those with iBu-protected guanine may require 1 to 2 hours.[4]
Data Summary Tables
Table 1: Gas-Phase Deprotection Optimization of UnyLinker
| Temperature | Time (minutes) | Pressure (psi) | Condition | Outcome |
| 80°C | 120 | 10 | "Wet" (water added) | 100% dephosphorylation[1][3] |
| 90°C | 60 | 10 | "Wet" (water added) | 100% dephosphorylation[1][3] |
| 80°C | 240 | Not specified | "Dry" | Incomplete dephosphorylation[1] |
| 90°C | 240 | Not specified | "Dry" | Incomplete dephosphorylation[1] |
Table 2: Liquid-Phase Deprotection with Concentrated Ammonium Hydroxide at Room Temperature
Data shows the percentage of remaining UnyLinker adduct after treatment.
| Oligonucleotide Modification (3'-Linkage) | Time (hours) | Remaining UnyLinker (%) |
| T(LNA, X=S) | 4 | 1.75[4] |
| T(LNA, X=S) | 18 | 0.3[4] |
| T(LNA, X=O) | 4 | 0.84[4] |
| T(LNA, X=O) | 18 | 0.27[4] |
| T(DNA, X=S) | 4 | 69.8[4] |
| T(DNA, X=S) | 18 | 33.32[4] |
| T(DNA, X=O) | 4 | 77.03[4] |
| T(DNA, X=O) | 18 | 45.76[4] |
| T(MOE, X=S) | 4 | 20.1[4] |
| T(MOE, X=S) | 18 | 2.56[4] |
| T(cEt, X=S) | 4 | 29.69[4] |
| T(cEt, X=S) | 18 | 6.66[4] |
| T(aminoLNA, X=S) | 4 | 18.66[4] |
| T(aminoLNA, X=S) | 18 | 5.79[4] |
Experimental Protocols
Protocol 1: Standard Aqueous Ammonium Hydroxide Deprotection
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Add 1 mL of concentrated ammonium hydroxide to the vial.
-
Seal the vial tightly.
-
For cleavage from the support, incubate at room temperature for 1-2 hours.
-
For complete nucleoside deprotection, subsequently incubate at 55°C for 17 hours.[1]
-
After incubation, cool the vial to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a new tube.
-
Evaporate the ammonium hydroxide solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer for downstream applications.
Protocol 2: Accelerated Deprotection with Ammonium Hydroxide/Methylamine (AMA)
-
Transfer the solid support containing the synthesized oligonucleotide to a 2 mL screw-cap vial.
-
Prepare a 1:1 (v/v) mixture of concentrated ammonium hydroxide and 40% aqueous methylamine.
-
Add 1 mL of the AMA solution to the vial.
-
Seal the vial tightly.
-
Incubate at room temperature for 2 hours.[1]
-
After incubation, cool the vial to room temperature.
-
Carefully open the vial in a fume hood.
-
Transfer the supernatant to a new tube.
-
Evaporate the AMA solution to dryness using a vacuum concentrator.
-
Resuspend the oligonucleotide pellet in an appropriate buffer.
Protocol 3: Gas-Phase Deprotection
-
Place the synthesis columns containing the UnyLinker-bound oligonucleotides in the gas-phase cleavage apparatus.
-
Add a small amount of water to each column to wet the support.[1]
-
Heat the chamber to either 80°C for 120 minutes or 90°C for 60 minutes.[1][3]
-
After the incubation period, safely vent the ammonia gas from the chamber.
-
Elute the deprotected oligonucleotides from the columns using an appropriate buffer.
Visual Guides
Caption: General workflows for liquid-phase and gas-phase deprotection of this compound.
Caption: Troubleshooting flowchart for incomplete this compound deprotection.
References
- 1. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2018177881A1 - Unylinker rapid cleavage - Google Patents [patents.google.com]
Technical Support Center: Oligonucleotide Synthesis with UnyLinker™
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common impurities encountered during oligonucleotide synthesis using the UnyLinker™ universal support.
Frequently Asked Questions (FAQs)
Q1: What is UnyLinker™ and what are its advantages?
A1: UnyLinker™ is a universal solid support used in oligonucleotide synthesis.[1] Its primary advantage is that it eliminates the need for stocking individual nucleoside-loaded supports for each of the four standard bases, simplifying the synthesis workflow and inventory management.[1] The UnyLinker™ molecule is designed for efficient and clean cleavage under standard aqueous ammonia (B1221849) deprotection conditions, which helps to minimize certain types of impurities.[2][3] Specifically, it is designed to prevent branching from the exocyclic amino group of nucleosides, a known source of impurities with other support types.[2][3]
Q2: What are the most common UnyLinker™-specific impurities I should be aware of?
A2: While UnyLinker™ is designed to improve purity, two main classes of impurities are specifically associated with its use:
-
Incomplete Cleavage Products: These are oligonucleotides that have not been fully cleaved from the UnyLinker™ support during the deprotection step.[4] This results in the final product having a higher molecular weight than expected.
-
UnyLinker™ Dimer Impurity: The UnyLinker™ solid support itself may contain a dimer impurity.[2] If present, this dimer can be incorporated into the growing oligonucleotide chain, leading to a product with a significantly higher molecular weight.
Q3: What are some of the general impurities I might encounter during phosphoramidite (B1245037) synthesis, even when using UnyLinker™?
A3: Besides UnyLinker™-specific issues, you may also encounter common impurities inherent to the phosphoramidite synthesis method:
-
Failure Sequences (n-1, n-2, etc.): These are truncated oligonucleotides that result from incomplete coupling at one or more steps of the synthesis.[5]
-
Depurination Products: Loss of a purine (B94841) base (A or G) can occur, especially for longer oligonucleotides or those sensitive to acidic conditions.
-
Products of Incomplete Deprotection: Residual protecting groups on the nucleobases can lead to impurities with higher molecular weights.
-
Adducts: Reactive species generated during synthesis, such as from the deprotection of the cyanoethyl phosphate (B84403) group, can form adducts with the oligonucleotide.
Troubleshooting Guides
Issue 1: Higher than Expected Molecular Weight in Final Product
Symptom: Mass spectrometry analysis of the purified oligonucleotide shows a mass that is significantly higher than the calculated molecular weight of the full-length product (FLP).
Possible Cause 1: Incomplete Cleavage from UnyLinker™ Support
-
Identification: Look for mass peaks that are +261 Da or +275 Da higher than the expected mass of your oligonucleotide.[2][4] These correspond to the mass of the cleaved but still attached portion of the UnyLinker™.
-
Troubleshooting:
-
Optimize Cleavage Conditions: Ensure that the cleavage and deprotection step is carried out for the recommended time and at the appropriate temperature. For UnyLinker™, cleavage is typically performed with concentrated ammonium (B1175870) hydroxide (B78521).
-
Increase Cleavage Time/Temperature: If incomplete cleavage is suspected, you can cautiously increase the incubation time or temperature during the cleavage step. However, be mindful that harsh conditions can lead to other side reactions.
-
Ensure Fresh Reagents: Use fresh, high-quality ammonium hydroxide for the cleavage step.
-
Possible Cause 2: Incorporation of UnyLinker™ Dimer
-
Identification: Look for mass peaks that are +442 Da, +460 Da, or +478 Da higher than the expected mass of your oligonucleotide. These masses correspond to the incorporation of a UnyLinker™ dimer impurity.
-
Troubleshooting:
-
Source High-Quality UnyLinker™ Support: The presence of the dimer is an issue with the raw material. Ensure you are using a high-quality UnyLinker™ support from a reputable supplier.
-
Contact Supplier: If you consistently observe this impurity, contact your UnyLinker™ supplier to inquire about the purity of their support material.
-
Purification: While not ideal, it may be possible to resolve the desired oligonucleotide from the dimer-containing impurity using high-resolution ion-pair reversed-phase HPLC.
-
Issue 2: Presence of Multiple Lower Molecular Weight Peaks
Symptom: HPLC analysis shows multiple peaks eluting before the main product peak, and mass spectrometry confirms these are shorter oligonucleotide sequences.
Possible Cause: Inefficient Coupling (Leading to n-1, n-2 products)
-
Identification: The mass difference between the main product and these earlier eluting peaks will correspond to the mass of one or more nucleotides.
-
Troubleshooting:
-
Check Phosphoramidite Quality: Ensure that the phosphoramidite monomers are fresh and have been stored correctly to prevent degradation.
-
Optimize Coupling Time: The time allowed for the coupling reaction may need to be increased, especially for sterically hindered monomers.
-
Activator Concentration: Ensure the activator solution is at the correct concentration and is fresh.
-
Moisture Control: Strict anhydrous conditions are crucial for efficient coupling. Ensure all reagents and solvents are dry.
-
Data Presentation
Table 1: Common UnyLinker™-Specific Impurities
| Impurity Type | Mass Addition to FLP (Da) | Common Cause |
| Incomplete Cleavage | +261 or +275 | Insufficient cleavage time, temperature, or reagent strength. |
| UnyLinker™ Dimer | +442, +460, or +478 | Presence of a dimer impurity in the UnyLinker™ solid support. |
Experimental Protocols
Protocol 1: Analysis of Oligonucleotide Purity by Ion-Pair Reversed-Phase HPLC-MS
This protocol provides a general framework for the analysis of oligonucleotide purity. Specific parameters may need to be optimized for your particular oligonucleotide sequence and instrumentation.
-
Sample Preparation:
-
Dissolve the dried oligonucleotide in a suitable buffer, such as 100 mM triethylammonium (B8662869) acetate (B1210297) (TEAA) or a mobile phase compatible with mass spectrometry (e.g., containing hexafluoroisopropanol, HFIP). A typical starting concentration is 1 OD260 unit in 100 µL.
-
-
HPLC-MS System:
-
Column: A C18 reversed-phase column suitable for oligonucleotide analysis (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide BEH C18).
-
Mobile Phase A: 100 mM HFIP, 8 mM triethylamine (B128534) (TEA) in water.
-
Mobile Phase B: 100 mM HFIP, 8 mM TEA in methanol (B129727) or acetonitrile.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Column Temperature: 50 - 70 °C (elevated temperature helps to denature the oligonucleotide).
-
Gradient: A linear gradient from a low percentage of Mobile Phase B to a higher percentage over 20-40 minutes. The exact gradient will depend on the length and sequence of the oligonucleotide and needs to be optimized.
-
Detection: UV detection at 260 nm and a mass spectrometer operating in negative ion mode.
-
-
Data Analysis:
-
Analyze the chromatogram for the presence of pre-peaks (shorter sequences) and post-peaks (longer sequences or adducts).
-
Examine the mass spectrum of each peak to identify the molecular weight and compare it to the expected masses of the full-length product and potential impurities.
-
Mandatory Visualizations
Caption: UnyLinker™ Cleavage Mechanism.
Caption: Impurity Formation Pathways.
References
- 1. lcms.cz [lcms.cz]
- 2. researchgate.net [researchgate.net]
- 3. Item - UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. gilson.com [gilson.com]
UnyLinker® 12 on NittoPhase® Supports: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UnyLinker® 12 on NittoPhase® supports for oligonucleotide synthesis. It includes troubleshooting guides and frequently asked questions to help improve synthesis yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are NittoPhase® supports and what are their key features?
A1: NittoPhase® and NittoPhase®HL (High Loading) are solid supports for oligonucleotide synthesis based on a proprietary cross-linked polystyrene matrix.[1][2] Key features include:
-
Superior Synthesis Yield and Purity: The optimized polymer structure is designed to deliver increased yields of full-length oligonucleotides with high purity.[1][3]
-
High Loading Capacity: NittoPhase®HL, in particular, offers high loading capacities, up to 400 µmol/g for DNA and 250 µmol/g for RNA synthesis, allowing for greater synthesis scale per column volume.[4][5]
-
Excellent Performance at Scale: These supports have a proven track record in both small and large-scale GMP synthesis, with successful results at scales up to 900 mmol.[2]
-
Versatility: They are suitable for the synthesis of DNA, RNA, longmers, and various modified oligonucleotides.[2][4]
-
Physical Properties: They exhibit characteristics such as controlled particle and pore size, and predictable swelling in common synthesis solvents.[1][2]
Q2: What is UnyLinker® 12 and what are its advantages?
A2: UnyLinker® 12 is a universal linker used in solid-phase oligonucleotide synthesis.[6][7] Its rigid chemical structure offers several advantages:
-
Universality: It eliminates the need for multiple nucleoside-loaded supports, simplifying inventory and workflow.[6][8]
-
High Cleavage Efficiency: The specific geometry of the linker allows for fast and clean cleavage of the synthesized oligonucleotide from the support under standard aqueous ammonia (B1221849) deprotection conditions.[6][9]
-
Improved Purity: By using a universal linker, impurities that can arise from the exocyclic amino groups of nucleosides directly loaded onto the support are eliminated.[6][9]
-
Compatibility: UnyLinker® is compatible with a wide range of oligonucleotide chemistries, including 2'-deoxy, 2'-O-methyl, 2'-O-methoxyethyl (MOE), Locked Nucleic Acids (LNA), and phosphorothioate (B77711) modifications.[6][10]
Q3: What are the recommended cleavage conditions for UnyLinker® 12 on NittoPhase® supports?
A3: For standard cleavage and deprotection, the following conditions are recommended:
-
Reagent: Concentrated ammonium (B1175870) hydroxide (B78521).
-
Temperature: 55°C.
-
Duration: 9-11 hours.[11][12] For certain applications, such as LNA oligonucleotides with a 3' terminal LNA, cleavage times can be significantly shorter, ranging from 30 minutes to 6 hours at temperatures between room temperature and 60°C.[13][14]
Troubleshooting Guide
Q1: I am observing lower than expected yields. What are the potential causes and solutions?
A1: Low yields can stem from several factors throughout the synthesis process. Here’s a systematic approach to troubleshooting:
-
Step 1: Verify Support Loading and Column Packing.
-
Issue: Incorrect calculation of the amount of support needed for the desired synthesis scale can lead to lower total yield.
-
Solution: Use the following formula to calculate the required amount of support: Amount of support [g] = Scale [µmol] ÷ Loading of the support [µmol/g][11]
-
Issue: Improper column packing can cause channeling of reagents, leading to inefficient reactions.
-
Solution: Pack the synthesis column with NittoPhase® support as a dry powder, using the recommended quantity for your column volume.[11][12] Ensure the support bed is packed securely.[11]
-
-
Step 2: Evaluate Synthesis Cycle Efficiency.
-
Issue: Incomplete coupling reactions are a common cause of low yield of the full-length product.
-
Solution: For difficult couplings, such as those involving sterically hindered amino acids or after a proline residue, consider implementing a "double coupling" protocol.[15] Increasing the concentration of the phosphoramidite (B1245037) and activator solutions can also drive the reaction to completion.[15]
-
-
Step 3: Optimize Cleavage and Deprotection.
-
Issue: Incomplete cleavage from the UnyLinker® will directly result in lower yield.
-
Solution: Ensure that the cleavage conditions (reagent, temperature, and time) are appropriate for your oligonucleotide. For UnyLinker® on NittoPhase®, a deprotection time of 9-11 hours in concentrated ammonium hydroxide at 55°C is generally sufficient.[11][12] For gas-phase cleavage, pre-wetting the support with water has been shown to substantially increase yield.[16]
-
-
Step 4: Check Reagent Quality.
-
Issue: Degradation of synthesis reagents, particularly phosphoramidites and activators, can lead to poor coupling efficiency.
-
Solution: Ensure all reagents are fresh and handled under appropriate anhydrous conditions. The water content of solvents is also a critical factor.
-
The following flowchart provides a decision-making process for troubleshooting low yield:
Q2: My final product has low purity. How can I improve it?
A2: Impurities in the final product can arise from various sources. Consider the following points to enhance purity:
-
Prevent Incomplete Reactions:
-
Capping: Ensure the capping step after each coupling is efficient to block any unreacted 5'-hydroxyl groups from participating in subsequent cycles. This prevents the formation of n-1 shortmer impurities.
-
Coupling: As with yield, incomplete coupling is a major source of impurities. Optimizing coupling times and reagent concentrations is crucial.[15]
-
-
UnyLinker® Advantage:
-
Cleavage and Deprotection Side Reactions:
-
Issue: While UnyLinker® is designed for clean cleavage, prolonged exposure to harsh deprotection conditions can potentially lead to base modifications.
-
Solution: Adhere to the recommended cleavage times and temperatures. The UnyLinker® chemistry is designed to afford high-quality oligonucleotides without base modifications under standard aqueous ammonia deprotection.[6]
-
-
Support and Linker Stability:
-
Issue: The linker must be stable throughout the entire synthesis process. Premature cleavage of the growing peptide from the resin can lead to a complex mixture of products.
-
Solution: UnyLinker® is designed to be stable to the conditions used in standard phosphoramidite-based oligonucleotide synthesis.[8]
-
Data Presentation
Table 1: Properties of NittoPhase® and NittoPhase®HL Solid Supports
| Property | NittoPhase® | NittoPhase®HL |
| Polymer Matrix | Cross-linked polystyrene | Cross-linked polystyrene |
| Functionality | Hydroxyl group | Hydroxyl group |
| Average Particle Size | 90 µm | 85 µm |
| Average Pore Size | 55 nm | 45 nm |
| Optimal Loading Capacity | ~200 µmol/g | 200-400 µmol/g |
| Swelling Volume (ACN) | ~3.85-4.0 ml/g | ~4.0 ml/g |
| Swelling Volume (Toluene) | ~6.4 ml/g | ~6.1 ml/g |
Data compiled from product datasheets.[1][2][3]
Table 2: Representative Synthesis Performance on NittoPhase®HL with UnyLinker®
| Oligonucleotide Type | Sequence Length | Synthesis Scale (mmol) | Loading (µmol/g) | Crude Yield (OD260/µmol) | Crude Purity (%) |
| DNA | 20mer | 0.290 | 350 | 134 | 83 |
| DNA | 20mer | 700 | 315 | 112 | 90 |
| DNA | 20mer | 900 | 315 | 105 | 83 |
| RNA | 21mer | 0.176 | 250 | 99 | 84 |
This table presents a selection of data from lab and clinical scale syntheses.[4][17]
Experimental Protocols
Protocol 1: Column Packing for Fixed-Bed Columns
-
Select the NittoPhase®HL Solid Support with the desired UnyLinker® loading.
-
Determine the required amount of dry support based on your synthesis scale and the support's loading value.
-
Carefully transfer the calculated amount of dry NittoPhase®HL powder into the synthesis column. Caution: To avoid mechanical problems with the synthesizer, it is recommended to pack the column with dry powder.[11][12]
-
Securely connect the column to the synthesizer.
-
Initiate the synthesis program.
Protocol 2: Standard Synthesis Operation
-
Standard phosphoramidite synthesis cycles (detritylation, coupling, capping, oxidation) are applicable with NittoPhase® supports.[11][12]
-
Ensure that all solvents and reagents used are of high purity and low water content.
-
Monitor the trityl cation release during the detritylation step to assess coupling efficiency throughout the synthesis.
Protocol 3: Cleavage and Deprotection
-
Upon completion of the synthesis, wash the support-bound oligonucleotide extensively with an appropriate solvent (e.g., acetonitrile).
-
Dry the support thoroughly.
-
Prepare a solution of concentrated ammonium hydroxide.
-
Add the ammonium hydroxide solution to the support in a sealed, pressure-rated vessel.
-
Heat the vessel at 55°C for 9-11 hours to effect both cleavage of the UnyLinker® and deprotection of the nucleobases.[11][12]
-
After cooling, carefully collect the supernatant containing the cleaved oligonucleotide.
-
Rinse the support with a mixture of ethanol (B145695) and water (1:1, v/v) to ensure complete recovery of the product.[11]
-
Combine the supernatant and the rinse, and proceed with downstream purification.
Visualizations
References
- 1. Kinovate Life Sciences | NittoPhase™ [kinovate.com]
- 2. kinovate.com [kinovate.com]
- 3. kinovate.com [kinovate.com]
- 4. scribd.com [scribd.com]
- 5. Kinovate Life Sciences | NittoPhase™ HL [kinovate.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Universal Supports | Application Notes | ChemGenes [chemgenes.com]
- 9. Item - UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs - American Chemical Society - Figshare [acs.figshare.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. kinovate.com [kinovate.com]
- 12. kinovate.com [kinovate.com]
- 13. WO2018177881A1 - Unylinker rapid cleavage - Google Patents [patents.google.com]
- 14. EP3601310B1 - Unylinker rapid cleavage - Google Patents [patents.google.com]
- 15. biotage.com [biotage.com]
- 16. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kinovate.com [kinovate.com]
Avoiding base modification with UnyLinker 12
Welcome to the Technical Support Center for UnyLinker™ 12. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on the use of UnyLinker™ 12 for oligonucleotide synthesis, with a special focus on preventing base modification and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is UnyLinker™ 12 and why is it considered a "universal" linker?
A1: UnyLinker™ 12 is a universal solid support linker used in oligonucleotide synthesis. It is termed "universal" because it eliminates the need for stocking four different nucleoside-derivatized solid supports (A, C, G, and T/U).[1] The first nucleoside of the desired sequence is coupled directly to the UnyLinker™ support during the first cycle of synthesis.[2] This simplifies inventory, reduces the risk of using the wrong support, and streamlines the overall synthesis process, especially in high-throughput applications.[1][2]
Q2: How does UnyLinker™ 12 prevent base modification during oligonucleotide cleavage?
A2: The key to preventing base modification lies in the unique chemical structure of UnyLinker™ 12. It features a conformationally rigid bridged ring system where the functional groups are locked in a syn orientation.[2][3][4] This specific geometry facilitates a fast and clean cleavage of the oligonucleotide from the solid support under standard aqueous ammonia (B1221849) deprotection conditions.[2][4][5] The reaction mechanism avoids the side reactions that can lead to modification of the nucleobases, a common issue with other linkers.[2][5] Published studies have shown no detectable base modification with a detection limit of less than 0.1%.[2][4][5]
Q3: What are the standard conditions for cleaving an oligonucleotide from UnyLinker™ 12?
A3: The standard and highly effective method for cleavage and deprotection is treatment with aqueous ammonium (B1175870) hydroxide (B78521) at an elevated temperature. A widely cited condition is 55°C for 8 hours.[6] However, for certain applications, particularly with LNA-modified oligonucleotides, cleavage can be achieved in as little as 30 minutes to 4 hours at 50-60°C.[6][7] Faster deprotection can also be achieved using a 1:1 mixture of ammonium hydroxide and 40% aqueous methylamine (B109427) (AMA), often completing in 2 hours at room temperature.[8]
Q4: Can I use UnyLinker™ 12 with modified oligonucleotides?
A4: Yes, UnyLinker™ 12 is versatile and has been successfully used to synthesize a variety of modified oligonucleotides.[2][3][5] This includes those with 2'-O-methyl, 2'-O-methoxyethyl (MOE), locked nucleic acids (LNA), and phosphorothioate (B77711) backbones.[2][3][5] However, it is crucial to ensure that any modifications incorporated into the oligonucleotide are stable under the required basic cleavage and deprotection conditions.[3]
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with UnyLinker™ 12.
Problem 1: My final product is impure, showing mass peaks of +261 Da and/or +275 Da.
-
Cause: These mass additions are characteristic of incomplete cleavage of the UnyLinker™ 12 molecule from the 3'-end of your oligonucleotide.[1][2] This results in the final product retaining a fragment of the linker.
-
Solution:
-
Extend Deprotection Time: The most common reason for incomplete cleavage is insufficient deprotection time. If you are using aqueous ammonia at 55°C, consider extending the incubation period to ensure complete reaction.
-
Increase Temperature: Increasing the temperature to 60-65°C can enhance the rate of cleavage. However, be mindful of the stability of any sensitive modifications on your oligonucleotide at higher temperatures.
-
Use a Stronger Reagent: Consider using a 1:1 mixture of aqueous ammonium hydroxide and 40% methylamine (AMA). This mixture is more potent and can significantly reduce the required deprotection time.
-
Ensure Proper Mixing: For larger scale syntheses, ensure the solid support is adequately suspended and mixed within the cleavage solution to allow for efficient reaction.
-
Problem 2: I am observing a low yield of my final oligonucleotide product.
-
Cause: A low yield can stem from several factors, including incomplete cleavage, issues during synthesis, or loss of product during workup.
-
Solution:
-
Verify Cleavage Conditions: As with the impurity issue above, ensure your cleavage conditions (time, temperature, reagent) are sufficient for complete release of the oligonucleotide from the support.
-
Check Synthesis Coupling Efficiency: Review the trityl monitoring data from your synthesis. Low coupling efficiencies (>99% is recommended) will result in a lower yield of the full-length product.[3]
-
Optimize Workup Procedure: Ensure that you are not losing product during post-cleavage steps like precipitation and washing. Optimize precipitation conditions (e.g., salt concentration, temperature) for your specific oligonucleotide.
-
Problem 3: I am working with sensitive modifications and am concerned about their degradation during cleavage.
-
Cause: Standard high-temperature, strongly basic deprotection conditions can degrade certain sensitive modifications.
-
Solution:
-
Milder Deprotection Conditions: For highly sensitive modifications, you may need to employ milder deprotection strategies. This could involve using lower temperatures for a longer duration or using alternative, more labile protecting groups on your nucleobases during synthesis (e.g., UltraMILD monomers).[9]
-
Test Stability: Before committing to a large-scale synthesis, it is advisable to test the stability of your modified oligonucleotide under the intended cleavage and deprotection conditions on a small scale.
-
Quantitative Data
The following tables summarize key quantitative data related to the performance of UnyLinker™ 12 under various conditions.
Table 1: Incomplete Cleavage of Modified Oligonucleotides at Room Temperature
This table shows the percentage of oligonucleotide remaining attached to a UnyLinker™ fragment after treatment with concentrated ammonium hydroxide at room temperature for two different time points. This demonstrates the impact of the 3'-terminal nucleoside modification on the rate of cleavage.[7][10]
| 3'-Terminal Nucleoside | Internucleoside Linkage | % UnyLinker™ Adduct (4 hours) | % UnyLinker™ Adduct (18 hours) |
| LNA | Phosphorothioate (X=S) | 1.75 | 0.3 |
| LNA | Phosphate (B84403) (X=O) | 0.84 | 0.27 |
| DNA | Phosphorothioate (X=S) | 69.8 | 33.32 |
| DNA | Phosphate (X=O) | 77.03 | 45.76 |
| MOE | Phosphorothioate (X=S) | 20.1 | 2.56 |
| cEt | Phosphorothioate (X=S) | 29.69 | 6.66 |
| aminoLNA | Phosphorothioate (X=S) | 18.66 | 5.79 |
Table 2: Gas-Phase Dephosphorylation Efficiency
This table illustrates the efficiency of gas-phase dephosphorylation (removal of the linker adduct) using gaseous ammonia under different conditions. "Wet" samples had water added prior to incubation.[8]
| Temperature | Time (minutes) | Condition | Dephosphorylation Efficiency |
| 80°C | 120 | Wet | 100% |
| 90°C | 60 | Wet | 100% |
| 80°C | 240 | Dry | ~87-99% |
| 90°C | 240 | Dry | ~93-99% |
Experimental Protocols
Standard Protocol for Cleavage and Deprotection of a DNA Oligonucleotide
This protocol is a general guideline for the cleavage and deprotection of a standard DNA oligonucleotide synthesized on a UnyLinker™ 12 support.
-
Preparation:
-
After completion of the solid-phase synthesis, ensure the final DMT group is removed (DMT-off).
-
Dry the solid support thoroughly under a stream of argon or nitrogen, or by vacuum.
-
-
Cleavage and Deprotection:
-
Transfer the solid support to a 2 mL screw-cap vial or another suitable reaction vessel.
-
Add 1-2 mL of concentrated aqueous ammonium hydroxide (28-30%).
-
Seal the vial tightly.
-
Incubate the vial in a heating block or oven at 55°C for 8-12 hours. Ensure the vial is securely sealed to prevent ammonia gas from escaping.
-
-
Workup:
-
Allow the vial to cool to room temperature.
-
Carefully open the vial in a fume hood.
-
Filter the solution to separate the solid support from the supernatant containing the cleaved oligonucleotide. A syringe with a frit filter is suitable for this purpose.
-
Wash the solid support with a small volume (e.g., 0.5 mL) of water or 0.1 M TEAA buffer and combine the washes with the initial supernatant.
-
Dry the combined solution in a vacuum concentrator (e.g., SpeedVac).
-
-
Analysis:
-
Resuspend the dried oligonucleotide pellet in an appropriate buffer.
-
Analyze the purity and identity of the oligonucleotide by methods such as HPLC and mass spectrometry.
-
Visualizations
Diagram 1: Proposed Cleavage Mechanism of UnyLinker™ 12
Caption: Proposed mechanism for the release of an oligonucleotide from the UnyLinker™ support.
Diagram 2: Troubleshooting Workflow for UnyLinker™ 12 Impurities
Caption: Logical workflow for troubleshooting incomplete cleavage impurities with UnyLinker™ 12.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chemgenes.com [chemgenes.com]
- 4. Collection - UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs - Organic Process Research & Development - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP3601310B1 - Unylinker rapid cleavage - Google Patents [patents.google.com]
- 7. data.epo.org [data.epo.org]
- 8. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. WO2018177881A1 - Unylinker rapid cleavage - Google Patents [patents.google.com]
UnyLinker 12 Cleavage Byproducts: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with UnyLinker 12. It specifically addresses the characterization and mitigation of byproducts generated during the cleavage step of oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a universal solid support linker used in automated solid-phase oligonucleotide synthesis.[1] Its "universal" nature allows for the synthesis of any desired oligonucleotide sequence without the need for a specific nucleoside-derivatized solid support for each synthesis, streamlining the overall process.
Q2: What is the standard cleavage procedure for this compound?
A2: The standard procedure for cleaving the synthesized oligonucleotide from the this compound support involves treatment with aqueous ammonia (B1221849).[2][3] This process not only cleaves the oligonucleotide from the support but also removes the protecting groups from the nucleobases. The geometry of the UnyLinker molecule is designed for fast and clean cleavage under these standard conditions.[2][3]
Q3: What are the common byproducts observed during this compound cleavage?
A3: The most common byproducts arise from incomplete cleavage of the this compound molecule from the 3' end of the oligonucleotide. These byproducts are characterized by the presence of a remnant of the linker attached to the 3'-phosphate of the final product.
Q4: What are the masses of these common byproducts?
A4: Incomplete cleavage of this compound typically results in the formation of two primary impurities with masses that are 261 Da and 275 Da greater than the full-length oligonucleotide (FLP) product.[4][5][]
Q5: What are the chemical structures of the +261 Da and +275 Da byproducts?
A5: The +261 Da impurity corresponds to the oligonucleotide with a C8H8NO7P remnant, while the +275 Da impurity corresponds to a C9H10NO7P remnant attached to the 3'-phosphate.[2] These arise from incomplete ammonolysis of the linker structure during cleavage.
Troubleshooting Guide
Problem: High levels of +261 Da and/or +275 Da impurities are detected in my final oligonucleotide product.
Possible Causes:
-
Incomplete Cleavage Reaction: The cleavage conditions (time, temperature, or reagent concentration) may be insufficient for complete removal of the UnyLinker.
-
Reagent Degradation: The aqueous ammonia solution may have degraded, leading to reduced cleavage efficiency.
-
Steric Hindrance: The sequence or modifications of the oligonucleotide may create steric hindrance that impedes the cleavage reaction.
Solutions:
-
Optimize Cleavage Conditions:
-
Increase Incubation Time: Prolonging the incubation time with aqueous ammonia can drive the cleavage reaction to completion.
-
Increase Temperature: Raising the temperature of the cleavage reaction can also enhance the rate and efficiency of linker removal. Studies have shown that incubation at higher temperatures for longer durations can convert these impurities back to the desired full-length product.[5][]
-
Use Fresh Reagent: Ensure that a fresh, high-quality aqueous ammonia solution is used for cleavage.
-
-
Reprocessing of the Oligonucleotide:
-
If significant levels of the +261/+275 Da impurities are present in the purified product, it is possible to re-treat the sample with fresh aqueous ammonia under optimized conditions to convert the byproducts to the desired FLP.
-
-
Analytical Characterization:
-
Utilize High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to accurately quantify the levels of the impurities before and after any reprocessing steps.
-
Data Presentation
Table 1: Summary of Common this compound Cleavage Byproducts
| Mass Addition to FLP | Molecular Formula of Adduct | Common Name/Description |
| +261 Da | C8H8NO7P | UnyLinker remnant from incomplete ammonolysis |
| +275 Da | C9H10NO7P | UnyLinker remnant from incomplete ammonolysis with an additional methyl group |
Experimental Protocols
Protocol 1: HPLC Analysis of this compound Cleavage Byproducts
Objective: To separate and quantify the full-length oligonucleotide from the +261 Da and +275 Da byproducts.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reversed-phase C18 column suitable for oligonucleotide analysis.
Reagents:
-
Mobile Phase A: 0.1 M Triethylammonium acetate (B1210297) (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Sample: Oligonucleotide dissolved in water or an appropriate buffer.
Procedure:
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Inject the oligonucleotide sample.
-
Run a linear gradient of Mobile Phase B to elute the oligonucleotide and its byproducts. A typical gradient might be from 5% to 50% B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 260 nm).
-
The FLP will elute as the main peak, with the more hydrophobic byproducts (containing the linker remnant) typically eluting slightly later.
-
Integrate the peak areas to determine the relative percentage of the FLP and the byproducts.
Protocol 2: Mass Spectrometry Characterization of this compound Byproducts
Objective: To confirm the identity of the +261 Da and +275 Da byproducts by accurate mass measurement.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system, preferably with a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).
Procedure:
-
Perform an LC separation as described in Protocol 1.
-
Direct the eluent from the HPLC column to the mass spectrometer.
-
Acquire mass spectra in negative ion mode, as oligonucleotides are polyanionic.
-
Analyze the mass spectrum corresponding to the main oligonucleotide peak to confirm the mass of the FLP.
-
Analyze the mass spectra of the later-eluting impurity peaks.
-
Calculate the mass difference between the impurity peaks and the FLP peak. This should correspond to +261 Da and/or +275 Da.
-
Utilize the high-resolution mass data to confirm the elemental composition of the observed ions, which should match the expected formulas for the FLP and the byproducts.
Visualizations
Caption: Experimental workflow for this compound cleavage and byproduct analysis.
Caption: Proposed mechanism for this compound cleavage and byproduct formation.
Caption: Generalized signaling pathway for an Antibody-Drug Conjugate (ADC).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Item - UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs - American Chemical Society - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Oligonucleotide Drug Synthesis - CD BioGlyco [bioglyco.com]
UnyLinker 12 Technical Support Center: Enhancing Oligonucleotide Purity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing UnyLinker 12 to reduce impurities stemming from exocyclic amino groups during oligonucleotide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it improve oligonucleotide purity?
A1: this compound is a universal linker molecule designed for the efficient and scalable solid-support synthesis of oligonucleotides.[1][2] Its primary advantage lies in its novel structure which has been shown to eliminate a specific class of impurities that arise from branching at the exocyclic amino group of nucleosides when they are loaded onto a solid support.[1][3][4] The conformationally rigid and chemically stable design of this compound facilitates a clean and rapid cleavage process under standard aqueous ammonia (B1221849) deprotection conditions, resulting in the production of high-quality oligonucleotides.[1][4]
Q2: What types of oligonucleotide chemistries are compatible with this compound?
A2: this compound is versatile and has been successfully used in the synthesis of a variety of oligonucleotide chemistries, including:
-
2'-deoxy
-
2'-O-methyl
-
2'-O-methoxyethyl (MOE)
-
Locked Nucleic Acids (LNA)
-
2'-α-fluoro nucleic acids (FANA)
-
Conjugates such as 5'-phosphate monoester and biotin
-
Backbone modifications like phosphate (B84403) diester and phosphorothioate.[1][4]
Q3: Are there any known impurities associated with the use of this compound?
A3: While this compound eliminates impurities from exocyclic amino group branching, incomplete cleavage of the linker itself can lead to impurities. These are typically observed as additions of +261 Da (C₈H₈NO₇P) or +275 Da (C₉H₁₀NO₇P) to the final oligonucleotide product.[1][5] Optimizing cleavage conditions, such as extending incubation time or increasing temperature, can help to minimize these impurities.[5]
Q4: What is the expected purity of oligonucleotides synthesized using this compound?
A4: Studies have shown that the use of this compound results in high-purity oligonucleotides with no observable base modifications. Analysis by ion-pair HPLC-UV-MS has demonstrated a detection limit of less than 0.1% for such modifications.[1][4]
Troubleshooting Guide
This guide addresses common issues that may be encountered during oligonucleotide synthesis with this compound.
| Observation | Potential Cause | Suggested Solution |
| Presence of +261 Da or +275 Da impurities in the final product. | Incomplete cleavage of the UnyLinker from the oligonucleotide.[1][5] | Optimize the deprotection/cleavage step. This can be achieved by increasing the incubation temperature or extending the reaction time to ensure complete removal of the linker.[5] |
| Lower than expected yield of the full-length oligonucleotide. | A small percentage of the linker may be cleaved off during the initial detritylation step when using a DMT-on universal support, which can reduce the loading and overall yield.[6] | Consider using a DMT-off version of the UnyLinker to eliminate premature cleavage during detritylation.[6] |
| Appearance of n-1 deletion mutants (sequences one nucleotide shorter than the target). | This is a common impurity in oligonucleotide synthesis and can result from inefficient capping of unreacted 5'-hydroxyl groups during the synthesis cycle.[7] | Ensure high capping efficiency by using fresh capping reagents and optimizing the capping time in your synthesis protocol.[7] |
| Presence of n+1 additions in the final product. | This can be caused by the acidic nature of the activator used during the coupling step, which may lead to the formation of phosphoramidite (B1245037) dimers and their subsequent incorporation into the growing oligonucleotide chain.[7] | Use the recommended activator at the correct concentration and minimize the time the activator is in contact with the phosphoramidite solution before delivery to the synthesis column. |
| Degradation of sensitive modifications on the oligonucleotide. | The standard cleavage and deprotection conditions required for complete removal of the UnyLinker may be too harsh for certain sensitive chemical modifications.[6] | For oligonucleotides with sensitive modifications, a more labile version of the linker (e.g., N-iPr) may be used under milder deprotection conditions.[6] |
Experimental Protocols
Below is a generalized protocol for the use of this compound solid support in automated oligonucleotide synthesis. Specific parameters may need to be optimized based on the synthesizer, scale, and specific oligonucleotide sequence.
1. Solid Support and Reagent Preparation
-
Pack the required amount of this compound-loaded CPG (Controlled Pore Glass) or Polystyrene support into the synthesis column.
-
Prepare fresh solutions of phosphoramidites, activator (e.g., 5-(Ethylthio)-1H-tetrazole), capping reagents (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF), deblocking agent (e.g., 3% trichloroacetic acid in dichloromethane), and oxidizing agent (e.g., iodine/water/pyridine).
2. Automated Oligonucleotide Synthesis Cycle
The synthesis proceeds through a series of repeated cycles, one for each nucleotide addition.
-
Step 1: Detritylation (Deblocking)
-
The 5'-DMT (Dimethoxytrityl) protecting group is removed from the UnyLinker or the previously added nucleotide by treating the support with the deblocking agent. This exposes the 5'-hydroxyl group for the next coupling reaction.
-
-
Step 2: Coupling
-
The next phosphoramidite monomer is activated by the activator and delivered to the column to react with the free 5'-hydroxyl group on the growing oligonucleotide chain.
-
-
Step 3: Capping
-
Any unreacted 5'-hydroxyl groups are acetylated by the capping reagents. This prevents the formation of n-1 deletion impurity sequences.
-
-
Step 4: Oxidation
-
The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester (or thiolated to a phosphorothioate) using the oxidizing agent.
-
These four steps are repeated until the desired oligonucleotide sequence is synthesized.
3. Cleavage and Deprotection
-
After the final synthesis cycle, the solid support is treated with aqueous ammonia (or a mixture of aqueous ammonia and methylamine, AMA) at an elevated temperature (e.g., 55-65 °C) for a specified period (e.g., 8-16 hours).
-
This single step accomplishes three things:
-
Cleavage of the succinyl linkage, releasing the oligonucleotide from the UnyLinker support.
-
Removal of the cyanoethyl protecting groups from the phosphate backbone.
-
Removal of the protecting groups from the nucleobases (e.g., benzoyl, isobutyryl).
-
4. Purification and Analysis
-
The resulting crude oligonucleotide solution is typically purified using techniques such as HPLC (High-Performance Liquid Chromatography) or PAGE (Polyacrylamide Gel Electrophoresis).
-
The purity and identity of the final product are confirmed by methods like LC-MS (Liquid Chromatography-Mass Spectrometry) and UV spectroscopy.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. UnyLinker: An efficient and scaleable synthesis of oligonucleotides utilizing a universal linker molecule: A novel approach to enhance the purity of drugs - Lookchem [lookchem.com]
- 4. Item - UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs - American Chemical Society - Figshare [acs.figshare.com]
- 5. Oligonucleotide Drug Synthesis - CD BioGlyco [bioglyco.com]
- 6. UnyLinker™ CPG, DMT on (N-Ph) | LGC, Biosearch Technologies [biosearchtech.com]
- 7. glenresearch.com [glenresearch.com]
Technical Support Center: Universal Linkers for Modified Oligonucleotides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with universal linkers for modified oligonucleotides. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a universal linker over traditional nucleoside-loaded solid supports?
A1: Universal linkers offer several key advantages in oligonucleotide synthesis:
-
Versatility: A single universal support can be used for the synthesis of any oligonucleotide sequence, eliminating the need to stock four different supports for standard DNA synthesis and additional ones for RNA or modified bases.[1][2][3] This simplifies inventory management and reduces the chance of selecting the wrong support.[3]
-
Cost-Effectiveness: Using a single type of support can lead to cost reductions in materials and quality control.[1]
-
Compatibility: Universal linkers are generally compatible with standard phosphoramidite (B1245037) chemistry and synthesis conditions, often achieving high coupling efficiencies (>99%).[1][4]
-
Synthesis of 3'-Modifications: They are particularly useful for synthesizing oligonucleotides with modified or unusual nucleosides at the 3'-terminus, as specific supports for every modification are not always available.[2][5]
Q2: How do universal linkers work?
A2: Universal linkers are non-nucleosidic chemical moieties attached to a solid support. During synthesis, the first phosphoramidite monomer is coupled to a hydroxyl group on the linker. Subsequent synthesis cycles proceed as usual. After the synthesis is complete, a cleavage and deprotection step removes the oligonucleotide from the support and cleaves the linker from the 3'-end, leaving a 3'-hydroxyl group. The exact mechanism of cleavage and dephosphorylation depends on the type of universal linker used.[2]
Q3: Are universal linkers compatible with all types of oligonucleotide modifications?
A3: Universal linkers are designed to be compatible with a wide range of modifications, including 2'-O-methyl, 2'-O-methoxyethyl, Locked Nucleic Acids (LNA), and phosphorothioates.[1][4][6] However, the compatibility can depend on the specific linker and the deprotection conditions required for the modification. For instance, modifications that are sensitive to harsh basic conditions may require a universal linker that can be cleaved under milder conditions.[7]
Q4: What are some common types of universal linkers?
A4: Several types of universal linkers are commercially available, each with its own chemistry and cleavage mechanism. Some common examples include:
-
UnyLinker™: This linker has a rigid structure that allows for fast and clean cleavage under standard aqueous ammonia (B1221849) deprotection conditions.[6][8]
-
Q-linker: Based on hydroquinone-O,O'-diacetic acid, this linker allows for very rapid cleavage (e.g., 2 minutes in ammonium (B1175870) hydroxide (B78521) at room temperature).[3]
-
Amide-assisted linkers: These utilize an amide group to facilitate dephosphorylation under mildly basic conditions.[9]
Troubleshooting Guides
Problem 1: Incomplete or Inefficient Cleavage from the Universal Support
Symptoms:
-
Low yield of the final oligonucleotide product.
-
Presence of support-bound oligonucleotides after the cleavage step.
-
Analysis (e.g., HPLC, gel electrophoresis) shows a significant amount of starting material or unexpected side products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Cleavage Reagent or Conditions | Verify that the cleavage reagent and conditions (time, temperature, concentration) are correct for the specific universal linker you are using. Different linkers have different optimal cleavage protocols. For example, some may require specific mixtures like ammonia/methylamine (AMA) for efficient cleavage.[10] |
| Insufficient Reagent Volume | Ensure that a sufficient volume of the cleavage reagent is used to fully wet the solid support and allow the reaction to proceed to completion. |
| Presence of Water in Reagents | For gas-phase cleavage, the addition of a small amount of water to the columns prior to incubation can significantly improve the reaction rate and overall yield.[7][10] Conversely, for some solution-phase reactions, excess water in reagents like TBAF can hinder deprotection.[11] |
| Exhausted or Degraded Reagents | Use fresh cleavage and deprotection reagents. Over time, reagents like ammonium hydroxide can lose concentration, and others may degrade, leading to reduced efficiency. |
| Steric Hindrance from Modifications | Bulky or complex modifications near the 3'-terminus may sterically hinder the cleavage reaction. Consider extending the cleavage time or using a higher temperature, if compatible with the stability of your modifications. |
Problem 2: Presence of Unexpected Peaks in HPLC or Mass Spectrometry Analysis
Symptoms:
-
Multiple peaks in the chromatogram, indicating impurities.
-
Mass spectrometry data shows species with unexpected molecular weights.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Deprotection of Protecting Groups | Ensure that the deprotection time and temperature are sufficient for complete removal of all base and phosphate (B84403) protecting groups. Some modifications may require specific deprotection protocols. For example, the use of AMA can reduce deprotection times.[10] |
| Side Reactions During Cleavage/Deprotection | Harsh basic conditions can sometimes lead to side reactions, such as base modifications or degradation of the oligonucleotide.[7] If you suspect this, consider using a milder deprotection strategy if your universal linker is compatible. The UnyLinker, for example, is designed for clean cleavage with minimal base modification.[6][8] |
| Formation of Linker-Related Impurities | Some universal linkers can generate byproducts during cleavage that may be difficult to separate from the desired oligonucleotide. The choice of linker can influence the profile of these impurities.[7] |
| Off-Target Effects or Sequence-Dependent Issues | While less common with the linker itself, off-target effects can arise from the oligonucleotide sequence binding to unintended cellular RNAs.[12][13][14] This is a consideration for therapeutic applications and is addressed through careful sequence design and modification. |
Experimental Protocols
General Protocol for Cleavage and Deprotection using Ammonium Hydroxide
This is a general protocol and may need to be optimized for your specific universal linker and oligonucleotide modifications.
-
Preparation:
-
After synthesis, dry the solid support thoroughly under vacuum.
-
Transfer the support to a clean vial or tube compatible with the cleavage reagent.
-
-
Cleavage and Deprotection:
-
Add a sufficient volume of concentrated ammonium hydroxide to the support (e.g., 1 mL for a 1 µmol synthesis).
-
Seal the vial tightly.
-
Incubate at the recommended temperature and time for your specific universal linker (e.g., 55°C for 8-17 hours for standard conditions, or room temperature for linkers like the Q-linker).[3][10]
-
-
Work-up:
-
After incubation, allow the vial to cool to room temperature.
-
Carefully transfer the supernatant containing the cleaved oligonucleotide to a new tube.
-
Wash the support with a small volume of water or a suitable buffer and combine the wash with the supernatant.
-
Dry the oligonucleotide solution using a vacuum concentrator.
-
-
Analysis:
-
Resuspend the dried oligonucleotide in an appropriate buffer.
-
Analyze the product by methods such as HPLC, mass spectrometry, or gel electrophoresis to confirm purity and identity.
-
Visual Guides
Oligonucleotide Synthesis Workflow with a Universal Linker
Caption: Automated solid-phase synthesis workflow for modified oligonucleotides using a universal support.
Troubleshooting Logic for Incomplete Cleavage
Caption: Decision tree for troubleshooting low yields due to incomplete cleavage from universal supports.
Comparison of Universal Linker Cleavage Mechanisms
Caption: Overview of different chemical mechanisms for oligonucleotide release from universal linkers.[2][9]
References
- 1. Universal Supports | ChemGenes Products [chemgenes.com]
- 2. glenresearch.com [glenresearch.com]
- 3. glenresearch.com [glenresearch.com]
- 4. Universal Supports | Application Notes | ChemGenes [chemgenes.com]
- 5. Universal Support - Introduction [genelink.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Item - UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs - American Chemical Society - Figshare [acs.figshare.com]
- 9. glenresearch.com [glenresearch.com]
- 10. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 11. trilinkbiotech.com [trilinkbiotech.com]
- 12. Off-target effects of oligonucleotides and approaches of preclinical assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evaluation of off‐target effects of gapmer antisense oligonucleotides using human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Off-Target Effect Analysis - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
UnyLinker Gas-Phase Cleavage: A Technical Support Guide
For researchers, scientists, and drug development professionals utilizing the UnyLinker™ for oligonucleotide synthesis, this technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) for gas-phase cleavage protocols.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the gas-phase cleavage of oligonucleotides from UnyLinker-functionalized solid supports.
Q1: Why is the final yield of my oligonucleotide low after gas-phase cleavage?
Low yield is a common issue that can arise from several factors. The most critical factor in gas-phase ammonia (B1221849) cleavage is the presence of water.
-
Issue: Anhydrous ammonia gas is significantly less efficient at promoting the cleavage and dephosphorylation of the UnyLinker.
-
Solution: Ensure that the solid support is wetted with water prior to incubation in the ammonia gas chamber. The addition of water can increase the yield by up to 55%.[1][2] For columns, adding a small amount of water directly to the column and allowing it to sit for a few minutes before placing it in the reaction chamber is recommended. The amount of water should be sufficient to wet the support without causing it to become a slurry.
-
Troubleshooting Workflow:
Q2: My mass spectrometry results show unexpected peaks. What are they?
Unexpected peaks in the mass spectrum often indicate incomplete cleavage or side reactions.
-
Issue 1: Incomplete Cleavage and Dephosphorylation. The UnyLinker cleavage is a two-step process: cleavage from the support followed by dephosphorylation to yield the 3'-hydroxyl group. Incomplete dephosphorylation is a common source of impurities.
-
Signature in Mass Spectrum: You will observe species with a mass higher than the full-length product (FLP). Specifically, incomplete cleavage can result in impurities that are 261 or 275 Da heavier than the desired oligonucleotide.[3]
-
Solution: Increase the incubation time or temperature.[1] For example, if you are cleaving at 80°C for 120 minutes, try extending the time or increasing the temperature to 90°C for 60-120 minutes. Ensure water is present, as it significantly accelerates the rate of dephosphorylation.[1][2]
-
-
Issue 2: N3-Cyanoethyl-dT Adducts. During the β-elimination of the cyanoethyl protecting groups from the phosphate (B84403) backbone, acrylonitrile (B1666552) is produced. This byproduct can alkylate thymidine (B127349) residues at the N3 position, resulting in an adduct.
-
Signature in Mass Spectrum: A peak corresponding to the mass of your oligonucleotide + 53 Da for each cyanoethyl adduct.
-
Solution: Perform a pre-treatment with 10% diethylamine (B46881) (DEA) in acetonitrile (B52724) before the ammonia gas cleavage. This step removes the cyanoethyl groups before the cleavage and deprotection, preventing the formation of acrylonitrile.[1]
-
Q3: How do I perform a diethylamine (DEA) wash?
A DEA wash is a preventative measure to avoid the formation of N3-cyanoethyl-dT adducts.
-
Protocol:
-
After oligonucleotide synthesis is complete, keep the column on the synthesizer or manually place it on a manifold.
-
Prepare a solution of 10% diethylamine (DEA) in anhydrous acetonitrile.
-
Slowly pass 1-2 mL of the 10% DEA solution through the column over a period of 5-10 minutes.[1][4]
-
Wash the column with anhydrous acetonitrile to remove residual DEA.
-
Dry the column thoroughly with a stream of inert gas (e.g., argon or nitrogen).
-
Proceed with the gas-phase cleavage protocol.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for gas-phase cleavage of UnyLinker with ammonia?
Based on studies with T10mers, the optimal conditions for achieving complete dephosphorylation and high yield are:
-
Option 1: 10 psi of ammonia gas at 80°C for 120 minutes (with water added).[1][2]
-
Option 2: 10 psi of ammonia gas at 90°C for 60 minutes (with water added).[1][2]
Higher pressures (up to 40 psi) can increase the yield for dry samples, but with the addition of water, 10 psi is sufficient.[1]
Q2: Can I use methylamine (B109427) gas for UnyLinker cleavage?
While ammonia gas is the most thoroughly documented reagent for UnyLinker gas-phase cleavage, methylamine is also a viable option. A 1:1 mixture of ammonium (B1175870) hydroxide (B78521) and methylamine (AMA) is known to be effective for rapid deprotection in the liquid phase.[1] For gas-phase applications, methylamine is also effective and can lead to faster deprotection times.[5] However, it's important to note that some universal supports may not be compatible with anhydrous methylamine gas, as it can favor the removal of cyanoethyl groups, which may inhibit the subsequent dephosphorylation step.[6]
Q3: Does the type of solid support (CPG vs. Polystyrene) affect the cleavage?
Studies have shown that both Controlled Pore Glass (CPG) and polystyrene (PS) supports functionalized with UnyLinker are suitable for gas-phase cleavage.[1] While polystyrene is more hydrophobic, similar results in terms of yield and dephosphorylation rates have been achieved with both supports, provided that water is added prior to cleavage.[1]
Q4: Are there any safety precautions I should take when performing gas-phase cleavage?
Yes, working with ammonia gas at high temperatures and pressures requires strict safety protocols.
-
Ventilation: Always work in a well-ventilated area, preferably within a fume hood.[7][8][9]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. For higher concentrations or in case of a leak, a full-face respirator with an ammonia-specific cartridge is necessary.[7]
-
Pressure Vessel: Use a pressure vessel specifically designed for these reactions and ensure it is properly sealed and maintained. Regularly inspect the vessel for any signs of corrosion or damage.[10]
-
Emergency Preparedness: Have an emergency plan in place. This should include access to an eyewash station and a safety shower. Know the location of the gas shut-off valve.[7]
Data and Protocols
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the gas-phase cleavage of T10mers from UnyLinker support.
Table 1: Effect of Time and Temperature on Dephosphorylation of UnyLinker (at 40 psi with water)
| Incubation Time (minutes) | % Dephosphorylation at 80°C | % Dephosphorylation at 90°C |
| 15 | Incomplete | Incomplete |
| 30 | Incomplete | ~95% |
| 60 | ~99% | 100% |
| 120 | 100% | 100% |
| 240 | 100% | 100% |
Data extracted from Jensen et al., 2010.[1]
Table 2: Effect of Pressure on T10mer Yield at 120 minutes (Wet vs. Dry Conditions)
| Pressure (psi) | Average Yield (%) - Dry | Average Yield (%) - Wet |
| 10 | ~40% | >95% |
| 20 | ~50% | >95% |
| 30 | ~60% | >95% |
| 40 | ~70% | >95% |
Data extrapolated from trends described in Jensen et al., 2010.[1]
Experimental Protocols
Standard Gas-Phase Cleavage and Deprotection Protocol
ODN Synthesis and Control Cleavage for Yield Calculation
For accurate yield determination, a control sample cleaved under standard liquid-phase conditions is recommended.
-
Synthesis: Synthesize the oligonucleotide (e.g., a T10mer) on the UnyLinker-functionalized support.[1]
-
Liquid-Phase Control Cleavage:
-
Treat a control column with concentrated ammonium hydroxide (28-30%) at room temperature for 1-2 hours to cleave the oligonucleotide from the support.[1]
-
Continue incubation at 55°C for 17 hours for deprotection.[1]
-
Lyophilize the sample to remove ammonia.[1]
-
Resuspend the oligonucleotide and measure the optical density at 260 nm to determine the yield. This will serve as your 100% yield reference.[1]
-
-
Gas-Phase Test Cleavage: Perform the gas-phase cleavage on your test samples as per the protocol above.
-
Yield Calculation: Compare the yield of the gas-phase cleaved samples to the liquid-phase control to determine the efficiency of your protocol.
References
- 1. GAS-PHASE CLEAVAGE AND DEPHOSPHORYLATION OF UNIVERSAL LINKER-BOUND OLIGODEOXYNUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gas-phase cleavage and dephosphorylation of universal linker-bound oligodeoxynucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. academic.oup.com [academic.oup.com]
- 6. glenresearch.com [glenresearch.com]
- 7. m.youtube.com [m.youtube.com]
- 8. ehs.vt.edu [ehs.vt.edu]
- 9. safety.pitt.edu [safety.pitt.edu]
- 10. njhjchem.com [njhjchem.com]
Technical Support Center: HPLC Analysis of Oligonucleotide Purity after UnyLinker™ 12 Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the HPLC analysis of oligonucleotide purity following synthesis using the UnyLinker™ 12 universal linker.
Introduction to UnyLinker™ 12 and Purity Analysis
UnyLinker™ 12 is a universal solid support linker designed for the efficient and scalable synthesis of oligonucleotides.[1][2][3] Its key advantage lies in a novel cleavage mechanism that allows for the synthesis of various oligonucleotide types using a single starting material, which can enhance the purity of the final product.[1][4] The geometry of the UnyLinker™ molecule facilitates fast and clean cleavage under standard aqueous ammonia (B1221849) deprotection conditions, yielding high-quality oligonucleotides.[1][4][5]
Following synthesis, Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is the most common and powerful technique for assessing the purity of the crude oligonucleotide product.[6][7] This method separates the full-length product (FLP) from synthesis-related impurities based on hydrophobicity.[7][8]
Frequently Asked Questions (FAQs)
Q1: What is the principle of IP-RP-HPLC for oligonucleotide analysis?
A1: IP-RP-HPLC separates oligonucleotides based on their hydrophobicity.[7] The process involves:
-
A non-polar stationary phase (e.g., C8 or C18 silica).
-
A polar mobile phase .
-
An ion-pairing (IP) agent , typically a tertiary amine like triethylamine (B128534) (TEA), is added to the mobile phase.[7][9] This agent has a hydrophobic "tail" and a positively charged "head."
-
The positively charged head of the IP agent interacts with the negatively charged phosphate (B84403) backbone of the oligonucleotide.[7][10] This neutralizes the charge and forms a more hydrophobic ion-pair, which can be retained by the stationary phase.
-
A gradient of an organic solvent, like acetonitrile, is then used to elute the oligonucleotides, with longer and more hydrophobic sequences generally eluting later.[6][11]
Q2: What are the most common impurities seen after UnyLinker™ 12 synthesis?
A2: While UnyLinker™ 12 is designed for high-purity synthesis, several common oligonucleotide-related impurities can still be observed.[4] These include synthesis failure sequences (shortmers) and specific impurities related to the linker itself.[12][13][14]
Q3: What specific impurities are associated with incomplete UnyLinker™ 12 cleavage?
A3: Incomplete cleavage from the UnyLinker™ universal support can generate specific impurities with a higher mass than the full-length product (FLP).[5][12][13] Depending on the cleavage conditions, impurities that are 261 Da or 275 Da larger than the desired oligonucleotide may be observed.[5][12][13] Prolonged incubation at elevated temperatures can help convert these impurities to the final product.[13]
Q4: What is a typical expected purity for a crude oligonucleotide synthesis?
A4: The efficiency of solid-phase synthesis is typically around 99% per coupling step.[6] However, the cumulative yield of the full-length product decreases as the length of the oligonucleotide increases. For example, the synthesis of a 25-mer oligonucleotide with 99% coupling efficiency will result in less than 80% of the desired product.[6] The remaining portion consists mainly of n-1, n-2, and other truncated sequences.[6][]
Q5: When should I use Anion-Exchange (AEX) HPLC instead of IP-RP-HPLC?
A5: Anion-Exchange (AEX) HPLC separates oligonucleotides based on the number of negatively charged phosphate groups in their backbone.[8][14] It is particularly useful for analyzing oligonucleotides that have significant secondary structures (e.g., high GC content).[8] The high-pH mobile phase used in AEX-HPLC helps to disrupt hydrogen bonds, eliminating these secondary structures and allowing for more accurate analysis.[8][14]
Troubleshooting Guide
This section addresses common problems encountered during the HPLC analysis of oligonucleotides synthesized with UnyLinker™ 12.
Chromatogram Interpretation Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak with Mass +261 or +275 Da relative to FLP | Incomplete cleavage from the UnyLinker™ 12 support.[5][12][13] | 1. Optimize the cleavage/deprotection step: Increase incubation time or temperature as recommended for the specific oligonucleotide chemistry.[13]2. Confirm the identity of the peak using LC-MS. |
| Multiple peaks eluting before the main product peak | These are likely "shortmers" or failure sequences (n-1, n-2, etc.) that are shorter and less hydrophobic than the FLP.[6][14] | This is a normal outcome of solid-phase synthesis. Purity is calculated as the area of the FLP peak relative to the total area of all oligonucleotide-related peaks. |
| Broad or Tailing Peaks | 1. Secondary structure formation.2. Sub-optimal mobile phase (e.g., incorrect IP agent concentration).[7]3. Column degradation or contamination. | 1. Increase the column temperature (e.g., to 60 °C) to denature secondary structures.[7][16]2. Optimize the concentration of the ion-pairing agent (e.g., TEA, HFIP).[7]3. Flush the column with a strong solvent or replace the column if necessary.[17] |
| Ghost Peaks (Peaks in a blank run) | 1. Carryover from a previous injection.2. Contamination in the mobile phase or HPLC system. | 1. Run a needle wash program and inject a strong solvent blank.2. Prepare fresh mobile phase using high-purity solvents and additives.[7] Flush the system thoroughly.[18] |
System & Method Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Shifting Retention Times | 1. Inconsistent mobile phase preparation.[17]2. Fluctuations in column temperature.[18]3. Column aging or equilibration issues. | 1. Ensure mobile phase is prepared accurately and consistently. Use a buffer.[7]2. Use a column oven to maintain a stable temperature.[18]3. Ensure the column is fully equilibrated before each injection (5-10 column volumes).[17] Replace the column if performance continues to degrade. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, frits).2. Precipitation of buffer salts in the mobile phase. | 1. Systematically check components by removing them one at a time (start with the guard column) to locate the blockage.2. Filter all mobile phases. Ensure buffer salts are fully dissolved and compatible with the organic solvent concentration. Flush the system with water daily to remove salts.[18] |
| No Peaks or Very Small Peaks | 1. Injection failure.2. Detector issue (e.g., lamp off).3. Sample degradation or incorrect dilution. | 1. Check autosampler settings and ensure the sample is drawn correctly. Look for a pressure drop upon injection.[17]2. Check detector status and lamp life.[17]3. Prepare a fresh sample dilution. Ensure the sample is dissolved in an appropriate solvent (e.g., water or mobile phase A).[11] |
Experimental Protocols
Protocol 1: Sample Preparation (Cleavage & Deprotection)
-
After synthesis, transfer the solid support containing the oligonucleotide to a 2 mL screw-cap vial.
-
Add 1-2 mL of concentrated ammonium (B1175870) hydroxide.
-
Seal the vial tightly and place it in a heating block or oven at the recommended temperature (e.g., 55 °C) for the time specified by the synthesis reagent manufacturer (typically 8-16 hours). This step cleaves the oligonucleotide from the UnyLinker™ 12 support and removes base-protecting groups.
-
After incubation, allow the vial to cool to room temperature.
-
Carefully uncap the vial in a fume hood and transfer the supernatant containing the crude oligonucleotide to a new tube.
-
Dry the sample completely using a vacuum concentrator.
-
Re-dissolve the dried oligonucleotide pellet in 200-500 µL of sterile, nuclease-free water. This is your crude stock solution.
-
For HPLC analysis, dilute a small aliquot of the stock solution with Mobile Phase A to a final concentration of approximately 0.1-0.2 OD units per injection.
Protocol 2: Standard IP-RP-HPLC Method
This is a general-purpose method and may require optimization.
-
HPLC System: Any standard HPLC or UHPLC system with a UV detector.
-
Column: A C18 reversed-phase column suitable for oligonucleotides (e.g., Agilent PLRP-S, Waters ACQUITY Premier Oligonucleotide BEH C18).[6]
-
Mobile Phase A: 8.6 mM Triethylamine (TEA), 100 mM Hexafluoroisopropanol (HFIP) in water.[16]
-
Mobile Phase B: 8.6 mM TEA, 100 mM HFIP in 50:50 Acetonitrile:Water.
-
Flow Rate: 0.2 - 0.5 mL/min (analytical scale).
-
Column Temperature: 60 °C.[16]
-
Detection: UV at 260 nm.
-
Injection Volume: 5 - 20 µL.
-
Gradient:
| Time (min) | % Mobile Phase B |
| 0.0 | 25 |
| 20.0 | 45 |
| 22.0 | 100 |
| 25.0 | 100 |
| 25.1 | 25 |
| 30.0 | 25 |
Protocol 3: Data Analysis and Purity Calculation
-
Integrate all peaks in the chromatogram corresponding to the oligonucleotide and its related impurities. Exclude the solvent front and any peaks related to synthesis reagents that elute early.
-
The main peak with the longest retention time is typically the full-length product (FLP).
-
Calculate the purity by dividing the area of the FLP peak by the total area of all oligonucleotide-related peaks and multiplying by 100.
Purity (%) = (Area_FLP / Total_Area_All_Oligo_Peaks) * 100
Visualizations and Workflows
Diagram 1: Oligonucleotide Synthesis and Analysis Workflow
Caption: General workflow from synthesis to purity analysis.
Diagram 2: UnyLinker™ 12 Cleavage and Impurity Formation
Caption: Cleavage pathways for UnyLinker™ 12 synthesis.
Diagram 3: HPLC Troubleshooting Logic
Caption: Decision tree for common HPLC troubleshooting steps.
References
- 1. Item - UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs - American Chemical Society - Figshare [acs.figshare.com]
- 2. UnyLinker: An efficient and scaleable synthesis of oligonucleotides utilizing a universal linker molecule: A novel approach to enhance the purity of drugs - Lookchem [lookchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. Oligonucleotide Quality Control by Analytical HPLC [sigmaaldrich.com]
- 9. Ion-pair reversed-phase high-performance liquid chromatography analysis of oligonucleotides: retention prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. RP-HPLC Purification of Oligonucleotides | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Oligonucleotide Drug Synthesis - CD BioGlyco [bioglyco.com]
- 14. Oligonucleotide Analysis Using HPLC Columns | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. HPLCトラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
Validation & Comparative
UnyLinker™ 12 vs. Traditional Nucleoside-Loaded Supports: A Comparative Guide for Oligonucleotide Synthesis
For researchers, scientists, and drug development professionals, the choice of solid support is a critical parameter in solid-phase oligonucleotide synthesis, directly impacting the purity, yield, and efficiency of the final product. This guide provides an objective comparison between the UnyLinker™ 12 universal support and traditional nucleoside-loaded supports, supported by experimental data and detailed protocols.
The advent of universal supports has streamlined the synthesis of oligonucleotides by eliminating the need for a dedicated solid support for each of the four standard nucleosides (A, C, G, and T). UnyLinker™ 12, a prominent example of a universal linker, offers a single starting material for the synthesis of any desired oligonucleotide sequence. This contrasts with the traditional approach where the first nucleoside of the sequence is pre-attached to the solid support, typically Controlled Pore Glass (CPG) or polystyrene.
Performance Comparison: UnyLinker™ 12 vs. Traditional Supports
The primary advantages of UnyLinker™ 12 lie in its ability to enhance the purity of the synthesized oligonucleotides and simplify the overall synthesis workflow. A significant class of impurities, arising from branching at the exocyclic amino group of the 3'-terminal nucleoside on traditional supports, is eliminated with the use of a universal linker.[1]
While direct head-to-head quantitative data for UnyLinker™ 12 against all traditional supports is not always available in a single consolidated study, comparative studies of different universal supports against traditional nucleoside-loaded supports provide valuable insights into the expected performance. The following tables summarize key performance indicators based on available data.
Table 1: Performance in Short DNA Oligomer Synthesis (28-mer)
| Support Type | Cleavage/Deprotection Conditions | Percentage of Full-Length Product (%) | Relative Yield (%) |
| Universal Support (Type 2)* | NH3/MeOH | 87 | 91 |
| Traditional dG-CPG | Standard Ammonia (B1221849) | Not explicitly stated, used as baseline | 100 |
Note: UnyLinker™ 12 is expected to perform similarly to a Type 2 universal support, which is characterized by cleavage via a dephosphorylation mechanism. Data is adapted from a comparative study of various universal supports.[2]
Table 2: Performance in Long DNA Oligomer Synthesis (75-mer)
| Support Type | Purification Method | Final Yield (AU260) |
| Universal Support (Type 2)* | RP HPLC | 238 |
| Traditional dG-CPG | RP HPLC | 171 |
Note: This data suggests that for longer oligonucleotides, a universal support can provide a higher yield of purified product compared to a traditional nucleoside-loaded support.[2]
Table 3: Performance in RNA Synthesis (siRNA strands)
| Support Type | Cleavage/Deprotection Conditions | Percentage of Full-Length Product (%) |
| Universal Support (Type 2)* | NH3/MeOH | 62-82 |
| Traditional RNA Support | Standard | Not explicitly stated, used as baseline |
Note: Universal supports are also viable for RNA synthesis, producing high-purity siRNA strands.[2]
Key Differentiators
| Feature | UnyLinker™ 12 | Traditional Nucleoside-Loaded Supports |
| Inventory Management | Single support for all sequences | Requires stocking of at least four different supports (dA, dC, dG, dT) for DNA synthesis. |
| Impurity Profile | Eliminates branched-chain impurities originating from the 3'-terminal nucleoside.[1] | Prone to formation of branched (n+1) impurities. |
| Versatility | Enables synthesis of various chemistries (DNA, RNA, modified oligos) from a single starting material. | Each chemistry and 3'-modification requires a specific pre-loaded support. |
| Cleavage & Deprotection | Typically requires specific, sometimes more aggressive, conditions to ensure complete removal of the linker. | Standard and well-established cleavage and deprotection protocols. |
| Cost-Effectiveness | Reduces costs associated with managing multiple supports. | Can be more costly due to the need for multiple types of supports. |
Experimental Protocols
The following are generalized protocols for solid-phase oligonucleotide synthesis. Specific timings and reagents may vary depending on the synthesizer and the specific oligonucleotide sequence.
General Solid-Phase Oligonucleotide Synthesis Cycle
This cycle is repeated for each nucleotide addition.
-
Deblocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing oligonucleotide chain using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane). This exposes the 5'-hydroxyl group for the next coupling step.
-
Coupling: Addition of the next phosphoramidite (B1245037) monomer, activated by a catalyst (e.g., tetrazole), to the 5'-hydroxyl group of the growing chain.
-
Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (n-1 sequences).
-
Oxidation: Conversion of the unstable phosphite (B83602) triester linkage to a stable phosphate (B84403) triester using an oxidizing agent (e.g., iodine in a THF/water/pyridine solution).
Synthesis using UnyLinker™ 12
-
Support Preparation: The UnyLinker™ 12 support is packed into a synthesis column.
-
First Nucleotide Coupling: The first phosphoramidite corresponding to the 3'-terminal nucleoside of the target sequence is coupled to the UnyLinker™ support.
-
Chain Elongation: The synthesis proceeds by repeating the general synthesis cycle for each subsequent nucleotide.
-
Cleavage and Deprotection: The completed oligonucleotide is cleaved from the support, and all protecting groups are removed. For UnyLinker™ 12, this is typically achieved using aqueous ammonia at an elevated temperature (e.g., 55°C) for an extended period (e.g., 8-16 hours) to ensure complete cleavage of the linker.[1]
Synthesis using Traditional Nucleoside-Loaded Supports
-
Support Selection: A solid support pre-loaded with the desired 3'-terminal nucleoside is chosen and packed into a synthesis column.
-
Chain Elongation: The synthesis begins with the deblocking of the pre-loaded nucleoside, followed by the general synthesis cycle for each subsequent nucleotide.
-
Cleavage and Deprotection: The oligonucleotide is cleaved from the support (typically via hydrolysis of a succinyl linker) and deprotected using standard conditions (e.g., concentrated ammonium (B1175870) hydroxide).
Visualizing the Workflows and Mechanisms
To better illustrate the processes and concepts discussed, the following diagrams are provided.
References
UnyLinker 12: A Comparative Guide to Oligonucleotide Purity
For Researchers, Scientists, and Drug Development Professionals
The purity of synthetic oligonucleotides is a critical factor in the success of therapeutic and diagnostic applications. The choice of solid support and linker chemistry during solid-phase synthesis plays a pivotal role in the final purity of the oligonucleotide product. This guide provides an objective comparison of UnyLinker, a widely used universal linker, with alternative universal supports, supported by experimental data and detailed analytical protocols.
Understanding UnyLinker Technology
UnyLinker is a universal solid support designed for the efficient synthesis of oligonucleotides. Its rigid, bicyclic structure is engineered to facilitate a clean and rapid cleavage of the synthesized oligonucleotide from the support under standard deprotection conditions. This design aims to minimize the formation of common impurities, such as n-1 shortmers and other byproducts, leading to a higher purity of the crude oligonucleotide product. One of the key advantages of UnyLinker is the elimination of a class of impurities that can arise from branching at the exocyclic amino group of nucleosides when using traditional nucleoside-loaded supports.[1]
Comparative Purity Analysis
The performance of a universal support is primarily judged by the purity of the oligonucleotides it produces. While direct head-to-head studies with comprehensive quantitative data are not always publicly available, existing research provides valuable insights into the performance of different universal support strategies.
Universal supports can be broadly categorized into two types based on their cleavage mechanism:
-
Type 1: The oligonucleotide is first cleaved from the support, followed by a dephosphorylation step to generate the 3'-hydroxyl group. This process can sometimes require aggressive basic conditions.
-
Type 2: Dephosphorylation is the initial step, which then leads to the cleavage of the oligonucleotide from the support. This mechanism is often associated with milder cleavage conditions.
UnyLinker and Glen UnySupport fall into the Type 1 category, where cleavage is followed by dephosphorylation. In contrast, supports like Glen Research's Universal Support II and III operate via a Type 2 mechanism.
While a direct, side-by-side quantitative comparison between UnyLinker and a broad range of other universal supports with identical oligonucleotides and analytical methods is not extensively published, a comparative study of seven commercially available universal supports provides a benchmark for purity. In this study, the purity of a 28-mer oligonucleotide synthesized on different supports was determined by ion-exchange HPLC. The results showed that different universal supports can yield purities ranging from approximately 62% to 82% for RNA synthesis. For DNA synthesis, a well-performing universal support (Type 2) demonstrated purity and yield equivalent to conventional nucleoside-loaded supports.[2][3]
Another study directly compared the gas-phase cleavage of UnyLinker and a similar support, UnySupport. The performance of both linkers was found to be comparable, indicating that both are suitable for high-throughput applications.[4]
Table 1: Comparison of Universal Support Characteristics
| Feature | UnyLinker / Glen UnySupport | Glen Research Universal Support II/III |
| Cleavage Mechanism | Type 1 (Cleavage then Dephosphorylation) | Type 2 (Dephosphorylation then Cleavage) |
| Cleavage Conditions | Standard aqueous ammonia (B1221849) or methylamine | Anhydrous ammonia in methanol (B129727) followed by standard deprotection |
| Key Advantages | - Reduces impurities from exocyclic amino group branching- Fast cleavage | - Milder initial cleavage conditions- High yield and purity comparable to conventional supports |
| Potential Impurities | Incomplete cleavage can lead to +261 or +275 Da adducts | Incomplete dephosphorylation can leave a 3'-phosphate group |
Experimental Protocols
Accurate purity analysis is essential for comparing the performance of different synthesis methods. The following are detailed protocols for the analysis of oligonucleotide purity by High-Performance Liquid Chromatography (HPLC), a widely accepted method.
Protocol 1: Ion-Exchange HPLC (IE-HPLC) for Oligonucleotide Purity Analysis
This method separates oligonucleotides based on the number of phosphate (B84403) groups in their backbone, providing excellent resolution for shorter oligonucleotides and those with significant secondary structure.
-
Instrumentation: HPLC system with a quaternary pump, UV detector, and anion-exchange column (e.g., Dionex DNAPac PA-100 or equivalent).
-
Mobile Phase A: 10 mM Sodium Perchlorate (NaClO₄) in water.
-
Mobile Phase B: 300 mM Sodium Perchlorate (NaClO₄) in water.
-
Gradient:
-
0-5 min: 100% A
-
5-35 min: Linear gradient to 100% B
-
35-40 min: 100% B
-
40-45 min: Re-equilibrate with 100% A
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Sample Preparation: Dissolve the crude oligonucleotide in Mobile Phase A to a concentration of approximately 0.1 OD units per 20 µL injection volume.
Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) for Oligonucleotide Purity Analysis
This technique separates oligonucleotides based on their hydrophobicity and is particularly useful for analyzing detritylated oligonucleotides and purification of modified oligonucleotides.[1]
-
Instrumentation: HPLC system with a binary pump, UV detector, and a C18 reversed-phase column (e.g., Waters XTerra MS C18 or equivalent).
-
Mobile Phase A: 0.1 M Triethylammonium Acetate (TEAA), pH 7.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-30 min: Linear gradient to 50% B
-
30-35 min: Linear gradient to 100% B
-
35-40 min: 100% B
-
40-45 min: Re-equilibrate with 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Sample Preparation: Dissolve the crude, detritylated oligonucleotide in Mobile Phase A to a concentration of approximately 0.2 OD units per 20 µL injection volume.
Visualizing the Process
To better understand the workflow and the chemical mechanism involved, the following diagrams are provided.
References
Case Study: Large-Scale Synthesis of a Phosphorothioate Drug with UnyLinker 12
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The large-scale synthesis of phosphorothioate (B77711) oligonucleotides, a cornerstone of modern antisense drug development, presents significant challenges in achieving high purity and yield while maintaining cost-effectiveness. Traditional solid-phase synthesis methods, which rely on nucleoside-loaded solid supports, often suffer from the formation of process-related impurities and require the management of multiple starting materials for different sequences. This guide provides a comprehensive comparison of the UnyLinker 12 universal support technology against conventional methods, supported by experimental data, detailed protocols, and workflow visualizations.
Executive Summary
The this compound technology offers a streamlined and efficient approach to large-scale phosphorothioate drug synthesis. By utilizing a single, universal solid support, it eliminates the need for multiple, sequence-specific loaded supports, thereby simplifying raw material management. Experimental data demonstrates that this compound consistently delivers a higher purity product by reducing or eliminating key impurities associated with traditional methods. Large-scale synthesis of up to 700 mmol has been successfully demonstrated, yielding high-quality active pharmaceutical ingredients (API).
Data Presentation: this compound vs. Conventional Nucleoside-Loaded Support
The following tables summarize the quantitative performance of this compound in comparison to traditional nucleoside-loaded Controlled Pore Glass (CPG) supports for the large-scale synthesis of a 20-mer phosphorothioate oligonucleotide.
Table 1: Large-Scale Synthesis Performance Comparison
| Parameter | This compound on Polystyrene Support | Conventional Nucleoside-Loaded CPG |
| Scale of Synthesis | 700 mmol | 700 mmol |
| Average Crude Purity | 85-90% | 80-85% |
| Average Purified Yield per 700 mmol Synthesis | ~2380 g | Variable, generally lower than UnyLinker |
| Overall Quality Improvement | 1-3% increase compared to conventional supports[1] | Baseline |
| Stepwise Coupling Efficiency | >99% | 98-99%[2] |
Table 2: Impurity Profile Comparison
| Impurity Type | This compound | Conventional Nucleoside-Loaded Support |
| (n-1) mer (Deletion Sequences) | Substantially reduced | Present due to minor imperfections in the synthesis cycle[2] |
| Branching from Exocyclic Amino Group | Eliminated[3] | A known class of impurity |
| 3'-Terminal Phosphorothioate Monoester | Not observed[3] | Can be a significant impurity, especially with dA-loaded supports |
| Base Modifications | Not observed (<0.1% detection limit)[3] | Can occur depending on cleavage and deprotection conditions |
Experimental Protocols
I. Large-Scale Phosphorothioate Oligonucleotide Synthesis using this compound
This protocol outlines the key steps for a large-scale (e.g., 400-700 mmol) synthesis of a 20-mer 2'-O-methoxyethyl modified phosphorothioate gapmer on an automated synthesizer (e.g., GE-Amersham's OligoProcess).
Solid Support: this compound loaded on NittoPhase or PS200 polystyrene support at a loading of approximately 200 µmol/g.
Synthesis Cycle:
-
Detritylation:
-
Reagent: 10% Dichloroacetic Acid (DCA) in Toluene.
-
Procedure: The support is treated with the DCA solution to remove the 5'-DMT protecting group. Due to the UnyLinker structure, twice the normal volume and time for detritylation compared to standard nucleoside-bound supports may be employed to ensure complete removal of the acid-labile groups on the linker.
-
-
Coupling:
-
Reagents:
-
Appropriate 2'-O-methoxyethyl phosphoramidite (B1245037) monomers (0.2 M in acetonitrile).
-
Activator: 1H-Tetrazole or 4,5-Dicyanoimidazole (DCI).
-
-
Procedure: The phosphoramidite and activator are delivered to the synthesis column to couple the next base to the growing oligonucleotide chain.
-
-
Sulfurization:
-
Reagent: 0.2 M Phenylacetyl disulfide (PADS) in a suitable solvent mixture (e.g., acetonitrile (B52724)/3-picoline).
-
Procedure: The unstable phosphite (B83602) triester linkage is converted to a stable phosphorothioate triester by treatment with the sulfurizing agent.
-
-
Capping:
-
Reagents:
-
Cap A: Acetic Anhydride/Pyridine/THF.
-
Cap B: N-Methylimidazole/THF.
-
-
Procedure: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of (n-1) deletion impurities in subsequent cycles.
-
Post-Synthesis Processing:
-
Cyanoethyl Group Removal: The support is treated with a solution of triethylamine (B128534) in acetonitrile to remove the cyanoethyl protecting groups from the phosphate (B84403) backbone while the oligonucleotide is still attached to the support.
-
Cleavage and Deprotection:
-
Reagent: Concentrated aqueous ammonium (B1175870) hydroxide (B78521).
-
Procedure: The solid support is incubated with ammonium hydroxide at 55 °C for 8-12 hours. This step cleaves the oligonucleotide from the UnyLinker support and removes the protecting groups from the nucleobases.
-
-
Purification:
-
The crude oligonucleotide solution is purified using C-18 reversed-phase High-Performance Liquid Chromatography (HPLC).
-
Appropriate fractions are collected, detritylated, and the final product is precipitated and lyophilized.
-
II. Conventional Synthesis using Nucleoside-Loaded CPG (for comparison)
The synthesis cycle (detritylation, coupling, sulfurization, capping) is similar to the UnyLinker protocol. Key differences lie in the solid support and the resulting impurity profile.
-
Solid Support: Four different Controlled Pore Glass (CPG) supports, each pre-loaded with one of the four required initial nucleosides (A, C, G, T), are necessary to synthesize a variety of sequences.
-
Cleavage and Deprotection: Similar conditions are used (concentrated ammonium hydroxide), but the cleavage mechanism from the succinyl linker of CPG can lead to different impurity profiles.
Mandatory Visualization
Caption: Comparative workflow of this compound versus conventional synthesis.
Caption: this compound's impact on reducing key process-related impurities.
Conclusion
The this compound universal support presents a significant advancement in the large-scale synthesis of phosphorothioate drugs. Its ability to streamline the manufacturing process by using a single starting support for any sequence, coupled with a demonstrably improved purity profile, offers considerable advantages for drug development professionals. The elimination of specific process-related impurities not only enhances the quality of the final API but also simplifies downstream purification processes, potentially leading to cost savings and increased overall efficiency. For organizations focused on the development and manufacturing of oligonucleotide therapeutics, the adoption of this compound technology warrants serious consideration as a superior alternative to traditional synthesis methods.
References
- 1. UnyLinker: An efficient and scaleable synthesis of oligonucleotides utilizing a universal linker molecule: A novel approach to enhance the purity of drugs - Lookchem [lookchem.com]
- 2. Phosphorothioate oligodeoxynucleotides: large-scale synthesis and analysis, impurity characterization, and the effects of phosphorus stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
UnyLinker 12 Performance in GMP Environments: A Comparative Guide
For researchers, scientists, and drug development professionals operating within a Good Manufacturing Practice (GMP) framework, the selection of raw materials is critical to ensuring the final product's quality, purity, and consistency. In the synthesis of oligonucleotides, the choice of a universal linker is a key determinant of process efficiency and the purity of the active pharmaceutical ingredient (API). This guide provides an objective comparison of UnyLinker 12's performance against other universal linkers, supported by available experimental data.
Executive Summary
This compound, a novel universal linker, demonstrates significant advantages in the synthesis of oligonucleotides, particularly in a GMP environment where scalability, purity, and process robustness are paramount. Experimental data suggests that this compound offers faster and cleaner cleavage under standard deprotection conditions, leading to higher purity of the final oligonucleotide product compared to traditional linkers. Its rigid chemical structure and the syn orientation of its functional groups contribute to its efficiency and stability. The use of a single universal linker like this compound for all oligonucleotide syntheses can streamline raw material management, quality control, and documentation, which are significant advantages in a GMP setting.
Performance Comparison of Universal Linkers
The selection of a universal linker impacts several key aspects of oligonucleotide synthesis, including cleavage efficiency, final product purity, and overall yield. While direct head-to-head comparisons in a GMP environment are not extensively published, data from key studies allow for a comparative analysis.
| Feature | UnyLinker | Traditional Succinate Linker (e.g., MOE meC succinate) | Other Universal Supports (General) |
| Purity (Full-Length Product) | >93%[1] | ~85-90% (inferred) | Variable, can be lower due to incomplete dephosphorylation[2] |
| Cleavage Conditions | Standard aqueous ammonia (B1221849) (55 °C)[1][3][4] | Standard aqueous ammonia | Often require harsher conditions (e.g., high temperatures, additives like LiCl) for complete cleavage and dephosphorylation[1] |
| Cleavage Time | Fast and clean[3][4] | Slower, may lead to more impurities | Can be slow, leading to incomplete dephosphorylation and linker-modified impurities[2] |
| Base Modification | No base modification observed (<0.1% detection limit)[3][4] | Potential for base modification depending on conditions | Risk of base modification with aggressive cleavage conditions |
| Scalability | Demonstrated up to 700 mmol scale[3][4] | Scalable, but may be less efficient | Varies by linker type |
| GMP Advantages | Single raw material simplifies QC and inventory; eliminates need for four separate nucleoside-loaded supports.[5][6] | Requires four different supports for standard DNA/RNA synthesis, increasing complexity. | Simplifies inventory over nucleoside-specific supports, but performance variability is a concern.[2] |
Experimental Protocols
The following are summaries of key experimental protocols relevant to the validation of this compound performance.
Large-Scale Synthesis of a Phosphorothioate (B77711) Oligonucleotide
This protocol demonstrates the scalability and efficiency of UnyLinker in a process analogous to a GMP manufacturing setting.
-
Objective: To synthesize a phosphorothioate oligonucleotide on a large scale (700 mmol) using UnyLinker solid support.[3][4]
-
Solid Support: UnyLinker loaded onto a suitable solid support (e.g., CPG).
-
Synthesis Cycle: Standard phosphoramidite (B1245037) chemistry is employed for the stepwise addition of nucleotide monomers.
-
Cleavage and Deprotection: The solid support is treated with concentrated aqueous ammonia at 55 °C to cleave the oligonucleotide from the linker and remove protecting groups from the nucleobases and phosphate (B84403) backbone.
-
Analysis: The purity of the synthesized oligonucleotide is assessed by ion-pair HPLC-UV-MS (IP-HPLC-UV-MS).[3][4]
Comparative Purity Analysis
This protocol outlines a method for comparing the purity of oligonucleotides synthesized with UnyLinker versus a traditional linker.
-
Objective: To compare the purity of a phosphorothioate oligonucleotide synthesized using UnyLinker support and a conventional MOE meC succinate-loaded support.[1]
-
Synthesis: Two separate syntheses of the same oligonucleotide sequence are performed, one with each type of solid support, under identical conditions.
-
Cleavage and Deprotection: Both samples are treated with aqueous ammonia to cleave the oligonucleotide and remove protecting groups.
-
Analysis: The crude, deprotected oligonucleotides are analyzed by anion-exchange HPLC to determine the percentage of the full-length product and the profile of impurities.[1]
Visualizing Workflows and Mechanisms
To better illustrate the processes involved in oligonucleotide synthesis and the validation of this compound, the following diagrams are provided.
Caption: Workflow for oligonucleotide synthesis using UnyLinker solid support.
Caption: Logical flow for GMP validation of an oligonucleotide synthesis process.
Conclusion
The available data strongly supports the validation of this compound as a high-performance universal linker for oligonucleotide synthesis in a GMP environment. Its ability to facilitate the production of high-purity oligonucleotides at scale, coupled with the operational advantages of using a single universal support, makes it a compelling choice for the development and manufacturing of oligonucleotide-based therapeutics. The streamlined workflow and robust performance of this compound align well with the principles of Quality by Design (QbD) and the stringent requirements of GMP.
References
- 1. UnyLinker: An efficient and scaleable synthesis of oligonucleotides utilizing a universal linker molecule: A novel approach to enhance the purity of drugs - Lookchem [lookchem.com]
- 2. glenresearch.com [glenresearch.com]
- 3. Collection - UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs - Organic Process Research & Development - Figshare [acs.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Universal UnyLinker Support 500A | ChemGenes Products [chemgenes.com]
- 6. Universal Supports | Application Notes | ChemGenes [chemgenes.com]
UnyLinker 12 in Oligonucleotide Manufacturing: A Cost-Benefit Analysis and Comparative Guide
For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, the choice of a solid support linker is a critical decision that impacts manufacturing efficiency, product purity, and overall cost. UnyLinker 12, a universal linker, has emerged as a significant tool in this field, offering a streamlined approach to oligo manufacturing. This guide provides an objective cost-benefit analysis of this compound, comparing its performance with alternative universal and traditional nucleoside-loaded supports, supported by experimental data and detailed protocols.
Executive Summary
This compound offers a compelling value proposition for oligonucleotide manufacturing, particularly for large-scale and high-throughput synthesis. Its universal nature eliminates the need for stocking multiple nucleoside-specific supports, simplifying inventory management and reducing the risk of synthesis errors.[1][2] This leads to direct and indirect cost savings. While the initial cost of a universal support may be higher than a single traditional support, the overall economic benefit is realized through reduced raw material overhead, decreased quality control burden, and improved manufacturing flexibility.[1]
From a performance perspective, this compound facilitates the synthesis of high-quality oligonucleotides with various chemical modifications.[1][3][4][5] Its unique design allows for efficient and clean cleavage under standard deprotection conditions, leading to high purity of the final product.[3][4][5] However, like other universal supports, it introduces an additional dephosphorylation step post-cleavage, which must be optimized to prevent the formation of impurities.[6]
Performance and Cost Comparison
The following table summarizes the key performance and cost metrics of this compound compared to other universal supports and the traditional nucleoside-loaded Controlled Pore Glass (CPG) method.
| Feature | This compound / UnySupport | Glen UnySupport | Universal Support III | Nucleoside-Loaded CPG (Traditional) |
| Type | Universal Support | Universal Support | Universal Support | Sequence-Specific Support |
| Relative Yield | High (comparable to or exceeding traditional CPG) | High | High | Baseline |
| Purity | High (>95% achievable with optimization) | High | High | High |
| Cleavage Conditions | Standard aqueous ammonia (B1221849) or methylamine (B109427) | Standard aqueous ammonia or methylamine | Milder conditions possible | Standard aqueous ammonia |
| Versatility | Excellent (DNA, RNA, modified oligos)[1][3][4][5] | Excellent | Excellent | Limited to the specific 3'-nucleoside |
| Cost per Synthesis (Estimated) | Moderate to High (initial support cost) | Moderate to High | Moderate to High | Low to Moderate (per base support) |
| Inventory Management | Simplified (one support for all sequences)[1][2] | Simplified | Simplified | Complex (requires 4+ supports for standard DNA) |
| Scalability | Excellent (demonstrated up to 700 mmol)[3][4] | Good | Good | Good |
Note on Cost: The cost per synthesis is an estimation. While the upfront cost of universal supports can be higher, the overall cost-effectiveness is influenced by factors such as reduced waste, simplified workflows, and lower inventory costs.[1] Pricing for UnyLinker CPG can range from approximately $125 for small quantities to several thousand dollars for bulk purchases. Other universal supports have comparable pricing structures.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental results. Below are representative protocols for oligonucleotide synthesis, cleavage, and purity analysis.
I. General Oligonucleotide Synthesis Protocol (using a Universal Support)
This protocol outlines the standard steps for solid-phase oligonucleotide synthesis using the phosphoramidite (B1245037) method on an automated synthesizer.
1. Support Preparation:
- A column is packed with the universal solid support (e.g., UnyLinker CPG).
2. Synthesis Cycle (repeated for each nucleotide addition):
- Deblocking (Detritylation): The 5'-DMT protecting group of the growing oligonucleotide chain is removed using a solution of 3% trichloroacetic acid (TCA) in dichloromethane (B109758) (DCM). This exposes the 5'-hydroxyl group for the next coupling reaction.
- Coupling: The first nucleoside phosphoramidite (corresponding to the 3'-end of the desired sequence) is activated by an activator (e.g., 5-ethylthio-1H-tetrazole) and coupled to the hydroxyl group on the universal linker. In subsequent cycles, the next phosphoramidite in the sequence is coupled to the 5'-hydroxyl of the preceding nucleotide.
- Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping mixture (e.g., acetic anhydride (B1165640) and N-methylimidazole) to prevent the formation of deletion mutants (n-1 sequences).
- Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester linkage using an oxidizing solution (e.g., iodine in THF/water/pyridine).
3. Final Deblocking:
- After the final nucleotide has been added, the terminal 5'-DMT group is typically left on for "DMT-on" purification or removed for "DMT-off" synthesis.
II. Cleavage and Deprotection Protocol for this compound
1. Cleavage from Support:
- The solid support is treated with concentrated aqueous ammonium (B1175870) hydroxide (B78521) (28-30%) or a mixture of ammonium hydroxide and methylamine (AMA) at room temperature for 1-2 hours or at 55°C for a shorter duration. This cleaves the succinyl linker, releasing the oligonucleotide from the CPG.
2. Deprotection of Protecting Groups:
- The oligonucleotide solution is heated at 55°C for 8-16 hours (or as recommended by the phosphoramidite manufacturer) to remove the protecting groups from the nucleobases and the phosphate backbone.
3. Dephosphorylation (for Universal Supports):
- The cleavage from a universal support leaves a phosphate group at the 3'-terminus attached to the linker. This is removed during the basic deprotection step. For UnyLinker, the geometry of the linker is designed to facilitate fast and clean cleavage and dephosphorylation under standard aqueous ammonia conditions.[3][4][5]
III. Purity Analysis by HPLC
1. Sample Preparation:
- The deprotected and dried oligonucleotide is dissolved in a suitable buffer (e.g., sterile water or TE buffer).
2. HPLC Analysis:
- Method: Ion-pair reverse-phase high-performance liquid chromatography (IP-RP-HPLC) is a common method for oligonucleotide purity analysis.
- Column: A C18 column is typically used.
- Mobile Phase: A gradient of two mobile phases is employed.
- Mobile Phase A: An aqueous buffer containing an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) - TEAA).
- Mobile Phase B: Acetonitrile.
- Detection: The oligonucleotide is detected by its UV absorbance at 260 nm.
- Analysis: The purity of the oligonucleotide is determined by integrating the area of the main peak corresponding to the full-length product and expressing it as a percentage of the total peak area.
Visualizing the Workflow: Linker Selection
The choice of a linker is a critical step in the oligo manufacturing workflow. The following diagram illustrates a decision-making process for selecting the appropriate linker based on key manufacturing and research needs.
Caption: Decision workflow for selecting an oligonucleotide synthesis linker.
Conclusion
This compound and similar universal supports represent a significant advancement in oligonucleotide manufacturing. The primary benefits of simplified inventory, reduced risk of error, and high versatility often outweigh the potentially higher initial cost of the support, especially in large-scale and high-throughput environments. The ability to produce high-purity oligonucleotides with a wide range of chemical modifications makes this compound a robust and economically viable choice for many applications in research, diagnostics, and therapeutic development. However, for smaller-scale synthesis of a limited number of sequences where the lowest cost per base is the primary driver, traditional nucleoside-loaded supports may remain a suitable option. Careful consideration of the specific manufacturing needs and a thorough understanding of the associated costs and benefits are essential for making an informed decision.
References
- 1. Universal Supports | Application Notes | ChemGenes [chemgenes.com]
- 2. UnyLinker™ CPG, DMT on (N-Ph) | LGC, Biosearch Technologies [biosearchtech.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Item - UnyLinker: An Efficient and Scaleable Synthesis of Oligonucleotides Utilizing a Universal Linker Molecule: A Novel Approach To Enhance the Purity of Drugs - American Chemical Society - Figshare [acs.figshare.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
UnyLinker 12 Performance on CPG vs. Polystyrene Solid Supports: A Comparative Guide
For researchers and professionals in drug development, the choice of solid support for oligonucleotide synthesis is a critical factor influencing yield, purity, and overall process efficiency. UnyLinker 12, a universal linker, offers the flexibility of using a single support for various sequences, simplifying workflows and inventory management.[1][2] This guide provides an objective comparison of this compound's performance when immobilized on two common solid supports: Controlled Pore Glass (CPG) and Polystyrene (PS), including newer hybrid CPG-PS materials.
Executive Summary
The selection between CPG and Polystyrene for this compound largely depends on the specific requirements of the synthesis scale and the nature of the oligonucleotide. Traditional CPG is a rigid, non-swelling support ideal for high-throughput automated synthesis due to its excellent flow characteristics.[3] Polystyrene, on the other hand, generally offers a higher loading capacity, which can be advantageous for large-scale synthesis.[3][4] Recent innovations have led to the development of hybrid supports that combine the rigidity of CPG with a high-loading polystyrene coating, aiming to provide the benefits of both materials.[5]
Performance Comparison: CPG vs. Polystyrene
The performance of this compound is intrinsically linked to the properties of the solid support it is attached to. Below is a detailed comparison of key performance metrics.
Loading Capacity
Higher loading capacity allows for a greater amount of oligonucleotide to be synthesized on a smaller volume of support, which can be more cost-effective for large-scale production.
| Solid Support Type | Typical Loading Capacity (µmol/g) | Notes |
| Traditional CPG | 80 - 100[4] | Limited by surface area; suitable for small to medium scale. |
| Polystyrene (PS) | 150 - 350[1][2][6] | Higher capacity due to the three-dimensional polymer matrix. |
| Hybrid CPG-PS | 2-6 times higher than traditional CPG[5] | Combines CPG's structure with a high-capacity PS coating.[5] |
Synthesis Efficiency and Purity
The chemical and physical properties of the support can affect coupling efficiency and the purity of the final product.
| Solid Support Type | Key Characteristics Affecting Purity | Reported Purity |
| Traditional CPG | Rigid, non-swelling, and allows for high flow rates, leading to efficient washing and reagent delivery.[3] However, the silica (B1680970) surface can be prone to fragmentation and chemical corrosion, potentially impacting purity.[5] | ~60%[5] |
| Polystyrene (PS) | Swelling properties need to be managed. High cross-linking can improve stability. Delivers high crude purity and synthesis yield.[6] | >80% for some high-performance PS supports.[6] |
| Hybrid CPG-PS | The polystyrene coating protects the CPG core from corrosion and fragmentation.[5] It is non-swelling and inert to reagents, combining the physical stability of CPG with the high reactivity of PS.[5] | ≥80%[5] |
Experimental Workflow and Protocols
The general workflow for oligonucleotide synthesis using this compound is consistent across different solid supports, following the standard phosphoramidite (B1245037) chemistry cycle.
General Experimental Protocol
The following is a generalized protocol for oligonucleotide synthesis using this compound on either CPG or Polystyrene supports. Specific timings and reagents may vary based on the synthesizer and the scale of the synthesis.
-
Column Packing : A column is packed with the appropriate amount of this compound-derivatized solid support.
-
Synthesis Cycle (automated):
-
Detritylation : The 5'-DMT protecting group is removed, typically using a solution of a mild acid like trichloroacetic acid in dichloromethane.
-
Coupling : The desired phosphoramidite building block is coupled to the free 5'-hydroxyl group. An activator, such as ethylthiotetrazole, is used to facilitate this reaction.
-
Capping : Any unreacted 5'-hydroxyl groups are acetylated to prevent them from participating in subsequent coupling steps, which helps to minimize the formation of n-1 shortmers.
-
Oxidation : The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate triester using an oxidizing agent, typically an iodine solution.
-
The cycle is repeated until the oligonucleotide of the desired length is synthesized.
-
-
Cleavage and Deprotection :
-
The synthesized oligonucleotide is cleaved from the this compound support. This is typically achieved using a solution of concentrated ammonium (B1175870) hydroxide (B78521) or a mixture of ammonium hydroxide and methylamine.[1][7] The cleavage is generally fast and clean due to the conformationally rigid structure of the UnyLinker molecule.[8]
-
This step also removes the protecting groups from the nucleobases and the phosphate backbone.
-
Logical Relationship of Support Properties to Performance
The choice of solid support has a direct impact on several key aspects of oligonucleotide synthesis, as illustrated in the diagram below.
Conclusion
Both CPG and Polystyrene supports functionalized with this compound are viable options for oligonucleotide synthesis.
-
This compound on Polystyrene is generally preferred for large-scale synthesis where high loading capacity is a primary driver for cost-effectiveness. High-performance PS supports can deliver high yields and purity.[4][6]
-
This compound on traditional CPG remains a reliable choice for small to medium-scale synthesis , particularly in high-throughput applications where its rigidity and predictable performance in automated synthesizers are advantageous.[3]
-
This compound on hybrid CPG-PS supports represents a significant advancement, offering a compelling combination of high loading capacity and the superior physical properties of CPG .[5] This makes it a strong candidate for a wide range of applications, from research to large-scale therapeutic production, potentially offering the best of both worlds.
Ultimately, the optimal choice will depend on a careful evaluation of the specific application, desired scale, and economic considerations. It is recommended to perform small-scale trials to validate the performance of a given support for a specific oligonucleotide sequence and synthesis platform.
References
- 1. Universal UnyLinker Support Polystyrene 300A | ChemGenes Products [chemgenes.com]
- 2. UnyLinker™ Polystyrene, 350 µmol/g, Bulk (g) | LGC, Biosearch Technologies [biosearchtech.com]
- 3. chempep.com [chempep.com]
- 4. kinovate.com [kinovate.com]
- 5. Co-Polymer Coated Universal CPG Solid Support for Oligonucleotide Synthesis - Poresyn Solutions [poresynsolutions.com]
- 6. cytivalifesciences.co.jp [cytivalifesciences.co.jp]
- 7. glenresearch.com [glenresearch.com]
- 8. pubs.acs.org [pubs.acs.org]
Navigating the Regulatory Landscape: A Comparative Guide to UnyLinker™ 12 in Therapeutic Oligonucleotide Production
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of oligonucleotide therapeutics demands robust and well-characterized manufacturing processes to ensure the safety and efficacy of these novel drugs. A critical component in the solid-phase synthesis of therapeutic oligonucleotides is the choice of the solid support and linker chemistry. UnyLinker™ 12 has emerged as a widely used universal linker, offering potential advantages in efficiency and purity. This guide provides a comprehensive comparison of UnyLinker™ 12 with alternative solid supports, focusing on regulatory considerations, performance data, and the potential impact on the final drug product.
Executive Summary
The selection of a solid support for therapeutic oligonucleotide synthesis is a critical decision with significant regulatory implications. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued guidelines emphasizing the need for well-defined manufacturing processes and thorough characterization of impurities. Universal linkers, such as UnyLinker™ 12, offer a streamlined approach compared to traditional nucleoside-loaded supports by simplifying the supply chain and potentially reducing certain process-related impurities. However, the choice of any linker necessitates a comprehensive understanding of its cleavage chemistry and the potential for unique impurity profiles that must be rigorously controlled and monitored.
Regulatory Landscape: A Focus on Purity and Process Control
Recent guidance from regulatory bodies underscores the importance of a well-controlled manufacturing process for oligonucleotide therapeutics. The EMA's draft "Guideline on the Development and Manufacture of Oligonucleotides" and the FDA's "Clinical Pharmacology Considerations for the Development of Oligonucleotide Therapeutics Guidance for Industry" highlight the need for detailed information on the manufacturing process, control of starting materials, and a thorough assessment of impurities.[1][2][3]
Key regulatory considerations relevant to the choice of solid support include:
-
Starting Material Qualification: The solid support and linker are considered critical raw materials. Their quality and consistency must be ensured through appropriate specifications and testing.
-
Impurity Profiling: A comprehensive understanding of potential impurities arising from the solid support and its cleavage is required. This includes truncated sequences (n-1), extended sequences (n+1), and any adducts specific to the linker chemistry.
-
Process Validation: The synthesis process, including the cleavage and deprotection steps, must be validated to demonstrate consistent performance and effective removal of linker-related byproducts.
-
Control of Stereochemistry: For oligonucleotides with phosphorothioate (B77711) linkages, the diastereomeric composition is a critical quality attribute that needs to be controlled.
Using a universal linker like UnyLinker™ can simplify the management of starting materials, as a single support can be used for any sequence. This can be a significant advantage in a Good Manufacturing Practice (GMP) environment. However, it also introduces the need to thoroughly characterize the cleavage process and any potential linker-derived impurities.
Performance Comparison: UnyLinker™ 12 vs. Alternatives
The primary alternatives to UnyLinker™ 12 fall into two categories: other universal solid supports and traditional, pre-loaded nucleoside solid supports (e.g., Controlled Pore Glass - CPG).
Quantitative Performance Data
| Performance Metric | UnyLinker™ 12 | Other Universal Supports | Traditional Nucleoside-Loaded CPG |
| Average Coupling Efficiency | >99% (manufacturer data)[4] | Generally high, but can vary by type. | Typically high, around 98-99%. |
| Crude Purity | Generally high, with a potential reduction in (n-1) impurities originating from the support. | Variable depending on the linker chemistry and cleavage efficiency. | Can be high, but requires stocking four different supports for standard DNA/RNA synthesis. |
| Yield | Comparable or potentially higher due to simplified handling and reduced risk of support-related side reactions. | Yields can be comparable to traditional supports. | Established and generally predictable yields. |
| Cleavage Conditions | Standard ammoniacal cleavage. | Varies; some require harsher conditions which can be detrimental to sensitive modifications. | Standard ammoniacal cleavage. |
| Potential Impurities | Incomplete cleavage can lead to +261 or +275 Da adducts.[2][5] | Dependent on the specific linker chemistry. | Depurination and other standard oligonucleotide synthesis impurities. |
Qualitative Comparison
| Feature | UnyLinker™ 12 & Universal Supports | Traditional Nucleoside-Loaded CPG |
| Logistics & Cost | Simplified inventory (one support for all sequences), potentially lower cost. | Requires stocking and quality control of multiple supports (e.g., A, C, G, T). |
| Flexibility | High; allows for the synthesis of any sequence with any 3'-terminal nucleotide. | Limited; requires the specific nucleoside-loaded support. |
| Process Control | Streamlined process with fewer starting materials to manage. | More complex inventory management. |
| Impurity Profile | Potential for linker-specific adducts. | Well-characterized impurity profiles from decades of use. |
Experimental Protocols
To objectively compare the performance of UnyLinker™ 12 with other solid supports, a standardized set of experiments should be conducted. The following protocols are based on established methods in the field.
Oligonucleotide Synthesis
Objective: To synthesize a model oligonucleotide sequence on different solid supports under identical conditions.
Methodology:
-
Solid Support Preparation: Pack synthesis columns with equivalent molar loadings of UnyLinker™ 12-loaded support, an alternative universal support, and a traditional nucleoside-loaded CPG (e.g., dT-CPG for a poly-T sequence).
-
Automated Solid-Phase Synthesis: Perform the synthesis of a model 20-mer oligonucleotide on a standard automated DNA/RNA synthesizer. Use identical phosphoramidite (B1245037) and ancillary reagent batches for all syntheses. The synthesis cycle should include standard detritylation, coupling, capping, and oxidation/thiolation steps.
-
Cleavage and Deprotection: Cleave the oligonucleotide from the solid support and remove protecting groups using a standardized aqueous ammonia (B1221849) solution at a defined temperature and time (e.g., 55°C for 8 hours).
-
Sample Preparation: After cleavage and deprotection, evaporate the ammonia and resuspend the crude oligonucleotide in nuclease-free water. Quantify the yield using UV absorbance at 260 nm.
Purity Analysis by HPLC
Objective: To determine the purity of the crude oligonucleotide and identify and quantify impurities.
Methodology (Ion-Pair Reversed-Phase HPLC - IP-RP-HPLC):
-
Instrumentation: Use a high-performance liquid chromatography system equipped with a UV detector and preferably a mass spectrometer (LC-MS).
-
Column: A C18 column suitable for oligonucleotide analysis.
-
Mobile Phase A: An aqueous solution of an ion-pairing agent (e.g., triethylammonium (B8662869) acetate (B1210297) or hexylammonium acetate).
-
Mobile Phase B: Acetonitrile (B52724).
-
Gradient: Run a linear gradient of increasing acetonitrile concentration to elute the oligonucleotides.
-
Analysis: Inject equal amounts of the crude oligonucleotide from each synthesis. Analyze the resulting chromatograms to determine the percentage of the full-length product and identify and quantify impurity peaks, such as (n-1) shortmers and any linker-specific adducts.
Visualization of Key Processes
Solid-Phase Oligonucleotide Synthesis Workflow
The following diagram illustrates the cyclical nature of solid-phase oligonucleotide synthesis.
Mechanism of Action: siRNA-mediated Gene Silencing
Therapeutic oligonucleotides function through various mechanisms. The following diagram illustrates the RNA interference (RNAi) pathway, a common mechanism for small interfering RNAs (siRNAs).
References
Safety Operating Guide
Essential Safety and Operational Guide for Handling UnyLinker™ Solid Support
This guide provides crucial safety protocols and logistical procedures for researchers, scientists, and drug development professionals working with UnyLinker™ solid support. Adherence to these guidelines is essential for ensuring personal safety and maintaining the integrity of your research.
Immediate Safety Information
UnyLinker™ solid support is stable under normal laboratory conditions. However, it is crucial to handle it with care to avoid potential hazards. The substance is a white to light brown powder with a slight odor.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove any contaminated clothing. If irritation persists after washing, seek medical attention.[1] |
| Eye Contact | Flush eyes with copious amounts of water for at least 15 minutes. If irritation develops, seek medical attention.[1] |
| Ingestion | Rinse the mouth with water and seek immediate medical attention.[1] |
Personal Protective Equipment (PPE)
When handling UnyLinker™ solid support, the following personal protective equipment is mandatory to minimize exposure and ensure safety.
| PPE Category | Specific Recommendation |
| Respiratory Protection | Wear a dust mask or a cartridge respirator.[1] |
| Eye Protection | Use safety goggles to protect against dust particles.[1] |
| Hand Protection | Wear protective nitrile rubber gloves.[1] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin contact. |
Handling and Storage
Proper handling and storage are vital for maintaining the stability and efficacy of UnyLinker™ solid support.
Handling:
-
Use only in well-ventilated areas and within closed systems.[1]
-
Avoid contact with skin and eyes.[1]
-
Avoid generating dust.
Storage:
-
Keep containers tightly sealed.[1]
-
Store in a dry and well-ventilated location.[1]
-
Avoid extreme temperatures and direct sunlight.[1]
Incompatible Materials:
Accidental Release and Disposal Plan
In the event of an accidental release, follow these procedures to contain and clean up the spill.
Accidental Release Measures:
-
Personal Precautions: Avoid contact with eyes and skin.[1]
-
Containment: Cover drains to prevent the material from entering the water system.
-
Clean-up: Collect the spilled material, bind it, and pump it off. Take up the material dry and clean the affected area. Avoid generating dust.
Disposal:
-
Dispose of the waste material in accordance with local, state, and federal regulations.
-
Do not let the product enter drains.
Experimental Workflow: Handling and Disposal of UnyLinker™ Solid Support
The following diagram outlines the standard procedure for handling and disposing of UnyLinker™ solid support in a laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
